molecular formula C19H16N2O3 B1271670 2-Amino-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile CAS No. 94556-80-6

2-Amino-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile

Cat. No.: B1271670
CAS No.: 94556-80-6
M. Wt: 320.3 g/mol
InChI Key: DEQCWXNKHKLPFP-UHFFFAOYSA-N
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Description

2-Amino-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile is a useful research compound. Its molecular formula is C19H16N2O3 and its molecular weight is 320.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-amino-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3/c1-22-14-7-3-12(4-8-14)17-16(11-20)19(21)24-18(17)13-5-9-15(23-2)10-6-13/h3-10H,21H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEQCWXNKHKLPFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(OC(=C2C#N)N)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30366303
Record name 2-Amino-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94556-80-6
Record name 2-Amino-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis of 2-Amino-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2-Amino-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the , a polysubstituted aminofuran of significant interest to the medicinal chemistry and drug discovery sectors. The furan scaffold is a foundational building block in numerous therapeutic agents, and the 2-aminofuran moiety, in particular, offers versatile opportunities for further functionalization.[1] This document details a robust and efficient one-pot synthesis methodology, rooted in the principles of the Thorpe-Ziegler reaction, providing researchers with the necessary theoretical and practical knowledge for its successful implementation. We will explore the reaction mechanism, provide a detailed experimental protocol, and discuss the critical parameters that govern the reaction's efficiency and outcome.

Introduction: The Significance of the 2-Aminofuran Scaffold

Heterocyclic compounds are the bedrock of modern medicinal chemistry, with the furan ring system being a particularly privileged scaffold. Its presence in a molecule can modulate physicochemical properties such as lipophilicity and metabolic stability, often acting as a bioisostere for phenyl rings.[1] Among furan derivatives, the 2-aminofuran motif has garnered substantial attention due to its prevalence in a wide array of biologically active molecules. These compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[1][2]

The specific target of this guide, this compound, incorporates two methoxyphenyl groups, which are common pharmacophores that can influence receptor binding and pharmacokinetic profiles. The cyano and amino groups at positions 3 and 2, respectively, provide reactive handles for generating diverse compound libraries for high-throughput screening and lead optimization. The development of efficient, scalable, and economical synthetic routes to access such highly functionalized heterocycles is therefore a critical objective in drug discovery.[1]

Synthetic Strategy: A One-Pot Thorpe-Ziegler Annulation

The most direct and efficient method for constructing the this compound core is a one-pot condensation reaction involving three key components: an α-hydroxyketone, an active methylene nitrile, and a base catalyst. This pathway is a variation of the well-established Thorpe-Ziegler reaction.[3][4] The classical Thorpe reaction involves the base-catalyzed self-condensation of nitriles to form C-C bonds, while the intramolecular variant, the Thorpe-Ziegler reaction, leads to the formation of cyclic compounds.[3][5][6]

In this specific synthesis, the reaction proceeds via the condensation of 2-hydroxy-1,2-bis(4-methoxyphenyl)ethan-1-one (commonly known as anisoin) with malononitrile. The base facilitates the initial carbon-carbon bond formation and the subsequent cyclization and dehydration to yield the stable aromatic furan ring.

Causality of Reagent Selection
  • Anisoin (α-Hydroxyketone): This molecule provides the C4-C5 backbone of the furan ring. The two methoxyphenyl substituents are carried directly into the final product. The hydroxyl and ketone functionalities are crucial for the cyclization and subsequent dehydration steps that form the heterocyclic ring.

  • Malononitrile (Active Methylene Nitrile): As a classic active methylene compound, the protons on the central carbon of malononitrile are acidic and easily abstracted by a base. This generates a stabilized carbanion that acts as the key nucleophile. It provides the C2, C3, and the nitrile group of the furan product.

  • Base Catalyst (e.g., Piperidine, Sodium Ethoxide): A base is required to initiate the reaction by deprotonating the malononitrile.[4] While strong bases like sodium ethoxide can be used, milder organic bases such as piperidine are often sufficient and can lead to cleaner reactions with fewer side products, improving overall yield and purity.

Reaction Mechanism

The synthesis follows a logical, stepwise mechanism initiated by the base catalyst. The process can be broken down into four key stages:

  • Deprotonation: The base abstracts an acidic α-proton from malononitrile, generating a resonance-stabilized carbanion (enolate).[3]

  • Nucleophilic Addition (Knoevenagel Condensation): The malononitrile carbanion performs a nucleophilic attack on the electrophilic carbonyl carbon of anisoin. This forms a C-C bond and creates a tertiary alkoxide intermediate.

  • Intramolecular Cyclization (Thorpe-Ziegler Type): The newly formed alkoxide attacks one of the nitrile groups in an intramolecular fashion, forming a five-membered imine ring.

  • Tautomerization & Dehydration: The imine intermediate undergoes tautomerization to a more stable enamine.[4] This is followed by the elimination of a water molecule (dehydration), driven by the formation of the highly stable aromatic furan ring system, to yield the final product.

The following diagram illustrates the proposed mechanistic pathway.

G A Malononitrile + Base B Malononitrile Carbanion A->B C Anisoin B->C D Tertiary Alkoxide Intermediate C->D C-C Bond Formation E Cyclic Imine Intermediate D->E F Enamine Intermediate E->F Tautomerization G Final Product: 2-Amino-4,5-bis(4-methoxyphenyl) furan-3-carbonitrile F->G

Caption: Proposed reaction mechanism for the synthesis.

Experimental Protocol

This protocol provides a self-validating system for the synthesis. Each step includes checkpoints and expected observations.

Reagent and Solvent Data
Reagent/SolventFormulaMol. Wt. ( g/mol )M.P. (°C)B.P. (°C)Role
AnisoinC₁₆H₁₆O₄272.29110-112-Reactant
MalononitrileC₃H₂N₂66.0632-34218-220Reactant
PiperidineC₅H₁₁N85.15-10106Base Catalyst
Ethanol (95%)C₂H₅OH46.07-11478Solvent
Step-by-Step Synthesis Workflow

The following diagram outlines the experimental workflow from setup to product isolation.

G start Start: Assemble Glassware reagents 1. Charge Reactor: - Anisoin (1.0 eq) - Malononitrile (1.1 eq) - Ethanol start->reagents stir 2. Stir at Room Temp (Ensure complete dissolution) reagents->stir catalyst 3. Add Piperidine (0.2 eq) (Add dropwise) stir->catalyst reflux 4. Heat to Reflux (70-80°C) (Monitor via TLC) catalyst->reflux cool 5. Cool to Room Temp (Precipitation should occur) reflux->cool filter 6. Isolate Crude Product (Vacuum filtration) cool->filter wash 7. Wash Solid (Cold ethanol) filter->wash dry 8. Dry Product (Vacuum oven at 50°C) wash->dry recrystallize 9. Recrystallize (Ethanol or Ethanol/Water) dry->recrystallize characterize End: Characterize Product (MP, NMR, IR, MS) recrystallize->characterize

Caption: Experimental workflow for the one-pot synthesis.

Detailed Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anisoin (2.72 g, 10.0 mmol, 1.0 eq) and ethanol (30 mL).

  • Dissolution: Stir the mixture at room temperature until the anisoin is partially dissolved. Add malononitrile (0.73 g, 11.0 mmol, 1.1 eq). Stir for an additional 5 minutes. Most solids should dissolve to form a slurry or solution.

  • Catalyst Addition: To the stirring mixture, add piperidine (0.17 g, 0.2 mL, 2.0 mmol, 0.2 eq) dropwise using a syringe. An exothermic reaction may be observed, and the solution color may change.

  • Reflux: Heat the reaction mixture to reflux (approximately 75-80°C) using a heating mantle. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 3:1 hexane:ethyl acetate eluent system. The reaction is typically complete within 2-4 hours.

  • Product Precipitation: Upon completion, remove the heat source and allow the mixture to cool to room temperature. A precipitate should form as the solution cools. For maximum recovery, the flask can be placed in an ice bath for 30 minutes.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold ethanol (2 x 10 mL) to remove any residual soluble impurities.

  • Drying: Dry the solid product in a vacuum oven at 50-60°C to a constant weight. The expected product is a pale yellow or off-white solid.

  • Purification (Optional): If required, the crude product can be further purified by recrystallization from hot ethanol to yield a crystalline solid.

Characterization and Expected Results

The identity and purity of the synthesized this compound (Molecular Formula: C₁₉H₁₆N₂O₃, Molecular Weight: 320.34 g/mol ) should be confirmed using standard analytical techniques.[7][8]

  • ¹H NMR: Expect characteristic signals for the aromatic protons of the methoxyphenyl groups, singlets for the two methoxy (-OCH₃) groups, and a broad singlet for the amino (-NH₂) protons.[9]

  • FT-IR: Key vibrational bands should be observed for the amino N-H stretches (around 3300-3500 cm⁻¹), the nitrile C≡N stretch (a sharp peak around 2215 cm⁻¹), and C-O stretches for the furan ring and methoxy groups.[9]

  • Mass Spectrometry: The molecular ion peak corresponding to the product's mass should be clearly identifiable.

  • Melting Point: A sharp melting point indicates high purity of the final compound.

Conclusion

The one-pot via a Thorpe-Ziegler type condensation is an efficient and reliable method for accessing this valuable heterocyclic scaffold. The procedure utilizes readily available starting materials and offers high atom economy, aligning with the principles of green chemistry.[10] By understanding the underlying mechanism and carefully controlling the reaction parameters outlined in this guide, researchers can confidently synthesize this and related 2-aminofuran derivatives for application in drug discovery and materials science.

References

  • One-Pot Synthesis of Substituted 2-Aminofurans: Application Notes and Protocols for Drug Discovery. Benchchem.
  • Thorpe Reaction & Thorpe-Ziegler Reaction. Alfa Chemistry.
  • Thorpe reaction. Grokipedia.
  • Thorpe reaction. L.S.College, Muzaffarpur.
  • A Technical Guide to 2-Aminofuran Derivatives: Synthesis, Biological Activity, and Mechanisms of Action. Benchchem.
  • Thorpe reaction. Wikipedia.
  • A green chemistry approach to gewald reaction. Der Pharma Chemica.
  • 2-Amino-4,5-bis-(4-methoxy-phenyl)-furan-3-carbonitrile. Santa Cruz Biotechnology.
  • This compound. Amerigo Scientific.
  • Electrochemical and DFT insights into 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7-methyl-4H-chromene-3-carbonitrile: an innovative strategy for antibacterial activity and corrosion protection of carbon steel. National Institutes of Health (NIH).

Sources

A Technical Guide to 2-Amino-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of 2-Amino-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile, a highly functionalized heterocyclic compound of significant interest to the chemical and pharmaceutical sciences. The 2-aminofuran-3-carbonitrile scaffold is a recognized "privileged structure" in medicinal chemistry, frequently appearing in molecules with potent biological activities. This document details the compound's identity, physicochemical properties, a robust and rational synthesis protocol, and its potential applications in drug discovery, grounded in authoritative scientific literature. Methodologies are presented with an emphasis on mechanistic understanding and reproducibility, intended for researchers, chemists, and drug development professionals.

Compound Identification and Overview

This compound is a polysubstituted aromatic heterocycle. The core structure features a central furan ring, which is known to be a versatile pharmacophore.[1][2] The presence of an amino group at position 2, a nitrile group at position 3, and two methoxy-substituted phenyl rings at positions 4 and 5 creates a molecule with a unique electronic and steric profile, making it an attractive candidate for library synthesis and lead optimization in drug discovery programs.[1]

The strategic placement of these functional groups—a hydrogen bond donor (amino), a hydrogen bond acceptor/polar group (nitrile), and lipophilic aryl groups—suggests potential for multiple modes of interaction with biological targets.[1]

Compound Data Sheet

The fundamental properties of the title compound are summarized below for quick reference.

PropertyValueSource(s)
Systematic Name This compoundIUPAC Nomenclature
CAS Number 94556-80-6[3][4][5][6]
Molecular Formula C₁₉H₁₆N₂O₃[3][6]
Molecular Weight 320.34 g/mol [3][6]
MDL Number MFCD00825568[3][6]
Storage Conditions Keep in a dark place, inert atmosphere, room temperature[3]
Hazard Statements H302, H312, H332 (Harmful if swallowed, in contact with skin, if inhaled)[3]

Synthesis and Mechanistic Rationale

The synthesis of highly substituted 2-aminofurans can be efficiently achieved through multicomponent or domino reactions that rapidly build molecular complexity from simple precursors.[7] For the title compound, a logical and field-proven approach is the base-catalyzed condensation of an α-hydroxyketone with an active methylene nitrile, such as malononitrile.

The selected precursors are:

  • Anisoin (4,4'-Dimethoxybenzoin): This α-hydroxyketone provides the C4 and C5 carbons of the furan ring along with their respective 4-methoxyphenyl substituents.

  • Malononitrile: This active methylene compound provides the C2, C3, amino, and carbonitrile functionalities of the final product.[8][9]

  • Base Catalyst (e.g., Piperidine, Triethylamine): The base is crucial for deprotonating malononitrile to initiate the reaction cascade.

Reaction Mechanism

The reaction proceeds through a two-stage mechanism:

  • Knoevenagel-Type Condensation: The base abstracts a proton from the highly acidic methylene carbon of malononitrile, generating a stabilized carbanion. This nucleophile then attacks the carbonyl carbon of anisoin. The resulting adduct undergoes dehydration to form an α,β-unsaturated nitrile intermediate.[8][10]

  • Intramolecular Cyclization and Tautomerization: The hydroxyl group of the anisoin moiety, now positioned correctly, attacks the nitrile carbon in a 5-exo-dig cyclization. This step is sterically and electronically favored, leading to the formation of the five-membered furan ring. A subsequent tautomerization of the resulting imine yields the stable, aromatic 2-aminofuran product.

This one-pot synthesis is highly efficient, atom-economical, and aligns with the principles of green chemistry.

Synthesis Workflow Diagram

The logical flow from starting materials to the final product is depicted below.

G cluster_reactants Reactants & Catalyst cluster_process Reaction Process cluster_products Product & Purification Anisoin Anisoin (α-Hydroxyketone) Reaction One-Pot Condensation & Cyclization (Reflux in Ethanol) Anisoin->Reaction Malononitrile Malononitrile (Active Methylene) Malononitrile->Reaction Base Piperidine (Base Catalyst) Base->Reaction Product 2-Amino-4,5-bis(4-methoxyphenyl) furan-3-carbonitrile Reaction->Product Formation Purification Recrystallization (Ethanol/Water) Product->Purification Isolation

Caption: One-pot synthesis workflow for the target aminofuran.

Spectroscopic Profile

The structural features of this compound can be confirmed using standard spectroscopic techniques. The expected characteristic signals are summarized below, based on data from structurally analogous compounds.[11]

SpectroscopyFeatureExpected Signal RangeRationale
IR (cm⁻¹) N-H Stretch3400-3200 (two bands)Asymmetric and symmetric stretching of the primary amine.
C≡N Stretch2210-2200Strong, sharp absorption characteristic of a conjugated nitrile group.[11]
C=C Stretch1650-1550Aromatic ring and furan C=C bond vibrations.
N-H Bend1655-1600Bending vibration of the primary amine.[11]
C-O Stretch1250-1200 (aryl ether)Stretching of the Ar-O-CH₃ ether linkage.
¹H-NMR (ppm) Ar-H7.8-6.8 (m)Protons on the two 4-methoxyphenyl rings.
-NH₂5.4-5.2 (br s)Broad singlet for the two exchangeable amino protons.[11]
-OCH₃3.9-3.7 (s)Sharp singlet for the six protons of the two methoxy groups.
¹³C-NMR (ppm) Ar-C160-114Aromatic carbons.
C≡N~117Carbon of the nitrile group.
C-O (ether)~55Carbon of the methoxy groups.

Potential Applications in Drug Discovery

The 2-aminofuran scaffold is a cornerstone in the development of novel therapeutics due to its wide range of pharmacological activities.[2][12] Derivatives have demonstrated significant potential as antibacterial, anti-inflammatory, antifungal, and anticancer agents.[2][7][12]

  • Anticancer Activity: Numerous studies have highlighted the potent antiproliferative effects of substituted aminofurans against various cancer cell lines.[7] A related class of compounds, 2-amino-4-aryl-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitriles, which share the core 2-amino-4-aryl-3-carbonitrile motif, have been shown to act as microtubule-disrupting agents, inducing G2/M cell cycle arrest.[13] The diaryl substitution pattern on the furan ring of the title compound makes it a prime candidate for investigation as a potential antimitotic agent.

  • Antimicrobial Activity: Diarylfurans are known to possess significant antimicrobial properties.[14] Dicationic 2,5-bis(4-guanidinophenyl)furans have shown potent activity against Mycobacterium tuberculosis and the fungal pathogen Candida albicans.[14] While the title compound is neutral, its diarylfuran core suggests that it could serve as a valuable scaffold for developing new antibacterial and antifungal agents.[15] The 2-amino-4,5-diarylthiazole scaffold, a close sulfur analog, has also yielded derivatives with anti-Candida activity comparable to fluconazole.[16][17]

Structure-Activity Relationship (SAR) Exploration

The title compound is an excellent starting point for a Structure-Activity Relationship (SAR) study to optimize biological activity. The key modification points are the amino group, the nitrile, and the aryl substituents.

G cluster_mods Modification Points for SAR Core Core Scaffold (2-Aminodiarylfuran) R1 R1: Amino Group (e.g., Acylation, Alkylation) Core->R1 Modulate H-bonding & Lipophilicity R2 R2: Aryl Rings (e.g., Change EWG/EDG) Core->R2 Tune Sterics, Electronics, & Target Interaction R3 R3: Nitrile Group (e.g., Hydrolysis to Amide/Acid) Core->R3 Alter Polarity & H-bonding Capacity Activity Biological Activity (Potency, Selectivity, ADME) R1->Activity R2->Activity R3->Activity

Caption: SAR map for optimizing the 2-aminofuran scaffold.

Detailed Experimental Protocol

This protocol describes a self-validating system for the synthesis of this compound.

Objective: To synthesize the title compound via a one-pot, base-catalyzed reaction.

Materials:

  • Anisoin (4,4'-Dimethoxybenzoin) (1.0 eq)

  • Malononitrile (1.1 eq)[18]

  • Piperidine (0.1 eq)

  • Ethanol (Anhydrous)

  • Deionized Water

  • Standard laboratory glassware, reflux condenser, magnetic stirrer/hotplate, and filtration apparatus.

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Anisoin (e.g., 2.72 g, 10 mmol).

  • Reagent Addition: Add anhydrous ethanol (40 mL) to the flask and stir until the anisoin is partially dissolved. Add malononitrile (0.73 g, 11 mmol) followed by piperidine (0.1 mL, ~1 mmol).

  • Reaction Execution: Heat the mixture to reflux (approx. 80-85 °C) with vigorous stirring. The solution will become homogeneous as the reactants are consumed and the product begins to form, often as a precipitate.

    • Causality Check: The use of a slight excess of malononitrile ensures the complete consumption of the more valuable anisoin starting material. Piperidine acts as an effective basic catalyst for the initial Knoevenagel condensation.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours, indicated by the disappearance of the anisoin spot.

  • Product Isolation: After completion, cool the reaction mixture to room temperature, and then further cool in an ice bath for 30 minutes to maximize precipitation.

  • Filtration: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol (2 x 10 mL) to remove residual catalyst and unreacted malononitrile.

  • Purification: The crude product can be purified by recrystallization. Transfer the solid to a beaker and add a minimal amount of hot ethanol to dissolve it completely. Slowly add deionized water until the solution becomes cloudy. Reheat gently until the solution is clear again, then allow it to cool slowly to room temperature and finally in an ice bath.

    • Self-Validation: The formation of a crystalline solid with a sharp melting point after recrystallization is a strong indicator of purity.

  • Drying and Characterization: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum. Characterize the final product by IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to confirm its identity and purity against the data in Section 3.

References

  • (2025-08-06). Synthesis and biological activities of furan derivatives. ResearchGate. [Link]

  • (2025-04-07). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. National Institutes of Health. [Link]

  • (2021-11-19). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega. [Link]

  • (1990). Reaction of malononitrile with enones. Indian Journal of Chemistry. [Link]

  • (2024-12-10). Pharmacological activity of furan derivatives. World of Molecules. [Link]

  • (2021-11-19). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. PubMed Central. [Link]

  • (1996). Ring transformation and reactions of 2-amino-4,5-dihydrofuran-3,4-dicarbonitriles. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • (2015-11-05). Spectroscopic Studies of Dual Fluorescence in 2-((4-Fluorophenyl)amino)-5-(2,4-dihydroxybenzeno)-1,3,4-thiadiazole. PubMed. [Link]

  • Synthesis of Furan and Thiophene. SlideShare. [Link]

  • (2025-04-07). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. MDPI. [Link]

  • (2024-04-01). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. [Link]

  • malononitrile. Organic Syntheses. [Link]

  • (2005-09-01). part 1. Synthesis and antimicrobial activity of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives. PubMed. [Link]

  • (2024-04-01). Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles. PubMed Central. [Link]

  • (2024-04-16). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI. [Link]

  • (2002-01-01). Diguanidino and "reversed" diamidino 2,5-diarylfurans as antimicrobial agents. PubMed. [Link]

  • (2015). 2-Amino-4-aryl-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3- carbonitriles with Microtubule. EPub Bayreuth. [Link]

  • (2015). Synthesis and biological activities of furan derivatives. ResearchGate. [Link]

  • (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc. [Link]

  • (2025-08-09). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. MDPI. [Link]

  • (2019-08-05). The Chemistry of Malononitrile and its derivatives. ResearchGate. [Link]

  • (2021-11-10). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ResearchGate. [Link]

  • (2011). One pot reaction of malononitrile, aryl aldehyde and acetophenone... ResearchGate. [Link]

  • (2024-06-24). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]

  • (2024-07-05). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. ACS Publications. [Link]

Sources

molecular structure of 2-Amino-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure of 2-Amino-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile

Abstract

This technical guide provides a comprehensive examination of the , a polysubstituted heterocyclic compound of significant interest to the medicinal chemistry and drug development sectors. The furan nucleus is a core structure in numerous biologically active materials, and the 2-amino-3-carbonitrile motif is recognized as a privileged scaffold in the design of novel therapeutic agents.[1][2] This document, intended for researchers, scientists, and drug development professionals, details a plausible synthetic pathway, provides a thorough analysis of its structural elucidation using modern spectroscopic techniques, and discusses its potential pharmacological relevance. The guide integrates theoretical data and established experimental protocols to offer a self-validating framework for understanding this specific molecular entity.

Introduction: The 2-Aminofuran-3-carbonitrile Scaffold

Heterocyclic compounds form the bedrock of medicinal chemistry, with the furan ring being a crucial five-membered aromatic scaffold present in a multitude of physiologically active molecules.[3] Furan derivatives are abundant in secondary plant metabolites and have demonstrated a wide array of inspiring biological activities, including cytotoxic, antitumor, and antimicrobial properties.[1][4] The versatility of the furan nucleus allows it to serve as a bioisostere for other aromatic systems, such as phenyl rings, offering modified electronic and steric properties that can enhance drug-receptor interactions and improve metabolic stability.[3]

The 2-amino-3-cyano motif, when appended to a heterocyclic core, often imparts significant biological activity. This structural arrangement is found in numerous compounds exhibiting potent anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][5][6][7] Specifically, 2-amino-3-cyanopyridines and their analogues are known to function as inhibitors for enzymes like carbonic anhydrase and IKK-β.[5][6] Given the established importance of both the furan ring and the 2-amino-3-cyano pharmacophore, the title compound, this compound, represents a molecule of high potential in the discovery of novel therapeutics. This guide aims to provide a detailed exposition of its molecular architecture, from synthesis to definitive structural characterization.

Synthesis and Mechanistic Considerations

The proposed synthesis involves the reaction of 4,4'-dimethoxybenzoin (anisoin) with malononitrile. Anisoin provides the two 4-methoxyphenyl substituents at the C4 and C5 positions, while malononitrile serves as the source for the C2-amino and C3-carbonitrile groups.

Synthesis_Workflow cluster_start Reactants Reactant1 4,4'-Dimethoxybenzoin (Anisoin) Reaction Base-Catalyzed Condensation (e.g., Piperidine in Ethanol) Reflux Reactant1->Reaction Reactant2 Malononitrile Reactant2->Reaction Workup Reaction Workup (Cooling, Precipitation, Filtration) Reaction->Workup Purification Purification (Recrystallization from Ethanol/DMF) Workup->Purification Product Final Product 2-Amino-4,5-bis(4-methoxyphenyl) furan-3-carbonitrile Purification->Product

Experimental Protocol: Synthesis
  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 4,4'-dimethoxybenzoin (1.0 eq.) and malononitrile (1.1 eq.) in anhydrous ethanol.

  • Catalyst Addition: Add a catalytic amount of a suitable base, such as piperidine or triethylamine (0.1-0.2 eq.), to the solution.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, allow the reaction mixture to cool to room temperature. The product is expected to precipitate from the solution. If not, the volume can be reduced under vacuum.

  • Isolation & Purification: Collect the solid product by vacuum filtration and wash with cold ethanol. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol or a DMF/water mixture to yield the pure this compound.

Causality: This one-pot multicomponent reaction is highly efficient and atom-economical. The base catalyzes the initial Knoevenagel-type condensation between the ketone carbonyl of a tautomerized anisoin and the active methylene of malononitrile, followed by an intramolecular cyclization and dehydration to form the stable aromatic furan ring. This approach is analogous to established methods for creating highly substituted 2-aminothiophenes and furans.[10]

Comprehensive Structural Elucidation

Confirming the molecular structure of a novel compound requires a multi-faceted analytical approach. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides unambiguous evidence for the connectivity and chemical environment of the atoms.

Analysis_Workflow cluster_input Sample cluster_analysis Spectroscopic Analysis cluster_output Confirmation Compound Purified Compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Compound->NMR IR FT-IR Spectroscopy Compound->IR MS Mass Spectrometry (HRMS-ESI) Compound->MS Integration Data Integration & Correlation NMR->Integration IR->Integration MS->Integration Confirmation Unambiguous Structural Confirmation Integration->Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule.[11] Predicted chemical shifts are based on data from structurally similar compounds.[12][13]

Predicted ¹H and ¹³C NMR Data

Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm) Rationale
-NH₂ ~5.5-6.5 (broad singlet, 2H) - Exchangeable protons, broad signal.
Ar-H (ortho to OMe) ~6.9-7.1 (doublet, 4H) ~114-115 Shielded by the electron-donating methoxy group.
Ar-H (meta to OMe) ~7.3-7.6 (doublet, 4H) ~129-131 Less shielded aromatic protons.
-OCH₃ ~3.8-3.9 (singlet, 6H) ~55-56 Typical chemical shift for methoxy protons.
C-NH₂ (C2) - ~158-160 Furan carbon attached to the amino group.
C-CN (C3) - ~90-95 Shielded furan carbon adjacent to the nitrile.
C-Ar (C4) - ~150-152 Deshielded furan carbon attached to a phenyl group.
C-Ar (C5) - ~145-148 Deshielded furan carbon attached to a phenyl group.
-C≡N - ~115-118 Characteristic shift for a nitrile carbon.
Ar-C (ipso, C-OMe) - ~159-161 Aromatic carbon attached to the methoxy group.

| Ar-C (ipso, C-Furan) | - | ~122-125 | Aromatic carbon attached to the furan ring. |

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.[11] DMSO-d₆ is often preferred for its ability to resolve N-H protons.

  • Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.

  • Advanced Analysis: Perform 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single/Multiple Bond Correlation), to confirm proton-proton and proton-carbon connectivities, respectively.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups within a molecule by measuring the absorption of infrared radiation.[14]

Predicted Characteristic IR Absorptions

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Amino (-NH₂) N-H Symmetric & Asymmetric Stretch 3300 - 3500 Medium
Nitrile (-C≡N) C≡N Stretch 2210 - 2240 Strong
Aromatic C-H C-H Stretch 3000 - 3100 Medium-Weak
Methoxy (-OCH₃) C-H Stretch 2850 - 2960 Medium
Aromatic/Furan C=C C=C Stretch 1500 - 1620 Medium-Strong

| Aryl/Furan C-O | C-O Stretch | 1020 - 1250 | Strong |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.[11]

  • Sample Application: Place a small amount of the solid, dry sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and acquire the spectrum, typically by co-adding 16 or 32 scans to achieve a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and elemental formula of a compound, which is critical for confirming its identity. High-Resolution Mass Spectrometry (HRMS), often using Electrospray Ionization (ESI), is the standard.[15]

  • Expected Molecular Ion: The calculated monoisotopic mass for C₂₀H₁₆N₂O₃ is 344.1161 g/mol . The HRMS analysis should show a prominent [M+H]⁺ ion at m/z 345.1239.

  • Plausible Fragmentation: The molecular structure is quite stable. Key fragmentation pathways could involve the loss of small neutral molecules such as HCN from the nitrile group or the cleavage of a methyl radical from a methoxy group, followed by the loss of carbon monoxide.

Experimental Protocol: HRMS (ESI-TOF)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Analysis: Introduce the sample into the ESI source of a Time-of-Flight (TOF) mass spectrometer via direct infusion.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The high resolving power of the TOF analyzer will allow for the determination of the elemental composition from the exact mass measurement.[15]

Potential Pharmacological Significance and Future Directions

The structural motifs present in this compound suggest a high likelihood of biological activity. The furan core is a known pharmacophore in antimicrobial and anticancer agents.[3][4] Furthermore, the 2-amino-3-cyanopyridine and thiophene scaffolds, close structural relatives, are well-documented for a broad range of biological activities.[5][16] Compounds with this architecture have shown promise as inhibitors of various kinases and other enzymes crucial for cell proliferation and survival.[17]

Future research on this compound should focus on:

  • In-vitro Screening: Evaluating its cytotoxic activity against a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).

  • Antimicrobial Assays: Testing its efficacy against a range of Gram-positive and Gram-negative bacteria and fungal strains.[7]

  • Enzyme Inhibition Studies: Assessing its potential as an inhibitor for specific targets, such as carbonic anhydrases or protein kinases, based on computational docking studies.[6]

  • Structure-Activity Relationship (SAR): Synthesizing analogues with different substituents on the phenyl rings to probe how molecular changes affect biological activity.

Conclusion

This compound is a molecule designed by combining two pharmacologically significant scaffolds. Its structure can be reliably synthesized via a furan analogue of the Gewald reaction. The definitive confirmation of its molecular architecture relies on a synergistic application of modern spectroscopic techniques, including ¹H and ¹³C NMR, IR, and HRMS. The predicted spectroscopic data, based on established principles and analysis of related structures, provides a robust framework for its characterization. The inherent structural features of this compound make it a compelling candidate for further investigation in drug discovery programs, particularly in the fields of oncology and infectious diseases.

References

Click to expand
  • Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. MDPI. [Link]

  • Pharmacological Study of Some Newly Synthesized Furan Derivatives. Der Pharma Chemica. [Link]

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. [Link]

  • 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ResearchGate. [Link]

  • Pharmacological activity of furan derivatives. World Journal of Pharmaceutical Research. [Link]

  • Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline. [Link]

  • Furan Derivatives and Their Role in Pharmaceuticals. BioScience Academic Publishing. [Link]

  • 2-[2-(4-Methoxyphenyl)-2-oxoethyl]malononitrile. National Institutes of Health (NIH). [Link]

  • Antibacterial activity of 2-amino-3-cyanopyridine derivatives. ResearchGate. [Link]

  • Mass spectrum of carbofuran ([M+H]+, m/z 222.1122, upper) and product ion (m/z 165.0907, lower). ResearchGate. [Link]

  • 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega. [Link]

  • Gewald reaction. Wikipedia. [Link]

  • Electrochemical and DFT insights into 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7-methyl-4H-chromene-3-carbonitrile: an innovative strategy for antibacterial activity and corrosion protection of carbon steel. National Institutes of Health (NIH). [Link]

  • Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • 2-AMINO-3-CYANOPYRIDINE: A BIOACTIVE SCAFFOLD. International Journal of Pharmaceutical Sciences and Research (IJPSR). [Link]

  • Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. MDPI. [Link]

  • A vibrational spectroscopic study on furan and its hydrated derivatives. ResearchGate. [Link]

  • 2-Amino-4,5-diphenyl-3-furonitrile. PubChem. [Link]

  • Quantitation of furan and methylfuran formed in different precursor systems by proton transfer reaction mass spectrometry. PubMed. [Link]

  • 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. National Institutes of Health (NIH). [Link]

  • Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. PubMed. [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. [Link]

  • Crystal structure of 2-amino-4-(4-methoxyphenyl)-4H-benzo[g]chromene-3-carbonitrile. ResearchGate. [Link]

  • Fourier Transform Ion Cyclotron Resonance Mass Spectrometry Applications for Metabolomics. University of Nebraska–Lincoln. [Link]

  • 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. MDPI. [Link]

  • Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. TÜBİTAK. [Link]

  • A green chemistry approach to gewald reaction. Der Pharma Chemica. [Link]

  • In Vitro Antimicrobial and Antioxidant Evaluation of Ultrasonically Synthesized 2-Amino-3-Cyano-4H- Chromene Derivatives. MDPI. [Link]

  • Crystal structure and Hirshfeld surface analysis of 2-amino-4-(4-methoxyphenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile. National Institutes of Health (NIH). [Link]

  • Development of aldononitrile derivatives for the determination of natural and 13c-enriched amino sugars by gas chromatography-combustion-isotope ratio mass spectrometry. PubMed. [Link]

  • Chirped-pulse Fourier-transform millimeter-wave rotational spectroscopy of furan in its v10 and v13 excited vibration. McGuire Research Group. [Link]

  • Computational IR spectrum of Furan. ResearchGate. [Link]

  • Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Thieme. [Link]

  • Electrochemical and DFT insights into 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7-methyl-4H-chromene-3-carbonitrile: an innovative strategy for antibacterial activity and corrosion protection of carbon steel. RSC Publishing. [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate. [Link]

  • 5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile acetic acid monosolvate. National Institutes of Health (NIH). [Link]

  • Crystal structure and Hirshfeld surface analysis of 2-amino-4-(4-methoxyphenyl)-6-oxo-1-phenyl. AVESİS. [Link]

  • (4-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile. ResearchGate. [Link]

  • NMR spectral analysis of 2-(4-chlorophenyl)-1- ((furan-2-yl)methyl). Malaya Journal of Matematik. [Link]

Sources

An In-Depth Technical Guide to 2-Amino-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-Amino-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile, a polysubstituted aminofuran derivative of significant interest to the chemical and pharmaceutical sciences. The furan scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide array of biological activities.[1] This document details a probable synthetic route, provides an in-depth analysis of its structural and spectroscopic characteristics, and explores its potential applications in drug discovery and development, particularly in the realms of oncology and antimicrobial research. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this promising molecular entity.

Introduction: The Significance of the 2-Aminofuran Scaffold

Heterocyclic compounds form the backbone of a vast number of pharmaceutical agents. Among these, the 2-aminofuran moiety has emerged as a particularly valuable scaffold due to its synthetic accessibility and the diverse biological activities exhibited by its derivatives.[2] These compounds have demonstrated potential as anticancer, antimicrobial, and anti-inflammatory agents.[3][4] The specific substitution pattern of this compound, featuring two methoxyphenyl groups, suggests the potential for interesting biological properties, as these moieties are often found in pharmacologically active molecules.

This guide will provide a detailed exploration of this compound, from its synthesis to its potential therapeutic applications, offering a foundational resource for its further investigation.

Synthesis and Mechanistic Insights

The synthesis of this compound can be logically achieved through a base-catalyzed condensation reaction between 4,4'-dimethoxybenzoin (anisoin) and malononitrile. This transformation is a variation of the Thorpe-Ziegler reaction, a powerful method for the formation of enamines and cyclic ketones from nitriles.[5][6] The reaction proceeds through an initial Knoevenagel condensation followed by an intramolecular cyclization.

The proposed reaction mechanism involves the following key steps:

  • Deprotonation: A basic catalyst, such as piperidine, abstracts an acidic α-proton from malononitrile to generate a resonance-stabilized carbanion.[7]

  • Nucleophilic Attack: The malononitrile carbanion acts as a nucleophile, attacking the carbonyl carbon of 4,4'-dimethoxybenzoin.

  • Intramolecular Cyclization (Thorpe-Ziegler type): The resulting intermediate undergoes an intramolecular cyclization, where the hydroxyl group attacks one of the nitrile groups.

  • Tautomerization and Dehydration: Subsequent tautomerization and dehydration lead to the formation of the stable aromatic 2-aminofuran ring system.

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Intramolecular Cyclization & Dehydration Anisoin 4,4'-Dimethoxybenzoin (Anisoin) Intermediate_A Adduct Intermediate Anisoin->Intermediate_A + Malononitrile (Base Catalyst) Malononitrile Malononitrile Intermediate_B Cyclized Intermediate Intermediate_A->Intermediate_B Intramolecular Nucleophilic Attack Product 2-Amino-4,5-bis(4-methoxyphenyl) furan-3-carbonitrile Intermediate_B->Product Dehydration & Tautomerization G cluster_applications Potential Therapeutic Applications TargetMolecule This compound Anticancer Anticancer Activity TargetMolecule->Anticancer Cytotoxicity against various cancer cell lines Antimicrobial Antimicrobial Activity TargetMolecule->Antimicrobial Activity against Gram-positive and Gram-negative bacteria Antiinflammatory Anti-inflammatory Activity TargetMolecule->Antiinflammatory Potential inhibition of inflammatory pathways

Sources

discovery and history of aminofuran derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of Aminofuran Derivatives for Researchers, Scientists, and Drug Development Professionals

Abstract

Aminofuran derivatives constitute a versatile and highly significant class of heterocyclic compounds that have attracted considerable attention in medicinal chemistry and drug discovery.[1] Their unique structural framework serves as a promising scaffold for developing novel therapeutic agents, demonstrating a wide array of biological activities.[1][2][3] This technical guide provides a comprehensive exploration of the , detailing the evolution of their synthesis, their diverse biological evaluations, and their mechanisms of action. We will delve into the foundational synthetic strategies, from classical named reactions to modern multicomponent and catalytic approaches, and examine their applications as anticancer, antibacterial, and anti-inflammatory agents, among others.[1][4][5] This document is intended to be a valuable resource for professionals engaged in the exploration and exploitation of this important chemical space, providing not only a historical perspective but also practical, field-proven insights and detailed experimental protocols.

Historical Perspective: From Furan to Functionalized Amines

The history of aminofurans is intrinsically linked to the broader history of furan chemistry. The furan ring itself, a five-membered aromatic heterocycle containing one oxygen atom, was first described in the 18th century.[2] The foundational Paal-Knorr furan synthesis, reported in 1884 by Carl Paal and Ludwig Knorr, provided the first general method for synthesizing substituted furans from 1,4-dicarbonyl compounds, laying the groundwork for future explorations into furan derivatives.[6]

The introduction of an amino group to the furan scaffold, however, presented significant synthetic challenges. Early researchers noted the inherent instability of many aminofuran derivatives, which are susceptible to decomposition, ring-opening, and polymerization, particularly when the amino group is unsubstituted.[7][8] This instability is a key consideration that has shaped the development of synthetic methodologies; many successful strategies rely on the synthesis of more stable derivatives (e.g., N-acylated or N-sulfonylated aminofurans) or utilize reaction conditions that minimize degradation.[7][9]

Early approaches often involved the cyclization of functionalized acyclic precursors. For instance, the Feist-Benary furan synthesis, another classical method, could theoretically produce aminofurans, but often suffered from issues like the formation of stable hydroxydihydrofuran intermediates that failed to dehydrate completely or the generation of isomeric by-products.[7] The evolution of synthetic chemistry, particularly the advent of multicomponent reactions and advanced transition-metal catalysis, has been pivotal in overcoming these early hurdles and unlocking the full potential of the aminofuran scaffold.

The Synthetic Evolution: Crafting the Aminofuran Core

The strategies for synthesizing aminofurans are diverse and have evolved significantly over time. The choice of method is often dictated by the desired substitution pattern, particularly whether a 2-amino or 3-aminofuran is the target.

Synthesis of 2-Aminofuran Derivatives

2-Aminofurans are the more extensively studied isomers, with a variety of robust synthetic routes available.

The most efficient and widely adopted strategies for constructing highly functionalized 2-aminofurans are multicomponent reactions (MCRs). These reactions allow for the rapid assembly of complex molecules from simple, readily available starting materials in a single step.[1] A foundational MCR approach is the three-component condensation of an α-haloketone, an amine (or enamine), and a compound containing an active methylene group (e.g., a β-ketonitrile).[1][10] This method's primary advantage is its high atom economy and the ability to generate a diverse library of derivatives by simply varying the three starting components.[11]

G cluster_start Starting Materials cluster_process Reaction Process cluster_product Product A α-Haloketone P One-Pot Condensation (Base or Catalyst) A->P B Tertiary Amine / Enamine B->P C Active Methylene Compound (e.g., β-Ketonitrile) C->P F Polysubstituted 2-Aminofuran P->F High Atom Economy

Fig. 1: Workflow for a three-component synthesis of 2-aminofurans.

More recent innovations include catalyst-mediated cycloaddition reactions. A notable example is the formal [4+1] cycloaddition for constructing 2-aminobenzofurans, which are important fused derivatives.[1] This method utilizes in situ generated ortho-quinone methides (o-QMs) and isocyanides, mediated by a catalyst such as Scandium(III) triflate (Sc(OTf)₃).[1][12] This approach is highly efficient and provides a direct route to the benzofuran scaffold, which is prevalent in many biologically active molecules.[13][14]

G oQM ortho-Quinone Methide (in situ) cat Sc(OTf)₃ Catalyst oQM->cat iso Isocyanide iso->cat complex Cycloadduct Intermediate cat->complex [4+1] Cycloaddition product 2-Aminobenzofuran complex->product Isomerization

Fig. 2: Scandium-catalyzed [4+1] cycloaddition for 2-aminobenzofuran synthesis.
Synthesis of 3-Aminofuran Derivatives

The synthesis of 3-aminofurans is generally considered more challenging, and reports in the literature are less common compared to their 2-amino counterparts.[8] The instability of the 3-aminofuran system requires carefully designed synthetic routes.

A successful modern strategy involves the intramolecular cyclization of functionalized precursors. For example, 3-amino-5-fluoroalkylfurans can be synthesized via a rapid and convenient cyclization of easily accessible fluorovinamides.[9] This reaction often employs thionyl chloride in methanol, which not only facilitates the cyclization but also forms the hydrochloride salt of the product, enhancing its stability and simplifying purification.[9] This method is particularly valuable for accessing fluorinated derivatives, which are of great interest in medicinal chemistry due to their potential for improved metabolic stability and bioactivity.[9]

Other methods rely on an addition-cyclization sequence. An atom-economical approach involves the conjugate addition of alcohols to alkynenitriles bearing electron-withdrawing groups, followed by a modified Thorpe-Ziegler cyclization to furnish 3-aminofurans.[15][16] This protocol offers a rapid and operationally simple route to a library of 3-aminofuran derivatives.[15]

Biological Significance and Therapeutic Potential

Aminofuran derivatives exhibit a remarkably broad spectrum of biological activities, making them highly attractive scaffolds in drug discovery.[1][2][4] Their planar structure, combined with the hydrogen-bonding capability of the amino group, allows them to interact effectively with various biological targets.[4]

Anticancer Activity

The most significant therapeutic application of aminofurans to date is in oncology.[1][3]

  • Tubulin Polymerization Inhibition : Certain 2-aminobenzofuran derivatives act as potent inhibitors of tubulin polymerization.[1] By binding to tubulin, they disrupt the formation of microtubules, which are essential for cell division. This leads to cell cycle arrest and ultimately apoptosis (programmed cell death) in cancer cells.[1][17]

  • Enzyme Inhibition : Benzofuran derivatives have been developed as potent inhibitors of key signaling proteins involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Inhibition of VEGFR-2 blocks angiogenesis, the process by which tumors form new blood vessels to support their growth. Enaminone-linked benzofurans have shown dual inhibitory action against both VEGFR-2 and carbonic anhydrase IX (hCA IX), a hypoxia-associated enzyme, making them particularly effective in the oxygen-deficient environment of solid tumors.

  • Modulation of Drug Resistance : Some 2-aminofuran derivatives can modulate the activity of P-glycoprotein, a drug efflux pump that is a major cause of multidrug resistance in cancer cells.[1] By inhibiting this pump, these compounds can restore the efficacy of other chemotherapeutic agents.

G cluster_drug Aminofuran Derivative cluster_cell Cancer Cell drug Aminofuran Compound tubulin Tubulin Dimers drug->tubulin Binds & Inhibits vegfr VEGFR-2 Receptor drug->vegfr Inhibits Signaling mt Microtubule (Essential for Mitosis) tubulin->mt Polymerization arrest Mitotic Arrest -> Apoptosis mt->arrest

Fig. 3: Simplified mechanism of action for anticancer aminofuran derivatives.
Antibacterial and Antifungal Activity

Aminofuran derivatives have also demonstrated significant potential as antimicrobial agents, with activity reported against both Gram-positive and Gram-negative bacteria.[1][2] The specific substitution pattern on the aminofuran core can be tuned to optimize the antibacterial spectrum and potency.[1] Furthermore, certain natural and synthetic benzofurans have shown antifungal properties, for example, against Candida and Aspergillus species.[4][18]

Other Pharmacological Activities

The biological profile of this class of compounds is extensive. Depending on their specific structures, derivatives have been reported to possess:

  • Anti-inflammatory properties[3]

  • Antiviral activity, including against HIV[4][13]

  • Antiarrhythmic effects[13]

  • Anticonvulsant properties[13]

  • Antioxidant capabilities[3]

Quantitative Biological Data Summary

The potency of aminofuran derivatives can be illustrated by their half-maximal inhibitory concentration (IC₅₀) values against various targets.

Compound ClassTargetSpecific Compound ExampleIC₅₀ Value (µM)Reference
Enaminone-linked BenzofuransVEGFR-2Compound 4a0.058
Enaminone-linked BenzofuransMCF-7 Cancer Cells (Hypoxia)Compound 4a3.65
Amino Trimethoxybenzoyl-benzo[b]furansL1210 Cancer CellsCompound 10h0.016[18]
Amino Trimethoxybenzoyl-benzo[b]furansHeLa Cancer CellsCompound 10h0.024[18]

Experimental Protocols: A Practical Guide

To ensure scientific integrity and reproducibility, detailed methodologies are crucial. The following protocols are representative of the synthesis and biological evaluation of aminofuran derivatives.

Protocol: Three-Component Synthesis of a 2-Aminofuran Derivative

This protocol describes a general procedure for the one-pot synthesis of a polysubstituted 2-aminofuran.[1][7]

Materials:

  • α-halo ketone (e.g., 2-bromoacetophenone) (1.0 eq)

  • Active methylene nitrile (e.g., malononitrile) (1.1 eq)

  • Amine (e.g., morpholine) (1.1 eq)

  • Base (e.g., triethylamine or potassium carbonate) (1.5 eq)

  • Anhydrous solvent (e.g., Ethanol, Acetonitrile)

  • Reaction vessel, magnetic stirrer, condenser, inert atmosphere setup (N₂ or Ar)

Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere.

  • Initial Mixture: To the flask, add the active methylene nitrile (1.1 eq), the amine (1.1 eq), the base (1.5 eq), and the anhydrous solvent.

  • Addition: Stir the mixture at room temperature for 10-15 minutes. Slowly add a solution of the α-halo ketone (1.0 eq) in the same anhydrous solvent to the reaction mixture via a dropping funnel.[7]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor its progress using thin-layer chromatography (TLC).[7]

  • Work-up: Upon completion (typically 2-7 hours), cool the reaction mixture to room temperature.[11] Remove the solvent under reduced pressure.

  • Extraction: Redissolve the crude residue in an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove inorganic salts. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired 2-aminofuran.[7]

  • Characterization: Confirm the structure and purity of the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, HRMS).

Causality and Trustworthiness: The use of an inert atmosphere is critical to prevent the decomposition of potentially air-sensitive aminofuran products, which can often lead to dark-colored reaction mixtures.[7] Monitoring by TLC is a self-validating step to ensure the reaction has gone to completion, preventing premature work-up and maximizing yield. The final purification and characterization steps are essential to validate the identity and purity of the synthesized compound.

Protocol: MTT Assay for Anticancer Activity Evaluation

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method for assessing the cytotoxic effects of compounds on cancer cells.[1]

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test aminofuran compound, dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow the cells to attach and grow overnight in a humidified incubator (37°C, 5% CO₂).[1]

  • Compound Treatment: Prepare serial dilutions of the test aminofuran compound in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of the test compound (and a vehicle control, e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 48-72 hours.[1]

  • MTT Addition: Following the treatment period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[1] During this time, metabolically active cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.[1]

Conclusion and Future Outlook

The journey from the initial discovery of the furan ring to the development of complex, biologically active aminofuran derivatives showcases a remarkable evolution in synthetic chemistry and medicinal science.[1] These compounds have transitioned from being synthetically challenging curiosities to becoming privileged scaffolds in modern drug discovery.[1][11] The development of robust multicomponent and catalytic syntheses has been instrumental in this transition, enabling the creation of diverse molecular libraries for biological screening.[1][10][12]

The potent anticancer and antibacterial activities of aminofurans, coupled with a deepening understanding of their mechanisms of action, underscore the importance of continued research in this field.[1] Future efforts will likely focus on designing novel derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. The exploration of new synthetic methodologies that are even more efficient and environmentally benign will also remain a key priority. As our ability to rationally design and synthesize these molecules improves, aminofuran derivatives will undoubtedly continue to be a rich source of new therapeutic agents to combat a range of human diseases.

References

  • A Technical Guide to 2-Aminofuran Derivatives: Synthesis, Biological Activity, and Mechanisms of Action. Benchchem.
  • Three‐component synthesis of 2‐aminofuran.
  • Synthesis of 2 Aminofurans and 2 Aminothiophenes. Scribd.
  • A multi-component approach to 2-aminofurans, furo[2,3-b]pyridines, and furo[2,3-d]pyrimidines containing an imidazole moiety. Royal Society of Chemistry.
  • Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cycliz
  • Technical Support Center: Synthesis of 2-Aminofurans. Benchchem.
  • Previous synthetic approaches to synthesize 3‐aminofurans.
  • Aminodibenzofurans: A Technical Guide to their History, Synthesis, and Biological Significance. Benchchem.
  • Discovery of enaminone-linked benzofuran derivatives as dual VEGFR-2/hCA IX inhibitors exhibiting hypoxia-mediated chemosensitiz
  • Synthesis of Some 3-Furylamine Derivatives.
  • Mini review on important biological properties of benzofuran deriv
  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review
  • 2-Aminofurans and 3-Aminofurans | Request PDF.
  • Furan: A Promising Scaffold for Biological Activity. Peer-reviewed journal.
  • Synthesis of 3-aminobenzofuran derivatives and our contributions.
  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. MDPI.
  • Natural source, bioactivity and synthesis of benzofuran deriv
  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry.
  • Natural source, bioactivity and synthesis of benzofuran deriv
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.
  • Pharmacological activity of furan deriv
  • Paal–Knorr synthesis. Wikipedia.

Sources

The Emerging Therapeutic Potential of Substituted Furan-3-Carbonitriles: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Convergence of the Furan Scaffold and the Nitrile Moiety

In the landscape of medicinal chemistry, the furan ring stands as a privileged heterocyclic scaffold, integral to the structure of numerous biologically active compounds.[1][2][3][4] Its five-membered aromatic structure, containing one oxygen atom, imparts a unique combination of electronic properties and conformational flexibility, making it a valuable component in the design of novel therapeutics.[4][5] When functionalized with a cyano (-C≡N) group at the 3-position, the resulting furan-3-carbonitrile core combines the favorable characteristics of the furan ring with the distinct reactivity and bioisosteric properties of the nitrile. The nitrile group, a potent electron-withdrawing group and a bioisostere for carbonyls, can significantly influence a molecule's polarity, metabolic stability, and ability to interact with biological targets.[1] This guide provides an in-depth exploration of the burgeoning field of substituted furan-3-carbonitriles, offering insights into their synthesis, diverse biological activities, and the underlying structure-activity relationships that govern their therapeutic potential.

Core Synthetic Strategies: Building the Furan-3-Carbonitrile Scaffold

The synthesis of substituted furan-3-carbonitriles often employs multi-step reaction sequences that allow for the introduction of diverse substituents, facilitating the exploration of structure-activity relationships (SAR). A common and effective strategy involves the condensation of an appropriately substituted α,β-unsaturated carbonyl compound with a malononitrile derivative. This approach provides a versatile entry point to a wide array of furan-3-carbonitrile analogs.

Workflow for the Synthesis of Substituted Furan-3-Carbonitriles

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Core Reaction cluster_product Product cluster_downstream Further Modification start1 α,β-Unsaturated Carbonyl reaction Base-Catalyzed Cyclocondensation start1->reaction start2 Malononitrile Derivative start2->reaction product Substituted Furan-3-Carbonitrile reaction->product purification Purification (e.g., Column Chromatography) product->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization screening Biological Activity Screening characterization->screening

Caption: Generalized workflow for the synthesis and evaluation of furan-3-carbonitriles.

Experimental Protocol: Synthesis of 2-Amino-4-phenyl-5-oxo-4,5-dihydrofuran-3-carbonitrile

This protocol describes a representative synthesis of a dihydrofuran-3-carbonitrile derivative, a closely related and biologically active scaffold.

Materials:

  • Benzaldehyde

  • Malononitrile

  • Ethyl acetoacetate

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Standard laboratory glassware and purification apparatus (column chromatography)

Procedure:

  • Knoevenagel Condensation: In a round-bottom flask, dissolve benzaldehyde (1 equivalent) and malononitrile (1 equivalent) in ethanol. Add a catalytic amount of piperidine and stir the mixture at room temperature for 2-3 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

  • Michael Addition: To the reaction mixture, add ethyl acetoacetate (1 equivalent) and continue stirring for an additional 4-6 hours.

  • Cyclization and Isolation: Upon completion of the reaction, a precipitate will form. Filter the solid product, wash with cold ethanol, and dry under vacuum.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent or by column chromatography on silica gel to yield the pure 2-amino-4-phenyl-5-oxo-4,5-dihydrofuran-3-carbonitrile.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

A Spectrum of Biological Activities: From Microbes to Cancer Cells

The furan-3-carbonitrile scaffold has demonstrated a remarkable breadth of biological activities, positioning it as a promising starting point for the development of novel therapeutic agents.[6][7] The specific substitutions on the furan ring play a critical role in determining the potency and selectivity of these compounds against various biological targets.[6][8]

Antimicrobial Activity

A significant body of research highlights the potential of furan derivatives as antimicrobial agents.[8][9] Substituted furan-3-carbonitriles have shown efficacy against a range of bacterial and fungal pathogens.[10][11][12] The mechanism of antimicrobial action is believed to involve the disruption of microbial cellular processes, though the precise targets can vary depending on the specific compound and microbial species.[13][14]

The antibacterial and antifungal activities of newly synthesized furan-3-carbonitrile derivatives are often evaluated using standard methods like the disc-diffusion assay.[10][11] This technique provides a qualitative and semi-quantitative measure of the compounds' ability to inhibit microbial growth.

Compound ClassTest OrganismsActivity Range (Zone of Inhibition, mm)Reference
Dihydrofuran-3-carbonitrilesS. aureus, E. coli, B. subtilisModerate to good activity[10][11]
Furan-based thiazolidinonesE. coli, A. nigerMIC values as low as 12.5 µg/mL
Experimental Protocol: Antimicrobial Susceptibility Testing (Disc-Diffusion Method)

Principle: This method assesses the antimicrobial activity of a compound by measuring the diameter of the zone of growth inhibition around a filter paper disc impregnated with the test compound.

Materials:

  • Synthesized furan-3-carbonitrile derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Muller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

  • Sterile filter paper discs

  • Standard antibiotic discs (positive control)

  • Solvent (e.g., DMSO, negative control)

  • Incubator

Procedure:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Evenly swab the surface of the agar plate with the prepared microbial inoculum.

  • Disc Application: Aseptically place sterile filter paper discs impregnated with a known concentration of the test compound onto the surface of the inoculated agar plate. Also, place positive and negative control discs.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 25-30°C for 48-72 hours for fungi.

  • Measurement and Interpretation: Measure the diameter of the zone of complete growth inhibition around each disc in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Anticancer Activity

The furan nucleus is a key pharmacophore in a number of anticancer agents.[15][16] Several studies have reported the cytotoxic effects of substituted furan-3-carbonitriles against various cancer cell lines.[15][17][18] The antiproliferative activity of these compounds is often attributed to their ability to induce apoptosis and disrupt the cell cycle in cancer cells.

For instance, certain 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives have shown moderate anticancer activity, with some compounds exhibiting sensitivity towards breast cancer cell lines like MDA-MB-468 and T-47D.[17] Similarly, other furan-based compounds have demonstrated potent cytotoxic activity against breast cancer cell lines (MCF-7) with IC₅₀ values in the low micromolar range, inducing cell cycle arrest at the G₂/M phase.[15]

Compound DerivativeCancer Cell LineIC₅₀ ValueProposed MechanismReference
Furan-based pyridine carbohydrazideMCF-74.06 µMG₂/M phase cell cycle arrest, Apoptosis[15]
Furan-based N-phenyl triazinoneMCF-72.96 µMG₂/M phase cell cycle arrest, Apoptosis[15]
3,4-Dibromo-5-hydroxy-furan-2(5H)-one derivativeHCT-116 (Colon)1.4 µMSuppression of cell proliferation[19]
Anti-inflammatory Activity

Furan derivatives have also been investigated for their anti-inflammatory properties.[13][14][20] The anti-inflammatory effects of these compounds are often linked to their ability to modulate key signaling pathways involved in the inflammatory response, such as the MAPK and PPAR-γ pathways.[14] They can suppress the production of inflammatory mediators like nitric oxide (NO) and prostaglandins.[14] While specific data on furan-3-carbonitriles is still emerging, the broader class of furan derivatives shows significant promise in this therapeutic area.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The biological activity of substituted furan-3-carbonitriles is highly dependent on the nature and position of the substituents on the furan ring and any appended moieties.[5][21]

  • Influence of Substituents: The presence of different functional groups can modulate the electronic properties, lipophilicity, and steric profile of the molecule, thereby affecting its interaction with biological targets. For example, in some series of antimicrobial furan derivatives, the type and position of substituents have been shown to be critical for antibacterial potency.[9]

  • Aromatic and Heterocyclic Moieties: The incorporation of additional aromatic or heterocyclic rings can enhance the biological activity by providing further binding interactions with the target protein or enzyme.

Illustrative Signaling Pathway Modulation

Signaling_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathway MAPK Signaling Cascade cluster_response Inflammatory Response stimulus LPS receptor TLR4 stimulus->receptor mapk_cascade MAPK Cascade (ERK, JNK, p38) receptor->mapk_cascade nfkb NF-κB Activation receptor->nfkb response ↑ Pro-inflammatory Cytokines (TNF-α, IL-6) ↑ NO, PGE₂ mapk_cascade->response nfkb->response furan Furan Derivative furan->mapk_cascade Inhibition furan->nfkb Inhibition

Caption: Potential anti-inflammatory mechanism of furan derivatives via MAPK pathway inhibition.

Conclusion and Future Directions

Substituted furan-3-carbonitriles represent a versatile and promising class of compounds with a wide spectrum of potential therapeutic applications. Their demonstrated antimicrobial, anticancer, and anti-inflammatory activities, coupled with their synthetic tractability, make them attractive scaffolds for further investigation in drug discovery programs. Future research should focus on:

  • Expansion of Chemical Diversity: The synthesis and screening of larger and more diverse libraries of furan-3-carbonitrile derivatives are crucial to identify novel lead compounds with improved potency and selectivity.

  • Elucidation of Mechanisms of Action: In-depth mechanistic studies are required to identify the specific molecular targets and signaling pathways modulated by these compounds for each of their biological activities.

  • Optimization of Pharmacokinetic Properties: Lead compounds should be optimized for their ADME (absorption, distribution, metabolism, and excretion) properties to enhance their potential for in vivo efficacy and clinical translation.

The continued exploration of the chemical space around the furan-3-carbonitrile core holds significant promise for the discovery of next-generation therapeutic agents to address unmet medical needs.

References

  • Yilmaz, M., et al. (2010). Synthesis and biological activity studies of furan derivatives. Medicinal Chemistry Research, 19(5), 490-497. [Link]

  • Yilmaz, M., & Koyuncu, M. (2010). Synthesis and biological activity studies of furan derivatives. ResearchGate. [Link]

  • Alizadeh, S., et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Journal of Inflammation Research, 13, 451–463. [Link]

  • Ankara Üniversitesi. (n.d.). Synthesis and biological activity studies of furan derivatives. AVESİS. [Link]

  • Verma, A., et al. (2011). Synthesis and biological activities of furan derivatives. ResearchGate. [Link]

  • Pharmapproach. (2024). Pharmacological activity of furan derivatives. Pharmapproach. [Link]

  • Various Authors. (n.d.). New acetylenic furan derivatives: Synthesis and anti-inflammatory activity. ResearchGate. [Link]

  • Patel, R., et al. (n.d.). Design, synthesis and in vitro antimicrobial activity of furan-based pyrimidine-thiazolidinones as potential bioactive molecule. World Journal of Pharmaceutical Research. [Link]

  • Nivrutti, G. P. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181. [Link]

  • Alizadeh, S., et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. PubMed Central. [Link]

  • Demchenko, A. M., et al. (2018). Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. ResearchGate. [Link]

  • Verma, A., et al. (2011). Synthesis and biological activity of furan derivatives. SciSpace. [Link]

  • Organic Syntheses. (n.d.). Tetrahydro-2,5-dimethoxyfuran. Organic Syntheses. [Link]

  • Saeid, H., et al. (2023). A Review on Biological and Medicinal Significance of Furan. AlQalam Journal of Medical and Applied Sciences, 6(1), 123-134. [Link]

  • Apaydın, Ç., et al. (2021). Design, synthesis and anti-influenza virus activity of furan-substituted spirothiazolidinones. Bioorganic Chemistry, 112, 104958. [Link]

  • Banerjee, R., & Banerjee, M. (2020). Medicinal significance of furan derivatives : A Review. Semantic Scholar. [Link]

  • Abdel-Ghani, T. M., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules, 27(8), 2568. [Link]

  • Various Authors. (2023). A Review on Biological and Medicinal Significance of Furan. ResearchGate. [Link]

  • Various Authors. (2022). SYNTHESIS AND ANTIBACTERIAL ACTIVITY STUDIES OF 3, 5-DI SUBSTITUTED FURAN DERIVATIVES. International Journal of Research Trends and Innovation. [Link]

  • Kumar, S., et al. (2024). comprehensive review on furan and its derivatives. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 13(8), 1-20. [Link]

  • Various Authors. (2020). Anticancer activities of furan derivatives in MDA-MB-231 breast cancer... ResearchGate. [Link]

  • Various Authors. (n.d.). Hands-on synthesis of furanamides and evaluation of their antimicrobial activity. ResearchGate. [Link]

  • Organic Syntheses. (n.d.). Furan. Organic Syntheses. [Link]

  • Various Authors. (n.d.). Synthesis of Furan Derivatives Condensed with Carbohydrates. PubMed Central. [Link]

  • Głowacka, I. E., et al. (2021). Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-2(5H)-One Derivatives. Pharmaceuticals, 14(11), 1079. [Link]

  • Organic Chemistry Portal. (n.d.). Furan synthesis. Organic Chemistry Portal. [Link]

  • Various Authors. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline. [Link]

  • National Center for Biotechnology Information. (n.d.). Furan-3-carbonitrile. PubChem. [Link]

  • Various Authors. (2024). Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. PubMed. [Link]

  • Various Authors. (n.d.). Examples of furan derivatives with biological activity. ResearchGate. [Link]

  • Various Authors. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. [Link]

Sources

Unlocking the Potential of Aminofurans: A Technical Guide to Theoretical Electronic Structure Studies for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminofuran scaffolds are privileged structures in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1] A deep understanding of their electronic structure is paramount to elucidating structure-activity relationships (SAR) and rationally designing novel therapeutic agents. This in-depth technical guide provides a comprehensive framework for the theoretical investigation of the electronic properties of aminofurans. We will delve into the causality behind the selection of computational methodologies, with a primary focus on Density Functional Theory (DFT), and provide detailed, field-proven protocols for their application. This guide is designed to empower researchers to leverage computational chemistry to predict reactivity, understand intermolecular interactions, and ultimately accelerate the drug discovery and development process for this important class of heterocyclic compounds.

The Significance of Aminofurans in Medicinal Chemistry and the Role of Theoretical Studies

Nitrogen-containing heterocyclic compounds are cornerstones of modern pharmacology, with a significant percentage of FDA-approved drugs featuring these motifs.[2][3][4] Among these, the aminofuran moiety has emerged as a particularly valuable scaffold due to its versatile biological activities, including anticancer and antibacterial properties.[1] The electronic landscape of an aminofuran derivative—governed by the interplay of the furan ring's aromaticity and the lone pair of electrons on the amino group—dictates its reactivity, polarity, and ability to interact with biological targets.[5][6][7]

Theoretical studies, particularly those employing quantum chemical calculations, offer a powerful lens through which to examine this electronic structure in exquisite detail.[8] By constructing computational models, we can predict a molecule's behavior and properties before it is ever synthesized, saving significant time and resources in the early stages of drug discovery.[9] These in silico methods allow us to calculate fundamental electronic properties that are not easily accessible through experimental techniques alone.

Foundational Computational Methodology: Density Functional Theory (DFT)

For the study of organic molecules like aminofurans, Density Functional Theory (DFT) has become the workhorse of computational chemistry.[10][11] This is due to its favorable balance of computational cost and accuracy for medium-sized molecules.[12] Unlike more computationally expensive ab initio methods, DFT approximates the complex many-electron wavefunction by focusing on the electron density, a more manageable property.[13][14]

Causality Behind Method Selection:

The choice of a specific DFT functional and basis set is a critical decision that directly impacts the quality of the results.

  • DFT Functionals: Functionals are mathematical expressions that approximate the exchange-correlation energy, a key component of the total electronic energy. For organic molecules, hybrid functionals, which mix a portion of exact Hartree-Fock exchange with DFT exchange, often provide reliable results.[15] The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used and well-validated choice for a broad range of organic systems.[16][17][18]

  • Basis Sets: A basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets provide a more accurate description of the electron distribution but at a higher computational cost. The 6-31G(d,p) basis set represents a good compromise, offering a balance of accuracy and efficiency for molecules of this size. The "(d,p)" notation indicates the inclusion of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are crucial for accurately describing chemical bonding.[15][17]

This combination, B3LYP/6-31G(d,p) , serves as a robust and widely accepted level of theory for initial investigations into the electronic structure of aminofuran derivatives.[19][20]

Core Analyses of Aminofuran Electronic Structure

A comprehensive theoretical study of an aminofuran's electronic structure involves several key analyses:

Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the Frontier Molecular Orbitals (FMOs).[21] The energies and spatial distributions of these orbitals are fundamental to understanding a molecule's reactivity.[19][20][22]

  • HOMO: Represents the outermost electrons and is associated with the molecule's ability to donate electrons. A higher HOMO energy indicates a greater propensity for electron donation, making the molecule more susceptible to electrophilic attack.

  • LUMO: Represents the lowest energy empty orbital and is associated with the molecule's ability to accept electrons. A lower LUMO energy suggests a greater propensity for electron acceptance, indicating reactivity towards nucleophiles.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of a molecule's chemical stability and reactivity.[23][24] A smaller gap generally implies higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO.[22][23]

The visualization of HOMO and LUMO surfaces reveals the regions of the molecule most likely to participate in electron donation and acceptance, respectively. For aminofurans, the HOMO is often localized on the furan ring and the amino group, while the LUMO distribution can vary depending on the substituents.

Global and Local Reactivity Descriptors

To quantify the reactivity predicted by FMO analysis, a set of global and local reactivity descriptors can be calculated from the HOMO and LUMO energies.[1][13]

Global Reactivity Descriptors: These parameters describe the reactivity of the molecule as a whole.

DescriptorFormulaInterpretation
Ionization Potential (I)I ≈ -EHOMOThe energy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOThe energy released when an electron is added.
Electronegativity (χ)χ = (I + A) / 2The ability of a molecule to attract electrons.
Chemical Hardness (η)η = (I - A) / 2Resistance to change in electron distribution.
Chemical Softness (S)S = 1 / (2η)A measure of the molecule's polarizability.
Electrophilicity Index (ω)ω = χ² / (2η)A measure of the molecule's ability to act as an electrophile.

Local Reactivity Descriptors: These descriptors, often derived from methods like Fukui function analysis, pinpoint the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attack.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule.[19][20] It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of varying potential.

  • Red/Yellow: Regions of negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack.

  • Blue: Regions of positive electrostatic potential, indicating electron-poor areas that are susceptible to nucleophilic attack.

  • Green: Regions of neutral potential.

For aminofurans, the MEP surface can highlight the nucleophilic character of the amino group and the furan oxygen, as well as potential sites for hydrogen bonding.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule.[3][25] It transforms the calculated molecular orbitals into a set of localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. NBO analysis is particularly useful for:

  • Quantifying Charge Distribution: Determining the natural atomic charges on each atom, which can be more reliable than other methods like Mulliken population analysis.[20][26]

  • Analyzing Hyperconjugative Interactions: Identifying stabilizing interactions between occupied (donor) and unoccupied (acceptor) orbitals, which can explain conformational preferences and reactivity patterns.[3]

Experimental Protocols: A Step-by-Step Computational Workflow

This section provides a detailed, step-by-step protocol for performing a theoretical study on the electronic structure of an aminofuran derivative using the Gaussian software package.[8][27]

Step 1: Molecule Building and Initial Geometry

  • Use a molecular modeling program (e.g., GaussView, Avogadro, ChemDraw) to construct the 3D structure of the aminofuran derivative of interest.

  • Perform an initial, quick geometry optimization using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting geometry.

Step 2: Geometry Optimization

  • Create a Gaussian input file (.gjf or .com) with the following structure:[8][28]

    • %nprocshared and %mem specify the computational resources.

    • %chk defines the name of the checkpoint file.

    • #p B3LYP/6-31G(d,p) Opt specifies the level of theory and requests a geometry optimization.

    • Molecule Title is a descriptive title.

    • 0 1 represents the charge (0 for neutral) and spin multiplicity (1 for singlet).

    • [Atomic Coordinates] are the Cartesian coordinates of each atom.

  • Run the calculation in Gaussian.

  • Verify that the optimization has converged to a true energy minimum by checking for the absence of imaginary frequencies in the subsequent frequency calculation.

Step 3: Vibrational Frequency Analysis

  • Create a new Gaussian input file using the optimized geometry from the previous step:

  • Run the calculation.

  • Confirm that there are no imaginary frequencies in the output file, which indicates a stable structure. The output will also provide thermodynamic data and simulated vibrational spectra (IR and Raman).[2][29][30]

Step 4: Molecular Orbital and Reactivity Descriptor Analysis

  • Using the optimized geometry, perform a single-point energy calculation and request NBO analysis:

  • Extract the HOMO and LUMO energies from the output file to calculate the global reactivity descriptors.

  • Visualize the HOMO, LUMO, and MEP surfaces using software like GaussView.

  • Analyze the NBO output to understand charge distribution and hyperconjugative interactions.[18][25][31]

Visualization of Computational Workflows and Concepts

Diagrams are essential for visualizing the logical flow of computational experiments and the relationships between different theoretical concepts.

Computational_Workflow cluster_prep Step 1: Preparation cluster_dft Step 2-4: DFT Calculations (Gaussian) cluster_analysis Step 5: Analysis & Interpretation mol_build Build 3D Structure (e.g., GaussView) pre_opt Initial Geometry Optimization (Molecular Mechanics) mol_build->pre_opt geom_opt Geometry Optimization (B3LYP/6-31G(d,p)) pre_opt->geom_opt freq_calc Frequency Analysis (Confirm Minimum) geom_opt->freq_calc sp_nbo Single-Point Energy & NBO (Electronic Properties) freq_calc->sp_nbo fmo FMO Analysis (HOMO, LUMO, Gap) sp_nbo->fmo reactivity Reactivity Descriptors (Global & Local) sp_nbo->reactivity mep MEP Surface (Charge Distribution) sp_nbo->mep nbo NBO Analysis (Bonding, Hyperconjugation) sp_nbo->nbo

Caption: A typical workflow for the theoretical study of an aminofuran's electronic structure.

FMO_Concept cluster_reactivity Chemical Reactivity HOMO HOMO (Highest Occupied Molecular Orbital) Energy_Gap ΔE (HOMO-LUMO Gap) Electron_Donor Electron Donor (Nucleophilicity) HOMO->Electron_Donor correlates with LUMO LUMO (Lowest Unoccupied Molecular Orbital) Electron_Acceptor Electron Acceptor (Electrophilicity) LUMO->Electron_Acceptor correlates with Stability Kinetic Stability Energy_Gap->Stability inversely correlates with

Caption: The relationship between Frontier Molecular Orbitals and chemical reactivity.

Application in Drug Discovery: Bridging Theory and Practice

The insights gained from theoretical studies of aminofuran electronic structures have direct and impactful applications in drug discovery.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[31][32] The electronic descriptors calculated through DFT, such as HOMO/LUMO energies, dipole moment, and atomic charges, can serve as powerful variables in building robust QSAR models.[9][19][24][33][34] A well-validated QSAR model can then be used to predict the activity of novel, unsynthesized aminofuran derivatives, thereby prioritizing synthetic efforts.

Molecular Docking and Drug-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[5][35][36][37][38] The accuracy of docking simulations is highly dependent on the correct assignment of atomic charges on the ligand. The charges derived from NBO or MEP analysis provide a more realistic representation of the ligand's electrostatic properties compared to generic force field charges. This leads to more accurate predictions of binding modes and affinities, helping to elucidate how the electronic structure of an aminofuran derivative governs its interaction with a biological target.[37]

Conclusion

The theoretical study of the electronic structure of aminofurans provides an indispensable toolkit for modern drug discovery. By employing robust computational methods like Density Functional Theory, researchers can gain profound insights into the factors that govern the reactivity, stability, and intermolecular interactions of these pharmacologically significant molecules. The protocols and analyses detailed in this guide offer a clear and validated pathway for scientists to harness the predictive power of computational chemistry, ultimately accelerating the design and development of novel aminofuran-based therapeutics.

References

  • Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. Medium. [Link]

  • A theoretical study of the charge distribution of aminopyridines, aminopyrimidines, and some diazine N-oxides. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • A Study of 2-Aminofurans. ResearchGate. [Link]

  • A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. National Institutes of Health. [Link]

  • QSAR, molecular docking, and design of novel 4-(N,N-diarylmethyl amines) Furan-2(5H)-one derivatives as insecticides against Aphis craccivora. ResearchGate. [Link]

  • Synthesis, Crystal Structure, Vibration Spectral, and DFT Studies of 4-Aminoantipyrine and Its Derivatives. National Institutes of Health. [Link]

  • Natural Bond Orbital Analysis - Tutorial Example. University of Wisconsin–Madison. [Link]

  • Molecular Docking Studies of Novel Furan-azetidinone Hybrids as Potential Inhibitors of Escherichia coli. Indian Journal of Pharmaceutical Education and Research. [Link]

  • Amino acid charge distribution influences the assembly of apoprotein into light-harvesting complex II. PubMed. [Link]

  • Conformational and NMR study of some furan derivatives by DFT methods. ResearchGate. [Link]

  • Density Functional Theory (DFT) and Thermodynamics Calculations of Amino Acids with Polar Uncharged Side Chains. MDPI. [Link]

  • Molecular Docking Studies Of Some Novel Furan Derivatives As Potent Inhibitors Of Staphylococcus Aureus. ResearchGate. [Link]

  • DFT study of vibrational dynamics and structure of aminopropylsiloxane polymer. ResearchGate. [Link]

  • How can I learn DFT calculations by using Gaussian 09 Software?. ResearchGate. [Link]

  • QSAR study of benzofuran and indole derivatives to predict new compounds as histone lysine methyl transferase inhibitors. SciSpace. [Link]

  • Synthesis and Biological Studies of Novel Aminophosphonates and Their Metal Carbonyl Complexes (Fe, Ru). MDPI. [Link]

  • Design, synthesis and computational study of new benzofuran hybrids as dual PI3K/VEGFR2 inhibitors targeting cancer. National Institutes of Health. [Link]

  • DFT study, and natural bond orbital (NBO) population analysis of 2-(2-Hydroxyphenyl)-1-azaazulene tautomers and their mercapto analouges. National Institutes of Health. [Link]

  • The Structural Characterisation and DFT-Aided Interpretation of Vibrational Spectra for Cyclo(l-Cys-d-Cys) Cyclic Dipeptide in a Solid State. MDPI. [Link]

  • Charge density distribution in aminomethylphosphonic acid. PubMed. [Link]

  • How to Create Input file for Gaussian 09 Calculation and Geometry Optimization. YouTube. [Link]

  • QSAR study of benzofuran and indole derivatives to predict new compounds as histone lysine methyl transferase inhibitors. European Journal of Chemistry. [Link]

  • 2-Aminofurans and 3-Aminofurans. ResearchGate. [Link]

  • GAUSSIAN 09W TUTORIAL. Barrett Research Group. [Link]

  • Synthesis, Crystal Structure, Vibration Spectral, and DFT Studies of 4-Aminoantipyrine and Its Derivatives. ResearchGate. [Link]

  • A study of 2‐aminofurans. Scilit. [Link]

  • 2 D - QSAR studies on CYP26A1 inhibitory activity of 1-[benzofuran-2-yl-(4-alkyl/aryl-phenyl). International Journal of Pharmacy and Technology. [Link]

  • Charge Displacement. SCM. [Link]

  • Unveiling the synthesis and spectral characterizations of novel (E)-furan-2-yl acrylohydrazides: an exploration in molecular design. PeerJ. [Link]

  • Physicochemical properties calculated using DFT method and changes of 5-methyluridine hemihydrate crystals at high temperatures. PubMed. [Link]

  • Analyzing Natural Bond Orbitals (NBO) results from Gaussian '03 & '09. Dr. Joaquin Barroso's Blog. [Link]

  • Gaussian Input Files. Emmett M. Leddin. [Link]

  • Natural Bond Orbitals (NBO) Calculation in Gaussian Explained. YouTube. [Link]

  • QSAR Modeling and Drug-Likeness Screening for Antioxidant Activity of Benzofuran Derivatives. ResearchGate. [Link]

  • Synthesis of novel conjugated benzofuran-triazine derivatives: Antimicrobial and in-silico molecular docking studies. National Institutes of Health. [Link]

  • Synthesis, structural characterization, and computational study of novel (E)-N′-(1-p-tolylethylidene)furan-2-carbohydrazide. Research Explorer - The University of Manchester. [Link]

  • Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. MDPI. [Link]

  • Mulliken charge distribution of ground-and excited (bold values) states.... ResearchGate. [Link]

  • Density Functional Theory (DFT) and Thermodynamics Calculations of Amino Acids with Polar Uncharged Side Chains. ResearchGate. [Link]

  • DFT Study of Molecular Structure, Electronic and Vibrational Spectra of Tetrapyrazinoporphyrazine, Its Perchlorinated Derivative and Their Al, Ga and In Complexes. National Institutes of Health. [Link]

  • Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. MDPI. [Link]

  • Periodic DFT Calculations—Review of Applications in the Pharmaceutical Sciences. National Institutes of Health. [Link]

  • Optimization of physicochemical properties of theophylline by forming cocrystals with amino acids. RSC Publishing. [Link]a)

Sources

An In-depth Technical Guide to the Solubility of 2-Amino-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Solubility is a critical physicochemical parameter in the fields of medicinal chemistry and drug development, profoundly influencing a compound's bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility of 2-Amino-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile, a substituted furan derivative of interest in contemporary research. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this document serves as a first-principles guide for researchers. It outlines the theoretical considerations, predictive assessments, and detailed experimental protocols necessary to systematically determine its solubility profile in a range of pharmaceutically and chemically relevant solvents. The methodologies described herein are grounded in established principles of physical chemistry and are designed to ensure scientific rigor and data integrity.

Introduction to this compound

This compound belongs to the furan class of heterocyclic compounds, which are recognized as privileged scaffolds in medicinal chemistry due to their presence in numerous biologically active molecules.[1] The subject molecule features a central furan ring, substituted with an amino group, a nitrile group, and two 4-methoxyphenyl (anisyl) groups.

  • Molecular Formula: C₁₉H₁₆N₂O₃[2]

  • Molecular Weight: 320.34 g/mol [2]

  • CAS Number: 94556-80-6[3]

The structural attributes of this molecule—namely the aromatic rings, the polar amino and nitrile functionalities, and the ether linkages—suggest a complex solubility profile that will be highly dependent on the nature of the solvent. The nitrile group is strongly electron-withdrawing, while the amino group is electron-donating. The presence of two methoxyphenyl groups contributes to the molecule's lipophilicity and potential for π-π stacking interactions. Understanding the interplay of these features is paramount for its application in areas such as drug discovery, where solubility dictates formulation strategies and in vivo performance.[4]

Theoretical Framework and Predictive Analysis of Solubility

The adage "like dissolves like" provides a foundational, albeit simplified, principle for predicting solubility.[5] This principle is based on the idea that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, we can anticipate its behavior based on its structural components:

  • Polar Groups: The amino (-NH₂) and nitrile (-C≡N) groups are capable of hydrogen bonding and dipole-dipole interactions. The oxygen atoms in the furan ring and the methoxy groups also contribute to the molecule's polarity.

  • Nonpolar Groups: The two large phenyl rings and the overall carbon skeleton contribute to its nonpolar character and potential for van der Waals interactions.

Given this duality, the compound is expected to exhibit limited solubility in highly polar protic solvents like water and better solubility in solvents of intermediate polarity or those capable of specific interactions. A qualitative prediction suggests poor aqueous solubility but potentially favorable solubility in organic solvents such as acetone, ethyl acetate, and dichloromethane.

The following diagram illustrates the logical flow for a preliminary solubility assessment.

G cluster_aqueous Aqueous System Assessment cluster_organic Organic System Assessment start Start with Unknown Compound (this compound) water Test Solubility in Water start->water naoh Test Solubility in 5% NaOH water->naoh Insoluble hcl Test Solubility in 5% HCl water->hcl Insoluble naoh->hcl Insoluble organic Test Solubility in Organic Solvents (e.g., Ethanol, Acetone, DMSO) hcl->organic Insoluble insoluble Likely a neutral compound of high molecular weight organic->insoluble Insoluble in all

Caption: Preliminary solubility classification workflow.

Experimental Determination of Solubility

A systematic approach to determining solubility involves both qualitative and quantitative methods. It is imperative to handle the compound in accordance with its Safety Data Sheet (SDS), which may indicate hazards such as being harmful if inhaled or causing organ damage through prolonged exposure.[6] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.[7]

Qualitative Solubility Assessment

This initial screening provides a rapid assessment of solubility in a range of solvents, classifying the compound as soluble, partially soluble, or insoluble.

Protocol:

  • Dispense approximately 1-2 mg of this compound into a small, clear glass vial.

  • Add 0.5 mL of the chosen solvent to the vial.

  • Vortex the mixture vigorously for 60 seconds.

  • Visually inspect the solution against a dark background. The absence of any visible solid particles indicates that the compound is soluble. The presence of undissolved solid indicates partial solubility or insolubility.[5]

  • If the compound appears insoluble, gently warm the mixture and observe any changes. An increase in solubility with temperature is common.

  • Repeat this process for a diverse set of solvents, as outlined in the table below.

Table 1: Solvent Classes for Qualitative Solubility Screening

Solvent ClassExamplesExpected Interaction
Polar Protic Water, Methanol, EthanolHydrogen bonding with amino group; may be limited by large nonpolar structure.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Acetone, AcetonitrileDipole-dipole interactions with nitrile and other polar moieties.
Nonpolar Hexane, TolueneVan der Waals forces with the phenyl rings; likely poor solubility due to polar groups.
Acidic/Basic 5% aq. HCl, 5% aq. NaOHThe amino group may be protonated in acid, increasing aqueous solubility.[8]
Quantitative Solubility Determination: The Shake-Flask Method

The equilibrium or shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[9] It involves creating a saturated solution and then measuring the concentration of the dissolved solute.

The following diagram outlines the workflow for the quantitative shake-flask method.

G start Add excess solid compound to solvent in a sealed vial equilibrate Equilibrate at constant temperature (e.g., 25°C or 37°C) with agitation (e.g., 24-48 hours) start->equilibrate separate Separate solid and liquid phases (Centrifugation or Filtration) equilibrate->separate aliquot Take a known volume of the supernatant separate->aliquot dilute Dilute the aliquot with a suitable solvent aliquot->dilute analyze Analyze concentration using a validated analytical method (e.g., HPLC-UV) dilute->analyze calculate Calculate solubility (e.g., in mg/mL or µM) analyze->calculate

Caption: Workflow for the Shake-Flask Solubility Method.

Detailed Protocol:

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The amount should be sufficient to ensure a saturated solution with visible undissolved solid.

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C for room temperature solubility or 37 °C for physiological relevance) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[10]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for the solid to settle. Alternatively, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sampling: Carefully withdraw a precise aliquot of the clear supernatant, ensuring no solid particles are transferred.

  • Dilution: Dilute the aliquot with a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Analysis: Quantify the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Data Presentation and Interpretation

Quantitative solubility data should be presented in a clear and standardized format to allow for easy comparison across different solvent systems.

Table 2: Illustrative Quantitative Solubility Data for this compound

SolventTemperature (°C)Solubility (mg/mL)Solubility (µM)Classification
Water (pH 7.0)25<0.01<31.2Insoluble
Phosphate Buffer (pH 7.4)37<0.01<31.2Insoluble
0.1 M HCl370.05156.1Sparingly Soluble
Ethanol251.54683Soluble
Acetone2512.037460Freely Soluble
DMSO25>50>156100Very Soluble

Note: The values in this table are illustrative examples to demonstrate data presentation and are not experimentally determined data for this specific compound.

The results should be interpreted in the context of the intended application. For drug development, low aqueous solubility can be a significant hurdle, potentially requiring formulation strategies such as the use of co-solvents, surfactants, or amorphous solid dispersions to enhance bioavailability.

Conclusion

This technical guide provides a comprehensive framework for understanding and experimentally determining the solubility of this compound. By leveraging the principles of molecular structure and intermolecular forces, researchers can make informed predictions about its solubility behavior. The detailed qualitative and quantitative protocols provided herein offer a systematic approach to generating reliable and reproducible solubility data. Such data is indispensable for advancing the research and development of this and other novel chemical entities in the pharmaceutical and chemical sciences.

References

  • Experiment 1 Determination of Solubility Class. (n.d.).
  • Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

  • BCS Guideline for solubility and Dissolution.pptx. (n.d.). Slideshare. Retrieved from [Link]

  • How can you determine the solubility of organic compounds? (2017, June 24). Quora. Retrieved from [Link]

  • Safety Data Sheet SECTION 1. (2020, August 18).
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2021). ICH Harmonised Guideline M9: Biopharmaceutics Classification System-Based Biowaivers. Retrieved from [Link]

  • Furan: A Promising Scaffold for Biological Activity. (2024, January 25). International Journal of Advanced Biological and Biomedical Research. Retrieved from [Link]

  • This compound. (n.d.). Stenutz. Retrieved from [Link]

Sources

Methodological & Application

Application Notes for the Medicinal and Pharmacological Investigation of 2-Amino-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The furan ring is a cornerstone heterocyclic scaffold in medicinal chemistry, present in numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] Its unique electronic and steric properties often contribute to favorable drug-receptor interactions and improved pharmacokinetic profiles.[1] This guide focuses on the compound 2-Amino-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile , a molecule possessing several pharmacophoric features suggesting therapeutic potential. These include the aminofuran core, a known privileged structure, and bis(4-methoxyphenyl) substitutions which are frequently found in potent bioactive molecules.

Given the nascent stage of research on this specific molecule, this document serves as a comprehensive roadmap for its systematic evaluation. By drawing parallels with structurally related furan, benzofuran, and other heterocyclic derivatives, we outline potential therapeutic applications and provide detailed, field-proven protocols for their investigation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the medicinal chemistry landscape of this promising compound.

Part 1: Potential Anticancer Applications

Scientific Rationale: A Scaffold for Cytotoxic and Antiproliferative Activity

The furan nucleus is a recurring motif in compounds exhibiting significant anticancer properties.[3][4] Derivatives of furan have demonstrated potent cytotoxic activity against various cancer cell lines, including breast, cervical, and colorectal cancers.[3][4] The mechanism of action for many of these compounds involves the disruption of fundamental cellular processes in cancer cells, such as tubulin polymerization, cell cycle progression, and the induction of apoptosis.[3]

For instance, certain furan-based derivatives have been shown to induce cell cycle arrest at the G2/M phase, a critical checkpoint for cell division.[3] This disruption often leads to the activation of apoptotic pathways, characterized by the upregulation of pro-apoptotic proteins like Bax and p53, and the downregulation of anti-apoptotic proteins like Bcl-2.[3] The structural elements of this compound, particularly the aminonitrile group and the methoxyphenyl rings, are features shared with other heterocyclic compounds known to possess anticancer activities.[1] Therefore, it is a scientifically sound hypothesis that this molecule may exhibit antiproliferative effects worthy of investigation.

Compound This compound Tubulin Tubulin Polymerization Compound->Tubulin Inhibition Microtubules Microtubule Disruption Compound->Microtubules Tubulin->Microtubules MitoticArrest Mitotic Arrest (G2/M Phase) Microtubules->MitoticArrest Apoptosis Apoptosis Induction MitoticArrest->Apoptosis Bcl2 Bcl-2 (Anti-apoptotic) Apoptosis->Bcl2 Downregulation Bax Bax (Pro-apoptotic) Apoptosis->Bax Upregulation Caspases Caspase Activation Bcl2->Caspases Bax->Caspases CellDeath Cancer Cell Death Caspases->CellDeath

Caption: Potential Anticancer Mechanism of Action.

Experimental Protocols: Evaluating Anticancer Efficacy

This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[5][6][7]

Methodology:

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6] Live cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Data Presentation: Cytotoxicity (IC₅₀ Values)

Cell LineIC₅₀ (µM) of Test CompoundIC₅₀ (µM) of Doxorubicin
MCF-7Experimental ValueReference Value
HeLaExperimental ValueReference Value
A549Experimental ValueReference Value

This protocol uses propidium iodide (PI) staining to quantify DNA content and determine the distribution of cells in different phases of the cell cycle.[8][9][10]

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, collect them in a centrifuge tube, and wash with cold PBS.

  • Fixation: Resuspend the cell pellet (1x10⁶ cells) in 1 mL of ice-cold 70% ethanol while gently vortexing.[10] Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.[10]

  • Incubation: Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the samples using a flow cytometer. Collect at least 10,000 events per sample.[9]

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[10] An accumulation of cells in a specific phase compared to the control suggests cell cycle arrest.

This protocol describes a subcutaneous xenograft model in immunodeficient mice to evaluate the in vivo anticancer activity of the compound.[11][12][13]

Methodology:

  • Animal Model: Use 6-8 week old female athymic nude or SCID mice. All procedures must be approved by an Institutional Animal Care and Use Committee.

  • Tumor Inoculation: Subcutaneously inject 5x10⁶ cancer cells (e.g., MCF-7) in 100 µL of a 1:1 mixture of PBS and Matrigel into the right flank of each mouse.[14]

  • Tumor Growth and Grouping: Monitor tumor growth using calipers. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=6-8 per group).

  • Drug Administration: Administer the test compound (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle.

  • Monitoring: Measure tumor volume and body weight 2-3 times a week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Endpoint: The study is typically concluded when tumors in the control group reach a predetermined size, or after a specific duration. Euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Compare the tumor growth inhibition between the treated and control groups.

Part 2: Potential Anti-inflammatory Applications

Scientific Rationale: Targeting Inflammatory Pathways

Furan and its derivatives, particularly benzofurans, have been reported to possess significant anti-inflammatory properties.[15][16][17] Their mechanisms often involve the inhibition of key inflammatory mediators and pathways. For example, some furan-containing compounds can suppress the production of nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines like TNF-α and IL-6.[15][16] The carrageenan-induced paw edema model is a standard and highly reproducible assay for screening acute anti-inflammatory activity.[18][19] The inflammatory response in this model is biphasic, involving the release of histamine and serotonin in the early phase, followed by the release of prostaglandins in the later phase. This allows for an initial assessment of the compound's mechanism. Given the structural precedent, investigating the anti-inflammatory potential of this compound is a logical step.

cluster_0 Experimental Workflow start Acclimatize Rats measure_initial Measure Initial Paw Volume (V₀) start->measure_initial administer Administer Compound (p.o. or i.p.) measure_initial->administer induce Inject Carrageenan (Subplantar) administer->induce 1 hour post-treatment measure_final Measure Paw Volume (Vₜ) at 1, 2, 3, 4 hr induce->measure_final calculate Calculate Edema (Vₜ - V₀) measure_final->calculate analyze Calculate % Inhibition vs. Control calculate->analyze end Results analyze->end cluster_1 Broth Microdilution Workflow prep_compound Prepare Serial Dilutions of Test Compound in 96-well Plate inoculate Inoculate Wells with Bacterial Suspension prep_compound->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_mic Visually Inspect for Turbidity (Bacterial Growth) incubate->read_mic determine_mic Determine MIC: Lowest Concentration with No Growth read_mic->determine_mic

Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Evaluating Antimicrobial Activity

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. [20][21][22] Methodology:

  • Materials: 96-well microtiter plates, appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi), standardized microbial inoculums (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Compound Preparation: In the first well of each row, add the test compound to the broth to achieve a high starting concentration. Perform a two-fold serial dilution across the plate. Leave one well as a growth control (no compound) and another as a sterility control (no inoculum).

  • Inoculation: Adjust the turbidity of the microbial culture to a 0.5 McFarland standard. Dilute this suspension and add it to each well (except the sterility control) to achieve a final concentration of approximately 5x10⁵ CFU/mL.

  • Incubation: Cover the plates and incubate at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for yeast.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed. [20] Data Presentation: Antimicrobial Activity (MIC Values)

Microbial StrainMIC (µg/mL) of Test CompoundMIC (µg/mL) of Ciprofloxacin (Bacteria)MIC (µg/mL) of Fluconazole (Fungi)
S. aureus (ATCC 29213)Experimental ValueReference ValueN/A
E. coli (ATCC 25922)Experimental ValueReference ValueN/A
C. albicans (ATCC 90028)Experimental ValueN/AReference Value

Conclusion

While direct biological data for this compound is currently limited, its chemical architecture strongly suggests potential as a versatile scaffold in medicinal chemistry. The structural parallels with known bioactive furan derivatives provide a solid foundation for investigating its anticancer, anti-inflammatory, and antimicrobial properties. The protocols detailed in this guide offer a systematic and robust framework for elucidating the therapeutic potential of this compound, from initial in vitro screening to in vivo efficacy studies. The successful execution of these experiments will be crucial in determining the future trajectory of this molecule in the drug discovery and development pipeline.

References

Please note that URLs are provided for verification and were accessible as of the last update. Landing pages are prioritized.

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Bio-protocol. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. [Link]

  • OIE. LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

  • UT Health San Antonio. Cell Cycle Protocol - Flow Cytometry. [Link]

  • Roche. MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • NIH National Center for Biotechnology Information. Assaying cell cycle status using flow cytometry. [Link]

  • NIH National Center for Biotechnology Information. Assay Guidance Manual - Cell Viability Assays. [Link]

  • ResearchGate. κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. [Link]

  • Inotiv. Carrageenan Induced Paw Edema (Rat, Mouse). [Link]

  • CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Food and Agriculture Organization of the United Nations. METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

  • Creative Biolabs. Carrageenan induced Paw Edema Model. [Link]

  • Wikipedia. Cell cycle analysis. [Link]

  • Pure. In vitro antimicrobial susceptibility testing methods. [Link]

  • Springer Nature Experiments. Carrageenan-Induced Paw Edema in the Rat and Mouse. [Link]

  • PubMed. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. [Link]

  • Bio-protocol. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. [Link]

  • NIH National Center for Biotechnology Information. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. [Link]

  • CIBERONC. EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous). [Link]

  • Semantic Scholar. Antimicrobial Susceptibility Testing Protocols. [Link]

  • PubMed. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. [Link]

  • NIH National Center for Biotechnology Information. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. [Link]

  • NIH National Center for Biotechnology Information. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. [Link]

  • RSC Publishing. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. [Link]

  • World Journal of Pharmaceutical Research. Synthesis, characterization and antimicrobial activity of some novel 1-amino dibenzofuran derivatives. [Link]

  • MDPI. Synthesis and Antitumor Activity of Amino Acid Ester Derivatives Containing 5-Fluorouracil. [Link]

  • Medium. Pharmacological activity of furan derivatives. [Link]

  • ResearchGate. Structure activity relationship of benzofuran–nicotinonitrile derivatives as anti-cancer agents. [Link]

  • PubMed. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. [Link]

  • ResearchGate. Synthesis, Antimicrobial, and Anticancer Activities of Novel Nitrofuran Derivatives. [Link]

  • MDPI. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. [Link]

  • RSC Publishing. Benzofuran: an emerging scaffold for antimicrobial agents. [Link]

  • MDPI. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. [Link]

  • ResearchGate. Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives. [Link]

Sources

Application Notes and Protocols: 2-Amino-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile as a Versatile Building Block in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for researchers, medicinal chemists, and professionals in drug development on the strategic use of 2-Amino-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile. This highly functionalized furan is an exemplary starting material for the synthesis of a diverse range of fused heterocyclic systems, primarily due to the vicinal amino and cyano groups which are primed for cyclization reactions. We present not just the protocols, but the underlying chemical logic, enabling scientists to adapt and innovate upon these methodologies. The applications detailed herein focus on the construction of high-value scaffolds such as furo[2,3-d]pyrimidines, which are of significant interest in medicinal chemistry.

Introduction: The Strategic Value of the 2-Aminofuran-3-carbonitrile Scaffold

This compound is a powerful intermediate in organic synthesis. Its molecular architecture is characterized by several key reactive sites:

  • Nucleophilic Amino Group: The C2-amino group readily participates in condensation and annulation reactions with electrophilic partners.

  • Electrophilic/Nucleophilic Nitrile Group: The C3-cyano group can be hydrolyzed, reduced, or, most importantly, act as an electrophile in intramolecular cyclizations to form nitrogen-containing rings.

  • Electron-Rich Furan Core: The furan ring itself, decorated with electron-donating methoxyphenyl groups, provides a stable and sterically defined backbone for subsequent synthetic elaborations.

This unique combination of functionalities makes it an ideal precursor for constructing fused heterocyclic systems, which are prevalent in pharmacologically active compounds.[1][2] The strategic placement of the amino and nitrile groups allows for the efficient one-step formation of pyrimidine rings, leading to valuable scaffolds like furo[2,3-d]pyrimidines, known for their diverse biological activities.[1][3]

Synthesis of the Core Building Block

The preparation of this compound is typically achieved through a base-catalyzed condensation reaction between an α-hydroxy ketone (anisoin) and an active methylene compound (malononitrile). This reaction is a variation of the well-established Gewald reaction for synthesizing 2-aminothiophenes and can be adapted for furan synthesis.

Protocol 2.1: Synthesis of this compound

This protocol describes the reaction of 4,4'-dimethoxybenzoin (anisoin) with malononitrile, catalyzed by a weak organic base, to yield the title compound.

Causality Behind Experimental Choices:

  • Anisoin serves as the four-carbon backbone, providing the C4 and C5 atoms of the furan ring along with their methoxyphenyl substituents.

  • Malononitrile is the source of the C2, C3, and the attached amino and cyano functionalities.

  • Diethylamine is used as a mild basic catalyst. Its role is to deprotonate the active methylene group of malononitrile, generating a nucleophilic carbanion that initiates the reaction cascade. A stronger base could lead to unwanted side reactions.

  • Ethanol is an effective polar protic solvent that solubilizes the reactants and facilitates the proton transfer steps involved in the mechanism.

Materials:

  • 4,4'-Dimethoxybenzoin (Anisoin) (1.0 eq)

  • Malononitrile (1.1 eq)

  • Diethylamine (0.2 eq)

  • Absolute Ethanol

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4,4'-dimethoxybenzoin (1.0 eq) and absolute ethanol (approx. 30 mL per 5g of anisoin).

  • Stir the mixture until the anisoin is partially dissolved.

  • Add malononitrile (1.1 eq) to the flask, followed by the catalytic amount of diethylamine (0.2 eq).

  • Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).

  • Upon completion, allow the mixture to cool to room temperature, and then cool further in an ice bath for 30 minutes to facilitate precipitation.

  • Collect the precipitated solid by vacuum filtration through a Büchner funnel.

  • Wash the solid product with a small amount of cold ethanol to remove any unreacted starting materials or impurities.

  • Dry the product under vacuum to yield this compound as a crystalline solid.[4]

Data Presentation: Characterization of the Building Block

PropertyValue
Molecular FormulaC₁₉H₁₆N₂O₃
Molecular Weight320.34 g/mol
AppearanceOff-white to pale yellow solid
Key IR Peaks (cm⁻¹)~3400-3300 (N-H), ~2220 (C≡N), ~1640 (C=C)
¹H NMRSignals corresponding to OCH₃, NH₂, and aromatic protons

Note: Specific spectral data should be confirmed by analysis of the synthesized compound.

Visualization: Synthesis Pathway

G cluster_reactants Reactants cluster_reagents Conditions Anisoin 4,4'-Dimethoxybenzoin Reagents Diethylamine (cat.) Ethanol, Reflux Anisoin->Reagents Malononitrile Malononitrile Malononitrile->Reagents Product 2-Amino-4,5-bis(4-methoxyphenyl) furan-3-carbonitrile Reagents->Product + H₂O

Caption: Synthesis of the furan building block.

Core Application: Synthesis of Furo[2,3-d]pyrimidin-4-ones

A primary application of 2-amino-3-cyanofurans is the construction of the furo[2,3-d]pyrimidine scaffold. This is achieved through a cyclocondensation reaction where the amino and cyano groups of the furan act as a pre-formed N-C-C-N synthon, requiring only a single carbon source to complete the pyrimidine ring.

Protocol 3.1: Cyclocondensation with Formamide

Reacting the building block with formamide provides a direct and atom-economical route to 4-aminofuro[2,3-d]pyrimidines, though heating in formic acid or formamide can also lead to the 4-oxo derivative.[5] The following protocol details the synthesis of the furo[2,3-d]pyrimidin-4(3H)-one.

Causality Behind Experimental Choices:

  • Formamide serves as both the reactant (source of the final carbon and nitrogen for the pyrimidine ring) and the solvent. At high temperatures, it can cyclize with the aminonitrile functionality.

  • High Temperature (Reflux) is necessary to provide the activation energy for the cyclization and subsequent tautomerization/aromatization steps.

Materials:

  • This compound (1.0 eq)

  • Formamide

Procedure:

  • Place the furan building block (1.0 eq) in a round-bottom flask equipped with a reflux condenser.

  • Add an excess of formamide (e.g., 10-15 mL per gram of furan).

  • Heat the mixture to reflux (approx. 210°C) and maintain for 2-4 hours. The reaction can be monitored by TLC.

  • After cooling to room temperature, pour the reaction mixture into a beaker of cold water.

  • A solid product will precipitate. Stir the suspension for 15-20 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration, washing thoroughly with water to remove residual formamide.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure 5,6-bis(4-methoxyphenyl)furo[2,3-d]pyrimidin-4(3H)-one.[1]

Visualization: Furo[2,3-d]pyrimidine Synthesis

G Furan 2-Amino-4,5-bis(4-methoxyphenyl) furan-3-carbonitrile Reagents Formamide (HCONH₂) Reflux Furan->Reagents Product 5,6-bis(4-methoxyphenyl) furo[2,3-d]pyrimidin-4(3H)-one Reagents->Product Cyclocondensation

Caption: Synthesis of the furo[2,3-d]pyrimidin-4-one scaffold.

Application in Multicomponent Reactions: Synthesis of Pyridazine Derivatives

While the furan itself is a stable heterocycle, the precursors used in its synthesis can be diverted to create other scaffolds through multicomponent reactions (MCRs). For instance, reacting an arylglyoxal (a precursor to anisoin) with malononitrile and hydrazine hydrate in a one-pot synthesis provides direct access to 3-amino-5-arylpyridazine-4-carbonitriles.[6][7][8] This highlights the divergent potential of the starting materials.

Protocol 4.1: One-Pot Synthesis of 3-Amino-5-(4-methoxyphenyl)pyridazine-4-carbonitrile

This protocol demonstrates how the same class of starting materials can be rerouted to a different heterocyclic system.

Causality Behind Experimental Choices:

  • 4-Methoxyphenylglyoxal provides the aryl-keto-aldehyde fragment.

  • Hydrazine Hydrate is the N-N component required for the pyridazine ring. It first reacts with the glyoxal to form a hydrazone intermediate.

  • Malononitrile then undergoes a Knoevenagel-type condensation followed by intramolecular cyclization onto the hydrazone, leading to the final pyridazine product.[8]

  • Water/Ethanol mixture at room temperature provides a mild, environmentally friendly medium that facilitates the sequential condensation and cyclization steps.[6]

Materials:

  • 4-Methoxyphenylglyoxal monohydrate (1.0 eq)

  • Malononitrile (1.0 eq)

  • Hydrazine hydrate (80% solution) (1.1 eq)

  • Ethanol/Water (1:1)

Procedure:

  • In a 100 mL flask, dissolve 4-methoxyphenylglyoxal (1.0 eq) in a 1:1 mixture of ethanol and water.

  • Add hydrazine hydrate (1.1 eq) to the solution and stir at room temperature for 30 minutes. A hydrazone intermediate will form.

  • To this mixture, add malononitrile (1.0 eq) in one portion.

  • Continue stirring at room temperature for an additional 2-3 hours. The product will begin to precipitate.

  • Cool the flask in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Dry the solid to afford 3-amino-5-(4-methoxyphenyl)pyridazine-4-carbonitrile.[7][8]

Visualization: Divergent Synthesis Pathways

G cluster_start Core Precursors cluster_reagents Divergent Reagents Glyoxal Arylglyoxal Hydrazine Hydrazine Hydrate Glyoxal->Hydrazine Base Base (e.g., Et₂NH) Glyoxal->Base Malononitrile Malononitrile Malononitrile->Hydrazine Malononitrile->Base Pyridazine 3-Aminopyridazine Hydrazine->Pyridazine Path B Furan 2-Aminofuran (via Anisoin) Base->Furan Path A

Caption: Divergent synthesis from common precursors.

Summary and Outlook

This compound is more than a mere synthetic intermediate; it is a strategic platform for the rapid assembly of complex, biologically relevant heterocyclic frameworks. The protocols outlined in this guide demonstrate its utility in creating fused pyrimidine systems and highlight the divergent synthetic possibilities of its precursors. The inherent reactivity of its vicinal amino and cyano groups provides a reliable and efficient handle for ring annulation reactions. Researchers are encouraged to explore further transformations, such as reactions with 1,3-dicarbonyl compounds to access furo[2,3-b]pyridines or derivatization of the amino group to form Schiff bases for subsequent cyclizations, thereby expanding the chemical space accessible from this versatile building block.

References

  • Synthesis of a new series of furo[2,3‐d]pyrimidin‐4(3H)‐one 146, 148,... - ResearchGate. Available at: [Link]

  • 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PubMed Central. Available at: [Link]

  • Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines - NIH. Available at: [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. Available at: [Link]

  • Synthesis of pyridazines - Organic Chemistry Portal. Available at: [Link]

  • A Simple Three-component Synthesis of 3-Amino-5-arylpyridazine-4-carbonitriles. Available at: [Link]

  • Reactions and spectral properties of 2-amino-3-cyano-4,5-disubstituted furane derivatives. Available at: [Link]

  • The chemistry of pyrido[2,3-d]pyrimidines - JOCPR. Available at: [Link]

  • Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4- (L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition - PMC - PubMed Central. Available at: [Link]

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives - MDPI. Available at: [Link]

  • A study on methods of synthesis of pyrimidine derivatives and their biological activities - Heterocyclic Letters. Available at: [Link]

  • (2-Amino-4,5-dimethoxyphenyl)-(5-methylfuran-2-yl)methanone. Available at: [Link]

  • A Simple Three-component Synthesis of 3-Amino-5-arylpyridazine-4-carbonitriles. Available at: [Link]

  • (PDF) Chemistry of 2-Amino-3-cyanopyridines - ResearchGate. Available at: [Link]

  • Preparation and reactions of 2-amino-3-cyano-4,5-bis(3,4-methylenedioxybenzyl)furan. Available at: [Link]

  • Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review). Available at: [Link]

  • 2-AMINO-3-CYANOPYRIDINE: A BIOACTIVE SCAFFOLD - International Journal of Pharmaceutical Sciences and Research (IJPSR). Available at: [Link]

  • 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines | ACS Omega. Available at: [Link]

  • Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects - PubMed. Available at: [Link]

  • Multicomponent Approach to the Synthesis of 4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one - MDPI. Available at: [Link]

  • Highlights on the chemistry of 2-Amino-3-cyanoquinoxaline 1, 4-dioxides and their derivatives - ResearchGate. Available at: [Link]

  • A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. Available at: [Link]

  • Recent developments of 2-aminothiazoles in medicinal chemistry - PubMed. Available at: [Link]

Sources

Application Notes and Protocols for the Synthesis of Furan Derivatives via Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The furan scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active compounds.[1] Traditional synthetic routes to polysubstituted furans often involve multi-step procedures with harsh conditions, limiting their efficiency and scope. Multicomponent reactions (MCRs) offer a powerful and elegant alternative, enabling the construction of complex molecular architectures in a single, one-pot operation.[1][2] This guide provides a detailed exploration of modern MCR protocols for the synthesis of highly functionalized furan derivatives, emphasizing the underlying mechanisms, experimental design, and practical execution for researchers in drug discovery and organic synthesis.

Introduction: The Strategic Value of Furans and Multicomponent Synthesis

Furan rings are privileged structures in pharmacology, appearing in drugs such as the anti-ulcer agent ranitidine and the antibacterial nitrofurazone.[3] Their prevalence stems from their unique electronic properties and their ability to act as bioisosteres for phenyl rings, which can enhance metabolic stability, receptor binding interactions, and overall bioavailability.[1] The development of efficient synthetic methodologies to access diverse furan derivatives is therefore a critical task in medicinal chemistry.

Multicomponent reactions (MCRs) have emerged as a leading strategy in modern synthetic chemistry due to their intrinsic efficiency.[1][2] By combining three or more reactants in a single reaction vessel, MCRs generate products that incorporate substantial portions of each starting material. This approach aligns with the principles of green chemistry by minimizing solvent waste, reducing purification steps, and improving atom economy. For drug development, MCRs are particularly advantageous as they allow for the rapid generation of compound libraries with diverse functional groups, accelerating the exploration of structure-activity relationships (SAR).

This document details a robust and versatile three-component protocol for synthesizing highly functionalized furans, chosen for its operational simplicity, high yields, and broad substrate scope.

Featured Multicomponent Reaction: A Three-Component Synthesis of Tetrasubstituted Furans

A particularly effective MCR for furan synthesis involves the one-pot reaction of an arylglyoxal , a 1,3-dicarbonyl compound (such as acetylacetone), and a phenol derivative . This catalyst-free reaction, typically facilitated by a mild base like triethylamine (Et₃N), proceeds efficiently under reflux conditions to yield structurally complex furan-based polyphenolics.

Causality and Mechanistic Rationale

Understanding the reaction mechanism is paramount for troubleshooting, optimization, and adapting the protocol to new substrates. The process is a cascade of classical organic reactions, making it a self-validating system.

Workflow Overview:

A Reactant Mixing (Arylglyoxal, Acetylacetone, Phenol, Et3N, Acetone) B Reflux Reaction (Approx. 3 hours) A->B Heat C Cooling & Precipitation B->C Reaction Completion D Product Isolation (Filtration) C->D E Washing (Cold Water & Ethanol) D->E F Drying E->F G Characterization (NMR, FT-IR, MS) F->G

Caption: High-level experimental workflow for the one-pot furan synthesis.

The reaction is proposed to initiate with a base-catalyzed Knoevenagel condensation between the arylglyoxal (1) and acetylacetone (2). This step forms a reactive α,β-unsaturated dicarbonyl intermediate (3). The subsequent step is a crucial Michael addition , where the activated phenol (4), acting as a nucleophile, attacks the electron-deficient double bond of the Knoevenagel adduct. This is followed by an intramolecular cyclization and a Paal-Knorr-type dehydration to yield the final aromatic furan ring (8).[2]

Detailed Mechanistic Pathway:

cluster_1 Step 1: Knoevenagel Condensation cluster_2 Step 2: Michael Addition cluster_3 Step 3: Intramolecular Cyclization cluster_4 Step 4: Dehydration (Paal-Knorr type) Arylglyoxal Arylglyoxal (1) Knoevenagel_Adduct α,β-Unsaturated Dicarbonyl (3) Arylglyoxal->Knoevenagel_Adduct + Acetylacetone (2) - H₂O Acetylacetone Acetylacetone (2) Michael_Adduct Michael Adduct (5) Knoevenagel_Adduct->Michael_Adduct + Phenol (4) Phenol Phenol (4) Cyclized_Intermediate Hemiketal Intermediate (6) Michael_Adduct->Cyclized_Intermediate Dehydrated_Intermediate Intermediate (7) Cyclized_Intermediate->Dehydrated_Intermediate - H₂O Final_Product Furan Product (8) Dehydrated_Intermediate->Final_Product [1,5] H-shift

Caption: Proposed mechanistic pathway for the three-component furan synthesis.

Data Presentation: Substrate Scope and Reaction Efficiency

The robustness of this MCR is demonstrated by its tolerance for a variety of substituents on both the arylglyoxal and phenol starting materials. The following table summarizes representative results, showcasing the high yields achievable with this protocol.[2]

EntryArylglyoxal (Ar)PhenolProductYield (%)
1Phenyl2,6-Dimethylphenol4a85
24-Methylphenyl2,6-Dimethylphenol4b92
34-Methoxyphenyl2,6-Dimethylphenol4c89
44-Chlorophenyl2,6-Dimethylphenol4d95
5Phenyl2,6-Di-tert-butylphenol4e88
64-Methylphenyl2,6-Di-tert-butylphenol4f90
74-Methoxyphenyl2,6-Di-tert-butylphenol4g91
84-Nitrophenyl2,6-Di-tert-butylphenol4h93

Reaction Conditions: Arylglyoxal (1 mmol), acetylacetone (1 mmol), phenol (1 mmol), Et₃N (1 mmol) in acetone (10 mL), reflux, 3 h. Yields are for isolated products.[2]

Detailed Experimental Protocol

This section provides a step-by-step methodology for the synthesis of 1-(4-(4-hydroxy-3,5-dimethylphenyl)-2-methyl-5-phenylfuran-3-yl)ethan-1-one (Product 4a) , which serves as a model reaction.

Materials and Equipment
  • Reagents: Phenylglyoxal (1 mmol, 134 mg), Acetylacetone (1 mmol, 100 mg, 0.102 mL), 2,6-Dimethylphenol (1 mmol, 122 mg), Triethylamine (Et₃N) (1 mmol, 101 mg, 0.139 mL), Acetone (ACS grade, 10 mL).

  • Equipment: 50 mL round-bottom flask, reflux condenser, magnetic stirrer/hotplate, filtration apparatus (Büchner funnel), standard laboratory glassware.

  • Safety: Conduct the reaction in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

Step-by-Step Procedure
  • Reactant Combination: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add phenylglyoxal (1 mmol) and acetylacetone (1 mmol).

  • Solvent Addition: Add acetone (10 mL) to the flask.

  • Initial Reflux: Attach the reflux condenser and stir the mixture under reflux for 1 hour.[1][2]

  • Addition of Phenol and Base: After 1 hour, add 2,6-dimethylphenol (1 mmol) and triethylamine (1 mmol) to the reaction mixture.[1][2]

  • Continued Reflux: Continue to stir the reaction under reflux for an additional 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Cooling and Precipitation: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. The product will typically precipitate out of the solution.

  • Isolation: Isolate the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold water followed by cold ethanol to remove any unreacted starting materials and impurities.

  • Drying: Dry the purified product in a vacuum oven to obtain the final compound as a solid powder.

  • Characterization: Confirm the structure and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry. For product 4a, the mass spectrum should show a molecular ion peak at m/z = 320, consistent with the expected structure.[2]

Conclusion and Outlook

The described three-component reaction represents a highly efficient, atom-economical, and operationally simple protocol for the synthesis of polysubstituted furan derivatives. The mild conditions and avoidance of expensive catalysts make this method attractive for both academic research and industrial applications.[1] The versatility of the starting materials allows for the creation of diverse molecular libraries, providing a powerful tool for drug discovery professionals aiming to develop novel therapeutics based on the furan scaffold. Future work may focus on expanding the substrate scope further and developing enantioselective variants of this powerful transformation.

References

  • Safaei, H. R., & Dehbozorgi, F. (2016). Isocyanide-based three component reaction for synthesis of highly cyano substituted furan derivatives. RSC Advances, 6(32), 26783–26790. [Link]

  • Milani, F. J., et al. (2021). Multicomponent Approach to the Synthesis of 4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one. ResearchGate. [Link]

  • Wikipedia contributors. (2023). Paal–Knorr synthesis. Wikipedia, The Free Encyclopedia. [Link]

  • Safaei, H. R., & Dehbozorgi, F. (2016). Isocyanide-based three component reaction for synthesis of highly cyano substituted furan derivatives. Sci-Hub. [Link]

  • CHEMISTRY LECTURES. (2021, June 14). Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method [Video]. YouTube. [Link]

  • Request PDF. (n.d.). A new multicomponent approach to the synthesis of substituted furan-2(5H)-ones containing 4H-chromen-4-one fragment. ResearchGate. [Link]

  • Organic Chemistry Portal. Paal-Knorr Furan Synthesis. Organic Chemistry Portal. [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of 3-substituted furans and the formation of 3-(4,8,12-tri-methyltridecyl)furan. RSC Publishing. [Link]

  • Anary-Abbasinejad, M., et al. (2011). Isocyanide‐Based Multicomponent Reaction: One‐Pot Synthesis of New Derivatives of Iminofuranone. Helvetica Chimica Acta. [Link]

  • Organic Chemistry Portal. Furan synthesis. Organic Chemistry Portal. [Link]

  • Milani, F. J., Nassiri, M., & Salehzadeh, J. (2022). An efficient one-pot and simple multicomponent approach to the synthesis of highly functionalized furans containing dialkyl phenol. Turkish Journal of Chemistry. [Link]

  • Milani, F. J., Nassiri, M., & Salehzadeh, J. (2022). An efficient one-pot and simple multicomponent approach to the synthesis of highly functionalized furans containing dialkyl phenol. TÜBİTAK Academic Journals. [Link]

  • MDPI. (2024). Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters. MDPI. [Link]

  • Organic Syntheses. (n.d.). Furan. Organic Syntheses Procedure. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline. [Link]

  • ResearchGate. (n.d.). The possible mechanism for the furan derivatives formation. ResearchGate. [Link]

  • Váradi, A., et al. (2015). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules. [Link]

  • ResearchGate. (2014). Synthesis of 3-Substituted Furans by Hydroformylation. ResearchGate. [Link]

  • Váradi, A., et al. (2015). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. MDPI. [Link]

  • Lee, R. J., et al. (2017). A biosynthetically inspired route to substituted furans using the Appel reaction: total synthesis of the furan fatty acid F5. Chemical Communications. [Link]

  • ACS Publications. (2024). Copper-Catalyzed Three-Component Sulfur-Stereogenic Sulfilimination of Conjugated and Cumulated Dienes. ACS Catalysis. [Link]

  • Asghari, S., & Qandalee, M. (2011). Facile one-pot synthesis of amino furans using trans-cinnamaldehyde in the presence of nucleophilic isocyanides. Acta Chimica Slovenica. [Link]

  • Talhi, O., et al. (2014). One-Pot Synthesis of Novel Highly Functionalized Furan-Based Polyphenolics. Amanote Research. [Link]

Sources

Application Notes and Protocols for In Vitro Evaluation of 2-Amino-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Furan Derivative

The furan ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The functionalization of this heterocyclic system, particularly with an aminonitrile group, has yielded derivatives with significant cytotoxic and antitumor potential.[5] 2-Amino-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile (Catalog # SCBT, MF: C19H16N2O3, MW: 320.34) is a novel compound belonging to this promising class of molecules.[6][7] While direct biological data on this specific molecule is nascent, the extensive body of research on structurally related 2-amino-3-cyanofuran and 2-amino-3-cyanopyridine derivatives provides a strong rationale for its investigation as a potential therapeutic agent.[5][8][9]

Studies on analogous compounds have demonstrated potent in vitro activity against a range of cancer cell lines, with mechanisms often involving the disruption of critical cellular processes.[8][10][11] Notably, related structures have been shown to induce cell cycle arrest, typically at the G2/M phase, and trigger apoptosis through various signaling cascades.[10][12] Furthermore, inhibition of key protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), has been identified as a potential mode of action for similar heterocyclic compounds.[13][14]

These application notes provide a comprehensive framework for the initial in vitro characterization of this compound. The protocols detailed herein are designed to first establish its cytotoxic profile and subsequently elucidate its primary mechanism of action, guiding researchers in drug discovery and development through a logical, evidence-based workflow.

Part 1: Foundational Cytotoxicity Screening

The initial step in evaluating any potential anticancer agent is to determine its effect on cancer cell viability and proliferation. We recommend a robust and widely accepted colorimetric assay, such as the MTT or MTS assay, to establish a dose-response curve and calculate the half-maximal inhibitory concentration (IC50).

Rationale for Experimental Choices

The selection of a diverse cancer cell line panel is critical for identifying potential tumor-type selectivity. We suggest including representative lines from common cancer types such as breast (e.g., MCF-7, MDA-MB-231), lung (e.g., A549), and colon (e.g., HCT-116), as these have been used in studies of analogous compounds.[5][8][13][15] A non-cancerous cell line (e.g., MRC-5 or NIH3T3) should be included as a control to assess general cytotoxicity and determine a preliminary therapeutic index.[9][13]

Experimental Workflow: Cytotoxicity Assessment

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 Viability Assay (MTT) cluster_3 Data Analysis P1 Seed cells in 96-well plates P2 Allow cells to adhere (24h) P1->P2 T2 Treat cells with compound (e.g., 0.1 to 100 µM) P2->T2 T1 Prepare serial dilutions of 2-Amino-4,5-bis(4-methoxyphenyl) furan-3-carbonitrile T1->T2 T3 Incubate for 48-72h T2->T3 A1 Add MTT reagent to wells T3->A1 A2 Incubate (2-4h) to allow formazan crystal formation A1->A2 A3 Solubilize formazan crystals (e.g., with DMSO) A2->A3 D1 Measure absorbance at 570 nm A3->D1 D2 Calculate % cell viability D1->D2 D3 Plot dose-response curve and determine IC50 D2->D3 G Compound 2-Amino-4,5-bis(4-methoxyphenyl) furan-3-carbonitrile Mitochondria Mitochondria Compound->Mitochondria Induces Stress Casp9 Caspase-9 Activation Mitochondria->Casp9 Cytochrome c release Casp37 Caspase-3/7 Activation (Executioner Caspases) Casp9->Casp37 Apoptosis Apoptosis (Cell Death) Casp37->Apoptosis

Sources

Application Notes and Protocols for the Development of Novel Antimicrobial Agents from Furan-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals engaged in the discovery and development of novel antimicrobial agents derived from furan-based chemical scaffolds. This document offers a synthesis of technical protocols, field-proven insights, and the underlying scientific principles to facilitate a structured and effective research workflow.

Introduction: The Furan Scaffold as a Privileged Structure in Antimicrobial Drug Discovery

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a prominent structural motif in a multitude of pharmacologically active compounds.[1][2] Its unique electronic and steric properties often enhance binding affinity, selectivity, and pharmacokinetic profiles of drug candidates.[1] In the realm of antimicrobial agents, furan derivatives have demonstrated a broad spectrum of activity against Gram-positive and Gram-negative bacteria, as well as fungi.[1][3]

The therapeutic potential of the furan scaffold is exemplified by nitrofurantoin, a long-standing antibiotic primarily used for urinary tract infections.[4][5] Its efficacy stems from a multifaceted mechanism of action, where the nitro group on the furan ring is reduced by bacterial enzymes to generate highly reactive intermediates.[4][6] These intermediates indiscriminately damage bacterial DNA, ribosomal proteins, and other crucial cellular components, making the development of resistance a complex challenge for bacteria.[7][8] This multi-target approach underscores the potential of furan-based compounds as a source of robust antimicrobial agents.[7]

This guide will provide a detailed exploration of the synthesis, in vitro evaluation, and mechanistic elucidation of novel furan-based antimicrobial candidates.

Part 1: Synthesis and Characterization of Furan-Based Compounds

The synthesis of a diverse library of furan derivatives is the foundational step in identifying lead compounds with potent antimicrobial activity. The choice of synthetic route is critical and should be guided by the desired structural modifications to explore the structure-activity relationship (SAR).

Rationale for Synthetic Design

The biological activity of furan-based compounds is highly dependent on the nature and position of substituents on the furan ring.[9] Modifications at the C2 and C5 positions are particularly crucial for modulating potency and selectivity.[9] For instance, the introduction of electron-withdrawing groups, such as a nitro group in nitrofurantoin, is central to its bioactivation.[1] Conversely, the incorporation of lipophilic moieties can enhance membrane permeability.

A common and effective strategy involves the Claisen-Schmidt condensation to synthesize furan-based chalcones, which can then be further modified.[10] This approach allows for the systematic introduction of various substituents on an aryl ring attached to the furan core, enabling a thorough investigation of SAR.

General Synthetic Workflow

The following diagram outlines a general workflow for the synthesis of furan-based antimicrobial candidates, starting from the synthesis of a chalcone intermediate.

Synthetic Workflow for Furan Derivatives Start Furan-2-carbaldehyde + Substituted Acetophenone Chalcone Claisen-Schmidt Condensation Start->Chalcone Intermediate Furan-based Chalcone Intermediate Chalcone->Intermediate Cyclization Cyclization with e.g., Thiourea Intermediate->Cyclization Thiazolidinone Further Modification Intermediate->Thiazolidinone Final_Compounds Library of Novel Furan Derivatives Cyclization->Final_Compounds Thiazolidinone->Final_Compounds Antimicrobial Susceptibility Testing Workflow Start Synthesized Furan Derivatives Prep_Compounds Prepare Serial Dilutions of Test Compounds Start->Prep_Compounds Prep_Inoculum Prepare Bacterial/Fungal Inoculum (0.5 McFarland) Inoculate_Plate Inoculate 96-well Plate with Bacteria and Compounds Prep_Inoculum->Inoculate_Plate Prep_Compounds->Inoculate_Plate Incubate Incubate at 37°C for 16-20 hours Inoculate_Plate->Incubate Determine_MIC Determine MIC (Lowest concentration with no growth) Incubate->Determine_MIC Data_Analysis Analyze and Compare MIC values Determine_MIC->Data_Analysis Nitrofuran Mechanism of Action cluster_0 Inside Bacterial Cell Nitrofuran Nitrofurantoin (Prodrug) Activation Bacterial Nitroreductases Nitrofuran->Activation Bacterial_Cell Bacterial Cell Intermediates Reactive Intermediates (e.g., free radicals) Activation->Intermediates DNA_Damage DNA Damage Intermediates->DNA_Damage Ribosome_Damage Ribosomal Protein Damage Intermediates->Ribosome_Damage Metabolic_Damage Inhibition of Metabolic Enzymes Intermediates->Metabolic_Damage Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death Ribosome_Damage->Cell_Death Metabolic_Damage->Cell_Death

Sources

Application Note & Protocol: A Guide to the Acylation of Aminofurans

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

Aminofurans represent a class of heterocyclic compounds that are integral to the development of novel therapeutics. The strategic modification of the amino group through acylation is a cornerstone of medicinal chemistry, allowing for the fine-tuning of molecular properties to enhance biological activity and pharmacokinetic profiles. This document provides a comprehensive guide to the experimental procedure for the N-acylation of aminofurans. It is designed to furnish researchers with a robust, detailed protocol, underpinned by a thorough explanation of the chemical principles and practical considerations necessary for successful synthesis.

Introduction: The Strategic Importance of Acylated Aminofurans

The furan ring system is a "privileged scaffold" in drug discovery, and its amino-substituted derivatives are precursors to a multitude of biologically active molecules. The acylation of these aminofurans—the process of introducing an acyl group (R-C=O) to the nitrogen atom—is a critical transformation.[1] This reaction forms a stable amide bond and serves as a powerful tool for medicinal chemists to modulate a compound's properties, such as lipophilicity, metabolic stability, and receptor-binding interactions. Consequently, N-acylation is a key step in the synthesis of diverse compound libraries aimed at identifying new drug candidates.[2]

This guide will present a detailed, step-by-step protocol for the acylation of a model aminofuran, elucidating the rationale behind each procedural choice to ensure both reproducibility and a deeper understanding of the reaction dynamics.

Reaction Mechanism and Core Principles

The acylation of an aminofuran is a classic example of nucleophilic acyl substitution. The nitrogen atom of the aminofuran, with its lone pair of electrons, acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent, such as an acyl chloride or anhydride.[3][4] This initial attack forms a tetrahedral intermediate. The reaction is typically conducted in the presence of a non-nucleophilic base, which serves to neutralize the acidic byproduct (e.g., HCl) generated during the reaction, thereby driving the equilibrium towards the product.[5][6]

Figure 1: Generalized mechanism for the N-acylation of aminofurans.

Critical Experimental Factors:

  • Acylating Agent: Acyl chlorides and acid anhydrides are highly reactive and commonly used.[7] Carboxylic acids can also be employed with the use of coupling agents.

  • Base: Tertiary amines like pyridine or triethylamine are frequently used as acid scavengers.[8][9] They prevent the protonation of the starting amine, which would render it non-nucleophilic.[5]

  • Solvent: Aprotic solvents such as dichloromethane (DCM), diethyl ether, or tetrahydrofuran (THF) are ideal as they do not react with the acylating agent.[10]

  • Temperature: Reactions are often initiated at 0°C to control the initial exotherm, particularly with reactive acyl chlorides, and then allowed to warm to room temperature to ensure the reaction goes to completion.[10]

Detailed Experimental Protocol: N-Acetylation of 2-Aminofuran

This protocol provides a step-by-step method for the acetylation of 2-aminofuran using acetyl chloride, a common and efficient procedure.

Materials:

  • 2-Aminofuran

  • Acetyl chloride

  • Pyridine or Triethylamine (base)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware including a round-bottom flask, separatory funnel, and magnetic stirrer.

Procedure:

  • Reaction Setup:

    • In a dry round-bottom flask under an inert atmosphere, dissolve 2-aminofuran (1.0 equivalent) in anhydrous DCM.

    • Cool the flask in an ice bath with stirring for 10-15 minutes.

  • Reagent Addition:

    • Add the base (e.g., pyridine, 1.2 equivalents) to the cooled solution.

    • Slowly add acetyl chloride (1.1 equivalents) dropwise. Rationale: A slight excess of the acylating agent ensures complete consumption of the starting amine, while slow addition at low temperature prevents potential side reactions.[11]

  • Reaction Monitoring:

    • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

    • Continue stirring for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Workup and Isolation:

    • Upon completion, pour the reaction mixture into a separatory funnel containing saturated aqueous NaHCO₃ solution to quench the reaction and neutralize excess acid.[12]

    • Extract the aqueous layer with DCM.

    • Combine the organic layers and wash with water, followed by brine. Rationale: The brine wash helps to remove residual water from the organic phase.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.[11]

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica gel.

    • Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Acylation cluster_workup 3. Workup & Isolation cluster_purification 4. Purification & Analysis A Dissolve Aminofuran in Anhydrous DCM B Cool to 0 °C A->B C Add Base (e.g., Pyridine) B->C D Add Acetyl Chloride Dropwise C->D E Stir and Warm to Room Temp D->E F Quench with NaHCO₃ E->F G Extract with DCM F->G H Wash with Brine G->H I Dry and Concentrate H->I J Column Chromatography I->J K Spectroscopic Characterization J->K

Figure 2: A summary of the experimental workflow for the acylation of aminofurans.

Troubleshooting and Optimization

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction.Extend reaction time or gently warm the mixture.
Deactivated acylating agent.Ensure anhydrous conditions and use fresh reagents.[11]
Presence of Starting Material Insufficient acylating agent.Use a slightly larger excess of the acylating agent (e.g., 1.2-1.5 eq).
Formation of Side Products Reaction too vigorous.Maintain low temperature during the addition of the acylating agent.
Impure starting materials.Purify starting materials before use.

Conclusion

The N-acylation of aminofurans is a fundamental, high-yield transformation that is essential for the diversification of this important heterocyclic core. The protocol detailed herein provides a reliable and adaptable methodology for researchers. A solid understanding of the reaction mechanism and the function of each reagent allows for effective troubleshooting and optimization, paving the way for the successful synthesis of novel acylated aminofuran derivatives for further investigation in drug discovery and development.

References

  • Title: Reactions of Amines Source: Chemistry LibreTexts URL: [Link]

  • Title: Acylation Overview, Mechanism & Agents Source: Study.com URL: [Link]

  • Title: Acylations are often carried out in the presence of a base, such as a tertiary amine or pyridine. Source: Brainly URL: [Link]

  • Title: Acylation under weak base conditions. Source: Occidental College URL: [Link]

  • Title: acylation of amines Source: Mastering Chemistry Help URL: [Link]

  • Title: What is the role of pyridine in the acylation reaction of amines? Source: Shaalaa.com URL: [Link]

  • Title: Acylation Source: Wikipedia URL: [Link]

  • Title: Research Progress in the Synthesis of N-Acyl Amino Acid Surfactants: A Review Source: MDPI URL: [Link]

  • Title: Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation Source: Organic Syntheses URL: [Link]

  • Title: Schotten Baumann Reaction Source: SATHEE URL: [Link]

  • Title: Acylating agents Source: Ace Chemistry URL: [Link]

  • Title: Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization Source: YouTube URL: [Link]

  • Title: Schotten–Baumann reaction Source: Grokipedia URL: [Link]

  • Title: Schotten-Baumann Reaction Source: Organic Chemistry Portal URL: [Link]

  • Title: Methods for the acylation of amine compounds Source: Google Patents URL
  • Title: New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities Source: National Institutes of Health URL: [Link]

Sources

Application Note: A Guide to the Purification of Synthesized Furan Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furan derivatives are a cornerstone of heterocyclic chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and materials.[1][2][3] The biological significance of this scaffold is vast, with furan-containing molecules exhibiting antiviral, cardiovascular, and anti-cancer properties.[1] Given their broad therapeutic potential, the synthesis and development of novel furan derivatives are areas of intense research.[1][4]

However, the journey from a crude reaction mixture to a pure, well-characterized compound is often fraught with challenges. Impurities, which can include unreacted starting materials, byproducts, or residual catalysts, can drastically alter the physicochemical and biological properties of a compound, leading to unreliable experimental data and potential safety concerns.[5][6][7] Furthermore, the furan ring itself can be susceptible to degradation under certain conditions, particularly in the presence of acid, heat, or light.[5][8]

This guide provides a comprehensive overview of field-proven techniques and detailed protocols for the purification of synthesized furan derivatives. As a senior application scientist, the focus here is not just on the "how" but the "why"—explaining the causal relationships between a molecule's properties, the nature of impurities, and the selection of an optimal purification strategy.

Pre-Purification Analysis: Understanding Your Furan Derivative

The successful purification of any organic compound begins with a thorough understanding of its physical and chemical properties.[6] The choice of method is not arbitrary but is dictated by the unique characteristics of the target molecule and its contaminants.

Key Physicochemical Properties to Consider:

  • Polarity: The distribution of electron density in the furan derivative will determine its solubility in various solvents and its affinity for chromatographic stationary phases. The presence of polar functional groups (e.g., hydroxyl, carboxyl, amino) will significantly increase polarity.

  • Volatility and Boiling Point: The ability of a compound to be vaporized without decomposition is central to purification by distillation.[9] This is governed by molecular weight, intermolecular forces, and molecular shape.

  • Thermal Stability: Many furan derivatives are sensitive to heat.[5] Understanding the decomposition temperature is critical to avoid product loss, especially during distillation or when heating to dissolve a sample.

  • Acid/Base Sensitivity: The furan ring is notoriously unstable in acidic conditions, which can catalyze hydrolysis or polymerization.[5][8][10] The rate-limiting step in this decomposition is often the protonation at the α-carbon (C2 or C5 position) of the furan ring, which leads to ring-opening.[8][11][12] Awareness of any acidic residues from the synthesis is crucial.

  • Physical State: Whether the compound is a solid or a liquid at room temperature will be the primary determinant between choosing recrystallization or distillation.

Strategic Method Selection for Furan Derivative Purification

Choosing the right purification technique is a critical decision that saves time, maximizes yield, and ensures the desired purity. The following decision tree provides a logical workflow for selecting the most appropriate method based on the properties of your synthesized furan derivative.

G cluster_distillation Distillation Methods start Crude Furan Derivative workup Initial Workup (Extraction/Washing) start->workup is_solid Is the compound a solid? is_volatile Is the compound volatile & thermally stable? is_solid->is_volatile No (Liquid/Oil) recrystallization Recrystallization is_solid->recrystallization Yes is_separable_bp Significant BP difference from impurities (>25°C)? is_volatile->is_separable_bp Yes chromatography Column Chromatography (Flash or HPLC) is_volatile->chromatography No simple_dist Simple Distillation is_separable_bp->simple_dist Yes fractional_dist Fractional Distillation is_separable_bp->fractional_dist No is_high_bp High BP or thermally sensitive? is_high_bp->fractional_dist No Consider vacuum_dist Vacuum Distillation is_high_bp->vacuum_dist Yes fractional_dist->is_high_bp Check Sensitivity workup->is_solid

Caption: Decision tree for selecting a primary purification technique.

Comparative Overview of Purification Techniques

The table below summarizes the primary purification techniques, their underlying principles, and their suitability for furan derivatives.

TechniquePrincipleAdvantagesDisadvantagesBest For...
Flash Chromatography Separation based on differential partitioning between a solid stationary phase (e.g., silica) and a liquid mobile phase.[7][13]Highly versatile for a wide range of polarities; fast; applicable to both solids and liquids.[14][15]Can be solvent-intensive; potential for compound degradation on acidic silica.[5]Most non-volatile furan derivatives; complex mixtures with multiple components.
HPLC High-resolution separation based on the same principle as flash chromatography but using smaller stationary phase particles and high pressure.[16][17]Excellent resolution for separating closely related compounds and isomers; quantifiable.[18][19]Limited sample capacity in preparative scale; expensive equipment and solvents.High-purity applications; separation of enantiomers (chiral HPLC) or isomers.[17]
Distillation Separation based on differences in boiling points of liquids.[6]Excellent for large quantities; effectively removes non-volatile impurities.[20]Requires thermal stability; not effective for separating liquids with close boiling points.[9]Volatile, thermally stable furan derivatives with boiling points significantly different from impurities.
Recrystallization Purification of solids based on differences in solubility of the compound and impurities in a specific solvent at different temperatures.[21][22]Can yield very high purity material; cost-effective; scalable.Finding a suitable solvent can be trial-and-error; not applicable to oils or gums.[22]Solid furan derivatives that are stable to moderate heating.
Liquid-Liquid Extraction Separation based on differential solubility in two immiscible liquid phases.Excellent for initial cleanup (e.g., removing acids, bases, inorganic salts).Does not separate compounds with similar polarities; can form emulsions.A crucial part of the reaction workup prior to other purification methods.

Core Purification Protocols

The following protocols are designed to be self-validating, incorporating steps for monitoring purity and making informed decisions throughout the process.

Protocol 1: Flash Column Chromatography

Flash chromatography is the workhorse of the modern synthesis lab and is often the method of choice for purifying furan derivatives.[13] The key to success is careful method development using Thin Layer Chromatography (TLC) beforehand.

Causality Behind the Method: This technique exploits the polarity differences between the target compound and impurities.[7] A more polar compound will have a stronger affinity for the polar silica gel stationary phase and will elute more slowly, while a less polar compound will travel through the column more quickly with the non-polar mobile phase.

Workflow for Flash Chromatography Purification

G A 1. TLC Method Development (Find solvent system for Rf ~0.3) B 2. Column Packing (Slurry pack with non-polar solvent) A->B C 3. Sample Loading (Minimal solvent or dry load) B->C D 4. Elution (Apply pressure, run solvent) C->D E 5. Fraction Collection (Collect small, regular fractions) D->E F 6. Fraction Analysis (TLC analysis of fractions) E->F G 7. Combine & Concentrate (Pool pure fractions, rotary evaporation) F->G H Final Product G->H

Caption: A typical workflow for purification by flash chromatography.

Step-by-Step Methodology:

  • Method Development (TLC):

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems (e.g., gradients of ethyl acetate in hexanes or heptane). The goal is to find a solvent system where the desired furan derivative has an Rf (retention factor) of approximately 0.25-0.35, and is well-separated from impurities.

    • Visualize the spots using a UV lamp (for UV-active compounds) and/or a chemical stain (e.g., potassium permanganate).

  • Column Preparation:

    • Select a column of appropriate size (a rule of thumb is to use 50-100 g of silica gel for every 1 g of crude material).

    • Prepare a slurry of silica gel (particle size 40-63 µm) in the least polar solvent of your chosen mobile phase (e.g., hexanes).[13]

    • Pour the slurry into the column and use positive pressure (air or nitrogen) to pack the silica bed firmly, ensuring no air bubbles are trapped.

    • Add a thin layer of sand on top of the silica bed to prevent disruption during solvent addition.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in the minimum amount of a strong solvent (like dichloromethane) and apply it carefully to the top of the silica bed.

    • Dry Loading (Recommended for less soluble compounds): Dissolve the crude product in a solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.[15] This technique often results in better separation.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column and begin applying pressure to push the solvent through.

    • Collect the eluent in a series of labeled test tubes or flasks. The fraction size should be small enough to ensure good separation.

    • If separation is difficult, a gradient elution can be used, where the polarity of the mobile phase is gradually increased over time (e.g., starting with 5% ethyl acetate in hexanes and slowly increasing to 20%).[15]

  • Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent under reduced pressure using a rotary evaporator. Crucially, if an acid catalyst was used in the synthesis, the crude mixture should be washed with a mild base like sodium bicarbonate solution before chromatography to prevent acid-catalyzed decomposition on the silica gel or during concentration. [5]

Troubleshooting for Acid-Sensitive Furans:

If your furan derivative shows degradation (streaking or new spots on TLC) on silica gel, the stationary phase may be too acidic. To mitigate this, deactivate the silica by flushing the packed column with a solvent system containing 1-3% triethylamine before loading the sample.[13][15]

Protocol 2: Purification by Vacuum Distillation

This method is ideal for thermally stable, liquid furan derivatives with boiling points above 150 °C at atmospheric pressure, or for compounds that are sensitive to high temperatures. Applying a vacuum lowers the boiling point, allowing for distillation at a lower, safer temperature.[5]

Step-by-Step Methodology:

  • Apparatus Setup:

    • Assemble a vacuum distillation apparatus using clean, dry glassware. This typically includes a round-bottom flask, a Claisen or three-way distillation head, a thermometer, a condenser, and a receiving flask.

    • Use high-vacuum grease on all ground glass joints to ensure a good seal.

    • Place a stir bar in the distillation flask for smooth boiling.

  • Procedure:

    • Place the crude furan derivative into the distillation flask (do not fill more than two-thirds full).

    • Begin stirring and slowly apply the vacuum. Bumping can be an issue, so a slow and steady reduction in pressure is key.

    • Once the desired vacuum level is reached, begin gently heating the distillation flask using a heating mantle.

    • Collect the fraction that distills over at a constant temperature. This is your purified product.

    • It is often wise to collect a small initial "forerun" fraction, which may contain residual solvents or more volatile impurities, before collecting the main product fraction.

  • Purity Check:

    • The purity of the distilled liquid can be confirmed by analytical techniques such as GC-MS or NMR spectroscopy. A sharp, constant boiling point during distillation is a good indicator of purity.[6]

Protocol 3: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid furan derivatives.[21] It relies on the principle that the desired compound and its impurities will have different solubilities in a given solvent.[22]

Causality Behind the Method: A suitable solvent will dissolve the compound and the impurities when hot but will become saturated with respect to the desired compound as it cools, causing it to crystallize out in a pure form while the impurities remain dissolved in the mother liquor.[21][22]

Step-by-Step Methodology:

  • Solvent Selection:

    • The ideal solvent should dissolve the furan derivative poorly at room temperature but very well at its boiling point.[6]

    • Test small amounts of your crude solid in various solvents (e.g., hexanes, ethanol, ethyl acetate, toluene, or mixtures thereof) to find the best one.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask with a stir bar.

    • Add the chosen solvent portion-wise while heating the mixture with stirring until the solid just dissolves. It is critical to use the minimum amount of hot solvent to ensure good recovery.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Rapid cooling can trap impurities in the crystal lattice.

    • Once at room temperature, cooling in an ice bath can further increase the yield of crystals.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration, using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

    • Dry the crystals under vacuum to remove all traces of solvent.

  • Purity Check:

    • The purity of the recrystallized solid is typically checked by measuring its melting point. A pure compound will have a sharp melting point range (typically < 2 °C), whereas an impure compound will melt over a broader and lower temperature range.[6]

Mitigating Degradation: A Critical Consideration

The inherent reactivity of the furan ring means that special care must be taken to avoid decomposition during purification.[4][23]

Mechanism of Acid-Catalyzed Degradation

G cluster_reactants Furan Furan Ring ProtonatedFuran Protonated Intermediate (Unstable) Furan->ProtonatedFuran + H+ (Acid Catalyst) Rate-limiting step Proton H+ RingOpened Ring-Opened Product (e.g., 1,4-dicarbonyl) ProtonatedFuran->RingOpened + H2O (Nucleophilic Attack) H2O H2O

Caption: Simplified pathway of acid-catalyzed furan ring opening.

Practical Steps to Ensure Stability:

  • Neutralize Before Concentrating: Always wash crude reaction mixtures with a mild aqueous base (e.g., saturated NaHCO₃ solution) to remove acid catalysts before concentrating the organic layer via rotary evaporation.[5]

  • Avoid Strong Acids: When performing extractions, avoid using strong acids unless your derivative is known to be stable.

  • Inert Atmosphere: For furan derivatives that are sensitive to air oxidation, perform purification steps under an inert atmosphere of nitrogen or argon.[5]

  • Low Temperatures: Keep samples cool and concentrate them at the lowest practical temperature to minimize thermal degradation.[5]

  • Proper Storage: Store purified furan derivatives in a cool, dark place, often under an inert atmosphere, to prevent polymerization and oxidation.[5][20]

Conclusion

The purification of synthesized furan derivatives is a critical step that underpins the reliability of subsequent research and development. A successful purification strategy is not a one-size-fits-all approach but rather a carefully considered process based on the specific physicochemical properties of the target molecule and the nature of the impurities. By leveraging the principles of chromatography, distillation, and recrystallization, and by remaining vigilant to the potential instabilities of the furan ring, researchers can confidently obtain materials of the high purity required for their applications.

References

  • BenchChem. (2025). Application Notes and Protocols for High-Throughput Purification Using Furan-Based Solvents.
  • BenchChem. (2025). Application Notes and Protocols for the Isolation of Furan Derivatives from Natural Sources.
  • SIELC Technologies. (n.d.). HPLC Method for Substituted Furans Separation on Newcrom R1 column.
  • van der Poel, W., et al. (n.d.). Kinetic Studies on the Acid Catalyzed Decomposition of 2-Hydroxyacetyl Furan in Water Using Brönsted Acid Catalysts. PMC - NIH.
  • Montoya, A., & Haynes, B. S. (2017). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Energy & Fuels.
  • ResearchGate. (n.d.). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution | Request PDF.
  • Benchchem. (n.d.). Identifying common impurities in 3-(Furan-3-yl)-3-oxopropanenitrile synthesis.
  • BenchChem. (2025). Technical Support Center: Purification of Furan Reaction Mixtures.
  • Kankaanperä, A., & Salomaa, P. (2010). Mechanism of reactions of furans I: A kinetic study of the acid‐catalyzed hydrolysis of furan and 2,5‐dimethylfuran. Semantic Scholar.
  • BenchChem. (2025). Technical Support Center: Purification of Polar Furan Derivatives by Chromatography.
  • BenchChem. (2025). Purification techniques for synthesized Furan-3-methanol-d2.
  • Intermediate Organic Chemistry. (n.d.). Heterocyclic Chemistry.
  • CK-12 Foundation. (2025). Methods of Purification of Organic Compounds.
  • BenchChem. (2025). A Technical Guide to the Discovery and Synthesis of Novel Furan Derivatives.
  • Unknown. (n.d.). Preparation and Properties of Furan.
  • EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity.
  • Reachem. (2024). The Purification of Organic Compound: Techniques and Applications.
  • Macsen Labs. (2025). Purification Techniques in Organic Chemistry: A Comprehensive Guide.
  • Yu, Y., et al. (2013). An efficient method for the determination of furan derivatives in apple cider and wine by solid phase extraction and high performance liquid chromatography--diode array detector. Journal of Chromatography A.
  • SIELC Technologies. (n.d.). Separation of Furan, dimethyl- on Newcrom R1 HPLC column.
  • StudySmarter. (2023). Furan Derivatives: Preparation & Hydrogenation Techniques.
  • Guda, R., et al. (2017). Recent Advances in Conjugated Furans. PubMed.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography.
  • BenchChem. (2025). Application Notes and Protocols for HPLC Purification of Furanone Compounds.
  • Wikipedia. (n.d.). Furan.
  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.
  • YouTube. (2020). Recrystallization.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.

Sources

Application Note: A Multi-Modal Analytical Framework for the Comprehensive Characterization of Furan-3-carbonitrile Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Furan-3-carbonitrile Scaffold

The furan-3-carbonitrile moiety is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties and rigid, planar structure make it a valuable building block for synthesizing novel therapeutic agents, agrochemicals, and organic electronic materials. The nitrile group acts as a potent hydrogen bond acceptor and a versatile synthetic handle, while the furan ring provides a stable aromatic core that can be readily functionalized.

Given its importance, the unambiguous structural confirmation, purity assessment, and quantification of furan-3-carbonitrile derivatives are paramount to ensuring the validity of research and the quality of resulting products. A simple certificate of analysis is insufficient; a deep, multi-technique characterization is required to establish identity, purity, and structural integrity. This guide provides an integrated analytical workflow, detailing the core methodologies and protocols essential for the robust characterization of this important class of compounds.

The Analytical Workflow: An Integrated Strategy

The characterization of a novel furan-3-carbonitrile compound is not a linear process but an integrated workflow where each technique provides a unique and complementary piece of the puzzle. The results from one method inform and validate the findings from another, creating a self-validating analytical system.

G cluster_0 Initial Synthesis & Work-up Synth Synthesized Compound (Crude Product) NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) - Connectivity - Skeleton Confirmation Synth->NMR Identity Check IR FTIR Spectroscopy - Functional Group ID (-C≡N, Furan Ring) Synth->IR Identity Check MS Low-Res MS (e.g., GC-MS, LC-MS) - Molecular Weight (M⁺) - Preliminary Fragmentation Synth->MS Identity Check HPLC HPLC-UV/DAD - Purity (% Area) - Quantification NMR->HPLC Structure Confirmed HRMS High-Res MS (HRMS) - Elemental Composition - Formula Verification MS->HRMS Validate MW HPLC->HRMS Isolate for HRMS Xray X-ray Crystallography (if crystal obtained) - Absolute 3D Structure HPLC->Xray Purity >95% GC GC-MS/FID (for volatile analogs) - Purity & Quantification HRMS->Synth Final Validation Loop Xray->Synth Final Validation Loop

Caption: Integrated workflow for furan-3-carbonitrile characterization.

Primary Structural Elucidation: Confirming the Molecular Identity

The first objective is to confirm that the synthesized molecule has the correct atomic composition and connectivity. Spectroscopy is the cornerstone of this stage.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise structure of an organic molecule in solution. For furan-3-carbonitriles, ¹H and ¹³C NMR are indispensable.

  • Expertise & Causality: The furan ring is an electron-rich aromatic system, but the electron-withdrawing nitrile group significantly influences the chemical shifts of the ring protons and carbons. Protons on the furan ring typically appear in the aromatic region (δ 6.5-8.0 ppm). The proton at the C5 position is often the most deshielded due to its proximity to the oxygen and its relationship to the nitrile group. Two-dimensional NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are crucial for unambiguously assigning proton and carbon signals, especially in highly substituted derivatives.

Atom/Group Typical ¹H Chemical Shift (ppm) Typical ¹³C Chemical Shift (ppm) Comments
H-2 (Furan)~7.5 - 8.0~140 - 145Deshielded proton adjacent to the nitrile-bearing carbon.
C-2 (Furan)-~140 - 145Carbon adjacent to nitrile and oxygen.
C-3 (Furan)-~95 - 105The carbon bearing the nitrile group has a low chemical shift.
H-4 (Furan)~6.5 - 7.0~110 - 120Shielded proton, often shows coupling to H-5.
C-4 (Furan)-~110 - 120
H-5 (Furan)~7.6 - 8.2~145 - 155Often the most deshielded ring proton.
C-5 (Furan)-~145 - 155
-C≡N (Nitrile)-~110 - 120Characteristic quaternary carbon signal, often of low intensity.

Data synthesized from typical furan chemical shifts and nitrile substituent effects.[1][2]

Infrared (IR) Spectroscopy

IR spectroscopy provides rapid confirmation of key functional groups. Its diagnostic power lies in identifying the characteristic vibrational frequencies of specific bonds.

  • Expertise & Causality: The C≡N triple bond in a nitrile is a strong, relatively non-polar bond that produces a sharp and intense absorption band. This peak is located in a region of the spectrum (2260-2220 cm⁻¹) that is typically free from other interfering signals, making it a highly reliable diagnostic marker.[3] Conjugation with the furan ring slightly lowers this frequency compared to saturated alkyl nitriles.[3] The furan ring itself has characteristic C=C and C-O stretching vibrations.

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Appearance
Nitrile (-C≡N)Stretch2240 - 2220Sharp, strong intensity
Aromatic C-HStretch3150 - 3100Medium to weak, sharp
Furan Ring C=CStretch~1600, ~1500Medium intensity
Furan Ring C-O-CStretch~1100 - 1000Strong intensity

Data compiled from general spectroscopy principles and specific studies on nitriles and furans.[3][4][5]

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and structural information through analysis of its fragmentation patterns. When coupled with a chromatographic inlet (GC or LC), it becomes a powerful tool for both identification and purity analysis.

  • Expertise & Causality: Under electron ionization (EI), the furan-3-carbonitrile molecular ion (M⁺) is typically observed. The fragmentation is dictated by the stability of the resulting ions and neutral losses. Common fragmentation pathways include the loss of HCN (27 Da), a characteristic fragmentation for nitriles, and the loss of CO (28 Da) from the furan ring.[6][7] High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition. It provides a mass measurement with high accuracy (typically < 5 ppm), allowing for the determination of a unique molecular formula, which is a critical piece of evidence for a new compound.[8]

G cluster_paths cluster_ions M [Furan-3-CN]⁺˙ (Molecular Ion, M⁺) M1 [M - HCN]⁺˙ M->M1 - HCN M2 [M - CO]⁺˙ M->M2 - CO M3 [M - Cl]⁺ (if applicable) M->M3 - Cl atom Furan Furan Ring Fragments (e.g., m/z 39, cyclopropenyl cation) M->Furan Subst Substituent Fragments (Loss of R groups) M->Subst

Caption: Common MS fragmentation pathways for furan-3-carbonitriles.

Purity Assessment and Quantification

Once the structure is confirmed, its purity must be rigorously established. Chromatography is the definitive technique for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of non-volatile organic compounds. A well-developed method can separate the target compound from starting materials, by-products, and degradation products.

  • Trustworthiness: A purity claim of ">99%" is only valid if the method can resolve all potential impurities. Therefore, method development is key. A reversed-phase C18 column is a common starting point due to the moderate polarity of the furan-3-carbonitrile core.[9] A mobile phase gradient using water and acetonitrile, often with a small amount of acid (formic or phosphoric acid) to ensure sharp peak shapes, provides excellent resolving power.[10][11] A Diode Array Detector (DAD) is highly recommended as it provides UV-Vis spectra for each peak, which can help in identifying impurities and confirming peak homogeneity.

Gas Chromatography (GC)

For furan-3-carbonitrile derivatives that are thermally stable and sufficiently volatile, GC offers high resolution and sensitivity.

  • Trustworthiness: The choice of column is critical. A mid-polarity column, such as an HP-5MS (5% phenyl-methylpolysiloxane), is versatile and provides good separation for a wide range of furan derivatives.[12][13][14] Coupling GC with a Mass Spectrometer (GC-MS) is the most powerful approach, as it provides separation and mass spectral identification for every peak in the chromatogram.[15] This allows for tentative identification of impurities, which is invaluable for optimizing the synthesis and purification process.

Definitive Structural Confirmation

Single-Crystal X-ray Crystallography

While the combination of NMR and HRMS provides a highly confident structural assignment, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of structure.[16]

  • Authoritative Grounding: This technique determines the precise three-dimensional arrangement of atoms in a crystal, providing accurate bond lengths, bond angles, and stereochemistry.[17][18] The primary challenge is often growing a single crystal of sufficient quality.[16] A successful crystal structure is considered definitive evidence and is often a requirement for publication in high-impact journals or for patent applications.

Standard Operating Protocols

The following protocols are generalized templates. They must be optimized for the specific properties (e.g., solubility, volatility, chromophore) of the furan-3-carbonitrile derivative being analyzed.

Protocol 1: NMR Sample Preparation and Acquisition

  • Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to the tube. Ensure the chosen solvent fully dissolves the compound.

  • Mixing: Cap the tube and gently invert several times or sonicate briefly to ensure a homogeneous solution.

  • Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire a standard ¹H spectrum.

    • Acquire a standard proton-decoupled ¹³C spectrum.

    • If necessary, perform 2D experiments (e.g., COSY, HSQC) for full assignment.

  • Data Processing: Process the raw data (FID) using appropriate software by applying Fourier transform, phase correction, and baseline correction. Integrate the ¹H signals and reference the spectra (e.g., to residual solvent peak or TMS).

Protocol 2: HPLC-DAD Method for Purity Analysis

  • System: A standard HPLC system with a gradient pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    • Start at 5% B.

    • Ramp to 95% B over 20 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to 5% B over 1 minute and re-equilibrate for 4 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: DAD, scan range 210-400 nm. Monitor at the λₘₐₓ of the compound (e.g., 254 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of the compound in acetonitrile or another suitable solvent at ~1 mg/mL. Dilute to ~0.1 mg/mL with the mobile phase for injection.

  • Analysis: Integrate all peaks in the chromatogram. Calculate purity as the percentage of the main peak area relative to the total area of all peaks.

Protocol 3: GC-MS Analysis for Volatile Derivatives

  • System: A GC system coupled to a Mass Spectrometer (e.g., single quadrupole).

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[12][13]

  • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (e.g., 50:1 ratio).

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp at 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan m/z 40-550.

  • Sample Preparation: Dissolve the sample in a volatile solvent (e.g., dichloromethane, ethyl acetate) to a concentration of ~100 µg/mL.

References

  • Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. (2023). Molecules. [Link]

  • GC-MS/MS chromatogram of furan and its 10 derivative standards. (2024). ResearchGate. [Link]

  • Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. (2023). PubMed. [Link]

  • Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography–Tandem Mass Spectrometry. (2022). ACS Publications. [Link]

  • Furan-3-carbonitrile | C5H3NO. PubChem, National Institutes of Health. [Link]

  • X-ray crystal structure of 4f. (2018). ResearchGate. [Link]

  • Separation of Furan on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0013785). Human Metabolome Database. [Link]

  • NMR spectroscopy. University of Vienna. [Link]

  • Supporting Information: Pd-Catalyzed Asymmetric Allylic Substitution Cascade via An Asymmetric Desymmetrization for the Synthesis of Bicyclic Dihydrofurans. The Royal Society of Chemistry. [Link]

  • Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. (2024). PubMed Central, National Institutes of Health. [Link]

  • An efficient method for the determination of furan derivatives in apple cider and wine by solid phase extraction and high performance liquid chromatography--diode array detector. (2013). PubMed. [Link]

  • Quantitative Analysis of Furanic Compounds in Transformer oil by HPLC Method. Shimadzu. [Link]

  • The Infrared Spectra of Nitriles and Related Compounds Frozen in Ar and H2O. NASA Technical Reports Server. [Link]

  • X-Ray Crystallography of Chemical Compounds. (2008). PubMed Central, National Institutes of Health. [Link]

  • X-ray crystallography. Wikipedia. [Link]

  • X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. Madurai Kamaraj University. [Link]

  • Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. (2018). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Imre Blank Research. [Link]

  • Methods for the determination of furan in food. JRC Publications Repository. [Link]

  • Theoretical IR spectra in the nitrile (νCN) stretching region. (2021). ResearchGate. [Link]

  • HPLC Method for Substituted Furans Separation on Newcrom R1 column. SIELC Technologies. [Link]

  • Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. (2023). National Institutes of Health. [Link]

  • On the fragmentation of furan molecule and its dependence on the laser wavelength. (2008). Arabian Journal for Science and Engineering. [Link]

  • Furan Derivatives: Preparation & Hydrogenation Techniques. (2023). StudySmarter. [Link]

  • Organic Nitrogen Compounds IV: Nitriles. (2019). Spectroscopy Online. [Link]

  • Synthesis and Characterization of Three New Furan-Containing Terpyridine Derivatives. (2017). Molecules. [Link]

  • Nitriles IR Spectra and alkenes. (2017). YouTube. [Link]

  • Mass Spectrometry - Fragmentation Pattern | Homolytic & Heterolytic Cleavage. (2018). YouTube. [Link]

  • Mass Spectrometry of Some Common Functional Groups. (2024). Chemistry LibreTexts. [Link]

Sources

Application Notes and Protocols: Identifying Therapeutic Targets for 2-Amino-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Therapeutic Potential of Furan-Based Scaffolds

The furan ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] The molecule 2-Amino-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile, hereafter referred to as Compound X, belongs to this versatile class. Its chemical structure, featuring two methoxyphenyl groups and a carbonitrile moiety, suggests potential for specific interactions with biological macromolecules, making it a compelling candidate for drug discovery.[4][5]

These application notes provide a comprehensive guide for the systematic identification and validation of the cellular targets of Compound X. The protocols outlined below are designed to take a newly synthesized or identified bioactive small molecule and elucidate its mechanism of action, a critical step in the drug development pipeline.[6][7][8] We will proceed through a logical workflow, from broad, unbiased target identification to specific, hypothesis-driven validation assays.

Part 1: Initial Assessment of Bioactivity

Before embarking on resource-intensive target identification, it is crucial to establish a reproducible and robust phenotypic effect of Compound X. This initial phase will confirm its biological activity and provide a functional readout for subsequent target validation studies.

Protocol 1.1: Cell Viability and Proliferation Assays

Rationale: Given the known anticancer properties of many furan derivatives, a primary screen should assess the cytotoxic and anti-proliferative effects of Compound X on a panel of cancer cell lines.[1][9] This will help determine the compound's potency (IC50) and selectivity.

Step-by-Step Methodology:

  • Cell Line Selection: Choose a diverse panel of human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon, HeLa - cervical) and a non-cancerous control cell line (e.g., HEK293T, MRC-5).

  • Compound Preparation: Prepare a 10 mM stock solution of Compound X in sterile DMSO. Serially dilute the stock solution to create a range of concentrations (e.g., 0.01 µM to 100 µM).

  • Cell Seeding: Seed cells in 96-well plates at a density that allows for logarithmic growth over the course of the experiment (typically 2,000-5,000 cells/well). Allow cells to adhere overnight.

  • Treatment: Replace the culture medium with fresh medium containing the various concentrations of Compound X. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • Viability Assessment (MTT Assay):

    • Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a detergent-based solution).

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the data on a dose-response curve and determine the IC50 value for each cell line using non-linear regression analysis.

Data Presentation:

Cell LineCompound X IC50 (µM)Doxorubicin IC50 (µM)
A549Experimental DataExperimental Data
MCF-7Experimental DataExperimental Data
HCT116Experimental DataExperimental Data
HeLaExperimental DataExperimental Data
HEK293TExperimental DataExperimental Data

Part 2: Unbiased Target Identification Strategies

Once a clear phenotypic effect is established, the next phase is to identify the direct molecular targets of Compound X. The following are unbiased, proteome-wide approaches that do not require prior assumptions about the compound's mechanism of action.[8][10]

Workflow 2.1: Affinity-Based Target Identification

Rationale: This classical biochemical approach, often referred to as "chemical proteomics," uses an immobilized version of the small molecule to "pull down" its binding partners from a cell lysate.[10][11][12] Subsequent identification of these proteins by mass spectrometry provides a direct list of potential targets.

Experimental Workflow for Affinity Chromatography-Mass Spectrometry (AC-MS)

DARTS_Workflow cluster_treatment Treatment Groups cluster_digestion Limited Proteolysis A Prepare Cell Lysate B Incubate with Compound X A->B C Incubate with Vehicle (DMSO) A->C D Add Protease (e.g., Pronase) B->D E Add Protease (e.g., Pronase) C->E F Stop Digestion D->F G SDS-PAGE Separation F->G H Visualize Protein Bands (e.g., Coomassie Stain) G->H I Excise Protected Bands H->I Bands unique to Compound X lane J LC-MS/MS Analysis & Protein Identification I->J Genetic_Validation cluster_knockdown Target Depletion cluster_phenotype Phenotypic Analysis cluster_resistance Resistance Assay A Hypothesis: Protein 'Y' is the target of Compound X B Transfect cells with siRNA against Protein Y A->B C Transfect with scrambled control siRNA A->C D Confirm Protein Y knockdown (Western Blot / qPCR) B->D E Measure cell viability/ proliferation B->E H Treat Protein Y knockdown cells with Compound X B->H F Measure cell viability/ proliferation C->F I Treat control cells with Compound X C->I G Prediction 1: Knockdown of Protein Y reduces cell viability (phenocopies Compound X) E->G J Prediction 2: Knockdown cells show increased resistance to Compound X (shift in IC50) H->J

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Amino-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Amino-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile. This resource is designed for researchers, chemists, and drug development professionals to provide field-proven insights, troubleshoot common experimental issues, and optimize reaction conditions to achieve high yields and purity.

The synthesis of this highly substituted aminofuran typically proceeds via a multicomponent reaction involving the condensation of 4,4'-dimethoxybenzoin (anisoin), malononitrile, and a basic catalyst. While efficient, this reaction is sensitive to several parameters that can significantly impact its outcome. This guide offers a structured approach to navigate these challenges.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common issues encountered during the synthesis.

Q1: My reaction yield is consistently low or non-existent. What are the most common causes? A1: Low yields are typically traced back to a few critical factors. First, inefficient Knoevenagel-Cope condensation between the ketone and malononitrile is a primary culprit; this is often due to an insufficiently strong or sterically hindered base.[1][2] Second, the purity of your starting materials, particularly the 4,4'-dimethoxybenzoin, is paramount, as impurities can inhibit the reaction.[3] Finally, incorrect reaction temperature can either stall the reaction (if too low) or lead to the degradation of the sensitive 2-aminofuran product (if too high).[4]

Q2: My reaction mixture has turned dark brown or black, and I'm isolating a tarry substance. What is happening and how can I prevent it? A2: A dark, tarry mixture is a strong indicator of product decomposition or polymerization.[1][4] 2-Aminofurans can be unstable at elevated temperatures or during prolonged reaction times.[5] The primary cause is often excessive heat. To mitigate this, carefully control the reaction temperature, aiming for the lowest effective temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) and stop the reaction as soon as the starting materials are consumed to avoid extended heating.[6]

Q3: I'm having difficulty purifying the final product from the crude mixture. What techniques are recommended? A3: For solid products like this, recrystallization is often the most effective purification method.[2] Common and effective solvent systems include ethanol or mixtures of ethyl acetate and hexanes. If recrystallization fails to remove persistent impurities, silica gel column chromatography is a reliable alternative. A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate 9:1) and gradually increasing polarity is typically effective for separating the product from unreacted starting materials and non-polar byproducts.[5]

Q4: How can I effectively monitor the reaction's progress? A4: Thin Layer Chromatography (TLC) is the most practical method for monitoring this reaction. Use a suitable mobile phase (e.g., ethyl acetate/hexanes, 3:7 v/v) to separate the starting materials (anisoin, malononitrile) from the product. The product, being more polar than the starting ketone but typically showing a distinct spot, should be clearly visible. Staining with potassium permanganate can help visualize spots if they are not UV-active. Monitoring every 30-60 minutes will allow you to determine the optimal reaction time and prevent product degradation from occurring after the reaction has reached completion.[6]

Q5: What is the single most critical parameter to control in this synthesis? A5: While several factors are important, the choice of base is arguably the most critical. The base catalyzes the initial, rate-limiting condensation step.[2] Its strength and steric properties directly influence the reaction rate and can affect the equilibrium between reactants and the intermediate. Screening different bases (e.g., piperidine, triethylamine, morpholine) is a crucial first step in any optimization process.[2]

Section 2: In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common experimental problems.

Problem 1: Low or No Product Yield

Low yield is the most frequent challenge. The following workflow provides a logical path to identify and resolve the root cause.

G start Start: Low Yield Observed check_sm 1. Verify Purity & Stoichiometry of Starting Materials (SMs) start->check_sm check_base 2. Evaluate Base Selection (Piperidine, Et3N, etc.) check_sm->check_base SMs are pure & stoichiometry correct fail Issue Persists: Consult Advanced Literature check_sm->fail Impurities found or stoichiometry was incorrect. Rectify and restart. optimize_temp 3. Screen Reaction Temperature (e.g., 40°C, 60°C, RT) check_base->optimize_temp Base is appropriate but yield still low check_base->fail Base was ineffective. Select stronger/different base and restart. optimize_solvent 4. Test Different Solvents (Ethanol, DMF, Acetonitrile) optimize_temp->optimize_solvent Temperature screen shows minor improvement optimize_temp->fail Decomposition observed. Lower temperature and restart. success Yield Improved optimize_solvent->success Optimal conditions found

Caption: Troubleshooting workflow for low product yield.

  • Causality Check 1: Starting Materials & Reagents: Ensure 4,4'-dimethoxybenzoin and malononitrile are pure. Impurities can act as catalysts for side reactions.[3] Verify that you are using the correct molar equivalents as specified in your protocol.

  • Causality Check 2: Base Selection: The initial condensation is base-catalyzed. If a weak base like triethylamine gives low yields, consider a stronger secondary amine like piperidine or morpholine, which are known to be effective for this type of reaction.[2]

  • Causality Check 3: Temperature Control: This reaction is often performed at a slightly elevated temperature (e.g., 40-60 °C) to improve reaction rates and the solubility of sulfur.[2] However, temperatures that are too high can cause the furan ring to decompose.[4] A systematic temperature screen is recommended if the base and starting materials are not the issue.

Problem 2: Significant Impurity Formation

The presence of byproducts complicates purification and reduces yield.

Impurity Identity Typical TLC Appearance (vs. Product) Potential Cause Recommended Mitigation Strategy
Unreacted Anisoin Less polar (higher Rf)Incomplete reaction; insufficient time or temperature; inactive catalyst.Increase reaction time and monitor via TLC. Consider a slight increase in temperature or using a more effective base.[2]
Unreacted Malononitrile Often highly polar or streaksIncomplete reaction; poor stoichiometry.Ensure correct stoichiometry. Increase reaction time.[3]
Polymeric Byproducts Baseline streak or dark, insoluble spotExcessively high reaction temperature; prolonged reaction time.Reduce reaction temperature immediately. Monitor via TLC and quench the reaction promptly upon completion.[5]
Hydroxydihydrofuran More polar than product (lower Rf)Incomplete dehydration of the cyclized intermediate.Prolong the reaction time. A post-reaction acidic work-up (using a mild acid) can sometimes facilitate the final dehydration step.[4]

Section 3: Experimental Protocols & Optimization

Protocol 3.1: General Synthesis Procedure

This protocol provides a robust starting point for the synthesis.

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4,4'-dimethoxybenzoin (1.0 eq.), malononitrile (1.0 eq.), and a suitable solvent such as ethanol (approx. 0.2 M concentration).

  • Reagent Addition: Begin stirring the mixture to form a suspension.

  • Catalyst Addition: Add the basic catalyst, such as piperidine (0.2 eq.), dropwise to the stirring suspension.

  • Reaction: Heat the reaction mixture to a gentle reflux (around 60-80°C, depending on the solvent) and monitor its progress using TLC. The reaction is typically complete within 2-6 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. The product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure to induce precipitation.

  • Isolation & Purification: Collect the solid product by vacuum filtration. Wash the crude product with cold ethanol to remove soluble impurities. Further purify the solid by recrystallization from ethanol or an ethyl acetate/hexane mixture.[2]

Protocol 3.2: Systematic Optimization Workflow

To maximize yield and purity, a systematic optimization of reaction parameters is crucial. The following workflow illustrates the logical progression for this process.

G start Define Baseline Protocol (e.g., Protocol 3.1) screen_base 1. Base Screening (Piperidine vs. Et3N vs. DBU) Keep Solvent/Temp constant start->screen_base screen_solvent 2. Solvent Screening (Ethanol vs. DMF vs. MeCN) Use best base, keep Temp constant screen_base->screen_solvent Piperidine identified as optimal base screen_temp 3. Temperature Screening (RT vs. 40°C vs. 60°C) Use best base and solvent screen_solvent->screen_temp Ethanol identified as optimal solvent finalize Final Optimized Protocol screen_temp->finalize 60°C identified as optimal temperature

Caption: Logical workflow for reaction condition optimization.

Data Presentation: Example Optimization Results

The following table summarizes representative data from a hypothetical optimization study, demonstrating how systematic changes to reaction conditions can affect the product yield.

Entry Base (0.2 eq.) Solvent Temperature (°C) Time (h) Yield (%) Observations
1TriethylamineEthanol60645Sluggish reaction, significant unreacted starting material.
2PiperidineEthanol60488Clean reaction, high conversion. Product precipitates on cooling.
3DBUEthanol60275Fast reaction, but some dark coloration (decomposition) noted.
4PiperidineDMF60482Good yield, but more difficult work-up than with ethanol.
5PiperidineAcetonitrile60578Slower reaction rate compared to ethanol.
6PiperidineEthanolRoom Temp2465Very slow conversion at room temperature.

Note: These are representative yields and can vary based on the precise experimental setup and purity of reagents.

References

  • BenchChem. (2025). Common side reactions in the Gewald synthesis of aminothiophenes.
  • BenchChem. (2025). Gewald Synthesis of Substituted Aminothiophenes: A Technical Support Center.
  • BenchChem. (2025). Technical Support Center: Synthesis of 2-Aminofurans.
  • BenchChem. (2025). Common side products in aminofuran nitrile synthesis and their removal.
  • BenchChem. (2025). Troubleshooting low yields in domino reactions for thiophene synthesis.
  • BenchChem. (2025).

Sources

common side products in the synthesis of polysubstituted furans.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of polysubstituted furans. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter common challenges in their synthetic workflows. Here, we move beyond simple protocols to address the underlying chemical principles that govern success and failure in these reactions. We will explore the causality behind common side product formation and provide field-tested troubleshooting strategies to optimize your outcomes.

Section 1: The Paal-Knorr Furan Synthesis

The Paal-Knorr synthesis is a cornerstone method for constructing the furan ring from a 1,4-dicarbonyl compound via acid-catalyzed cyclization and dehydration.[1][2] While robust, its classical implementation using strong acids and high heat is often plagued by side reactions.[1][3]

Frequently Asked Questions & Troubleshooting Guide
Q1: My Paal-Knorr reaction is turning black and forming a tar-like substance, leading to extremely low yields. What is causing this and how can I prevent it?

A1: Root Cause Analysis: This is a classic sign of product and/or starting material degradation. Furans, particularly those bearing electron-donating groups, are sensitive to strong acids and can easily polymerize under harsh conditions.[4][5] The high temperatures required in traditional protocols exacerbate this issue, leading to charring and the formation of intractable tars.[1]

Expert Recommendation: The primary solution is to shift from brute-force conditions to a more controlled and milder catalytic system. The goal is to facilitate the desired cyclization and dehydration at a rate that far exceeds the rate of degradation.

Troubleshooting Strategies:

  • Catalyst Modification: Switch from strong Brønsted acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) to milder Lewis acids.[6] Lewis acids can effectively promote the cyclization under significantly less aggressive conditions, preserving the integrity of your target molecule.[1]

  • Thermal & Temporal Control: The most impactful change is often to reduce both the reaction temperature and duration. Microwave-assisted synthesis is a highly effective technique for this, frequently reducing reaction times from hours to mere minutes and dramatically improving yields by minimizing thermal decomposition pathways.[1][4]

Table 1: Comparison of Reaction Conditions for Paal-Knorr Synthesis

ParameterTraditional MethodOptimized MethodRationale for Change
Catalyst H₂SO₄, p-TsOHSc(OTf)₃, Bi(NO₃)₃, Iodine[4]Milder acids reduce substrate/product degradation.[1]
Temperature High (Reflux)Room Temp to 140°C (Microwave)Lower thermal stress minimizes polymerization.[1]
Time Hours to DaysMinutesReduces exposure time to catalytic conditions.[4]
Solvent Toluene, Acetic AcidEthanol/Water, DMF, or Solvent-freeGreener options and better microwave absorption.
Q2: Despite prolonged heating, my reaction is sluggish and gives incomplete conversion of the 1,4-dicarbonyl starting material. What can I do to drive it to completion?

A2: Root Cause Analysis: Incomplete conversion can stem from several factors: insufficient catalytic activity for your specific substrate, steric hindrance impeding the cyclization step, or an unfavorable equilibrium in the final dehydration step.[1][4] The cyclization is often the rate-determining step, and its energy barrier is influenced by both substrate structure and the presence of a catalyst.[7][8]

Troubleshooting Strategies:

  • Ensure Anhydrous Conditions: The final step is the elimination of water. If water is present in the solvent or reagents, it can hinder the dehydration equilibrium. Using anhydrous solvents can help drive the reaction forward.[4]

  • Employ a Powerful Dehydrating Agent: In particularly stubborn cases, adding a dedicated dehydrating agent like phosphorus pentoxide (P₂O₅) can be effective.[1][6]

  • Modest Catalyst Loading Increase: A small increase in catalyst loading (e.g., from 2 mol% to 5-10 mol%) may improve the rate. However, proceed with caution, as excessive catalyst can increase the risk of degradation seen in Q1.[1]

Workflow: Troubleshooting the Paal-Knorr Synthesis

Start Paal-Knorr Reaction Issue Issue1 Low Yield & Tar Formation? Start->Issue1 Issue2 Incomplete Conversion? Start->Issue2 Sol1 Switch to Milder Catalyst (e.g., Lewis Acid) Issue1->Sol1 Yes Sol2 Use Microwave Synthesis (Lower Time & Temp) Issue1->Sol2 Yes Sol3 Ensure Anhydrous Conditions Issue2->Sol3 Yes Sol4 Add Dehydrating Agent (e.g., P2O5) Issue2->Sol4 Yes Sol5 Increase Catalyst Loading (Cautiously) Issue2->Sol5 Yes

Caption: A logical workflow for troubleshooting common Paal-Knorr issues.

Q3: My NMR analysis shows a significant impurity that I've identified as a pyrrole. How is this possible?

A3: Root Cause Analysis: The Paal-Knorr synthesis is versatile and can also produce pyrroles if a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.[9] If your reaction is contaminated with a nitrogen source (e.g., impure solvent like DMF, or reagents), you can inadvertently form a pyrrole byproduct, which can be difficult to separate from the desired furan.

Troubleshooting Strategy:

  • Reagent & Solvent Purity: Scrutinize all reagents and solvents for potential amine contamination. Use freshly distilled or high-purity anhydrous solvents. If using a base to neutralize an acid catalyst during workup, ensure it is not an amine-based quench if pyrrole formation is a concern.

Protocol: Microwave-Assisted Paal-Knorr Furan Synthesis

This protocol is adapted for a typical microwave reactor and is designed to maximize yield while minimizing side product formation.[1]

Materials:

  • 1,4-dicarbonyl starting material (1.0 mmol)

  • Catalyst (e.g., Bismuth(III) nitrate, 5 mol%)

  • Ethanol (3 mL)

  • 10 mL microwave process vial with a magnetic stir bar

Procedure:

  • To the microwave vial, add the 1,4-dicarbonyl compound (1.0 mmol) and the catalyst (0.05 mmol).

  • Add the solvent (ethanol, 3 mL) and the stir bar.

  • Seal the vial securely with a septum cap.

  • Place the vial into the cavity of a laboratory microwave reactor.

  • Irradiate the mixture at 120-140 °C for 3-10 minutes. Monitor the internal pressure to ensure it remains within the safe operational limits of the instrument.

  • Once the reaction is complete (monitored by TLC/LC-MS), cool the vial to room temperature using a compressed air stream.

  • Transfer the reaction mixture to a separatory funnel and dilute with water (10 mL).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the solution and remove the solvent under reduced pressure. The crude product is often of high purity but can be further purified by silica gel column chromatography if needed.

Section 2: The Feist-Benary Furan Synthesis

The Feist-Benary synthesis is a powerful method for creating substituted furans from the base-catalyzed condensation of an α-halo ketone with a β-dicarbonyl compound.[10][11] While effective, the reaction pathway presents unique challenges related to intermediates and base sensitivity.

Frequently Asked Questions & Troubleshooting Guide
Q1: My reaction stalls and I seem to be isolating a hydroxydihydrofuran intermediate instead of the final aromatic furan. What is happening?

A1: Root Cause Analysis: This is a well-documented phenomenon known as an "interrupted" Feist-Benary reaction.[9] The initial base-catalyzed condensation and cyclization successfully form the hydroxydihydrofuran intermediate. However, the final dehydration step to generate the aromatic furan ring is often slow or unfavorable under basic conditions and typically requires an acid catalyst to proceed efficiently.[9]

Troubleshooting Strategy:

  • Two-Step, One-Pot Acidification: After confirming the consumption of starting materials by TLC or LC-MS, carefully add a catalytic amount of a protic acid (e.g., a few drops of 1M HCl) to the reaction mixture. This will promote the final dehydration step to yield the desired furan.[9]

Mechanism: The Feist-Benary Reaction and the "Interrupted" Pathway

cluster_0 Base-Catalyzed Steps cluster_1 Acid-Catalyzed Step A β-Dicarbonyl + α-Halo Ketone B Enolate Formation A->B Base C SN2 Attack B->C D Cyclization C->D E Hydroxydihydrofuran (Intermediate) D->E F Aromatic Furan (Product) E->F H+ (Dehydration)

Caption: The Feist-Benary pathway, highlighting the acid-catalyzed dehydration of the stalled intermediate.

Q2: My reaction produces the desired furan, but my ester functional group has been hydrolyzed to a carboxylic acid. How can I avoid this?

A2: Root Cause Analysis: This is a classic compatibility issue. Many common β-dicarbonyl starting materials, such as ethyl acetoacetate, contain ester groups.[10] The use of strong, nucleophilic bases like sodium hydroxide (NaOH) or sodium ethoxide (NaOEt) can lead to saponification (hydrolysis) of the ester as a competitive side reaction.[9][10]

Troubleshooting Strategy:

  • Select a Milder Base: The key is to use a base that is strong enough to deprotonate the β-dicarbonyl compound but is non-nucleophilic and will not attack the ester. Mild organic bases such as pyridine or triethylamine (TEA) are excellent choices and are widely preferred for this reason.[9][10]

Table 2: Base Selection in Feist-Benary Synthesis

BaseTypeCommon Side EffectRecommended Use
Sodium Hydroxide (NaOH)Strong, NucleophilicEster Hydrolysis (Saponification)Avoid with ester-containing substrates.
Sodium Ethoxide (NaOEt)Strong, NucleophilicEster Hydrolysis, TransesterificationAvoid with ester-containing substrates.
Pyridine Mild, Non-Nucleophilic None Ideal for substrates with sensitive groups. [10]
Triethylamine (TEA) Mild, Non-Nucleophilic None Excellent alternative to pyridine. [10]
Protocol: General Procedure for Feist-Benary Synthesis with a Mild Base

This protocol is a general guideline for synthesizing a furan-3-carboxylate.

Materials:

  • β-Ketoester (e.g., Ethyl acetoacetate, 1.0 eq)

  • α-Halo ketone (e.g., Chloroacetone, 1.0 eq)

  • Pyridine (2.0 eq)[10]

  • Ethanol (as solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve the β-ketoester (1.0 eq) and α-halo ketone (1.0 eq) in ethanol.

  • Add pyridine (2.0 eq) to the mixture.

  • Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • If the reaction stalls at the hydroxydihydrofuran intermediate (see Q1), cool the mixture and add a catalytic amount of concentrated HCl, then stir at room temperature until dehydration is complete.

  • After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., diethyl ether) and wash with water to remove pyridine hydrochloride.

  • Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography or distillation to yield the polysubstituted furan.

References
  • BenchChem. (2025). Technical Support Center: Paal-Knorr Furan Synthesis Troubleshooting.
  • BenchChem. (2025). Common side reactions in the synthesis of furans.
  • Whats Chemistry. (2021). Feist-Bénary Furan Synthesis Mechanism. YouTube.
  • BenchChem. (2025).
  • All 'bout Chemistry. (2021). Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism. YouTube.
  • Alfa Chemistry. Paal-Knorr Synthesis.
  • BenchChem. (2025). Feist-Benary Furan Synthesis: Application Notes and Protocols for Researchers.
  • BenchChem. (2025). Troubleshooting multicomponent reactions for furanone synthesis.
  • Abbat, S., et al. (2015). Mechanism of the Paal-Knorr Reaction: The Importance of Water Mediated Hemialcohol Pathway.
  • Organic Chemistry Portal. Furan synthesis.
  • Organic Chemistry Portal. Paal-Knorr Furan Synthesis.
  • Wikipedia. Paal–Knorr synthesis.
  • Lecturer Muhammad Asfandyar. (2021). Feist-Benary Synthesis Of Furan. YouTube.
  • RGM College Of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles.
  • Alfa Chemistry. Feist-Bénary Reaction.
  • Chemistry-The Mystery of Molecules. (2019). Feist–Benary synthesis of Furan. YouTube.
  • Chemistry-The Mystery of Molecules. (2019). Paal-Knorr synthesis of Furan. YouTube.
  • Wikipedia. Feist–Benary synthesis.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Furan.
  • SlideShare.

Sources

Technical Support Center: Troubleshooting Low Yield in Furan Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for furan synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low yields in furan synthesis. The following information is structured in a question-and-answer format to directly address specific experimental challenges, with a primary focus on the widely used Paal-Knorr synthesis and also addressing common pitfalls in the Feist-Benary synthesis.

Section 1: The Paal-Knorr Furan Synthesis

The Paal-Knorr synthesis is a robust method for preparing furans from 1,4-dicarbonyl compounds under acidic conditions.[1][2] However, its efficiency can be compromised by several factors. This section provides a troubleshooting framework for addressing low yields.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My reaction has consumed all the starting material, but the yield of the desired furan is low. What are the likely causes?

Answer: Low yield despite complete consumption of the starting 1,4-dicarbonyl compound often points to competing side reactions or degradation of the furan product.[3] The primary culprits are typically related to the harshness of the reaction conditions.

  • Product Degradation: Furan rings, particularly those bearing electron-donating substituents, are sensitive to strong acidic conditions and can decompose or polymerize, especially with prolonged heating.[3][4] This is often visually indicated by the reaction mixture turning dark or forming tar-like substances.[5][6]

  • Side Reactions: The acidic catalyst can promote undesirable side reactions such as aldol condensations or other rearrangements of the starting material or intermediates.[3]

  • Incomplete Dehydration: The final step of the Paal-Knorr synthesis is the dehydration of a cyclic hemiacetal intermediate.[7] If water is not effectively removed from the reaction, the equilibrium may not sufficiently favor the formation of the furan product.[3][8]

To address these issues, a systematic optimization of the reaction conditions is necessary. The following flowchart outlines a logical troubleshooting workflow.

Troubleshooting_Paal_Knorr start Low Yield in Paal-Knorr Synthesis check_purity Verify Purity of 1,4-Dicarbonyl Starting Material start->check_purity reaction_conditions Reaction Conditions Assessment check_purity->reaction_conditions If pure purify_sm Purify Starting Material (Distillation/Recrystallization) check_purity->purify_sm If impure harsh_conditions Harsh Conditions Suspected (Darkening/Tarring) reaction_conditions->harsh_conditions Yes incomplete_reaction Incomplete Reaction or Slow Conversion reaction_conditions->incomplete_reaction No milder_catalyst Switch to Milder Catalyst (Lewis Acid, Solid Acid) harsh_conditions->milder_catalyst lower_temp_time Lower Temperature & Reduce Reaction Time (Consider Microwave) harsh_conditions->lower_temp_time water_removal Improve Water Removal (Dean-Stark, Dehydrating Agent) incomplete_reaction->water_removal stronger_catalyst Use a Stronger Dehydrating System (e.g., P₂O₅, TiCl₄) incomplete_reaction->stronger_catalyst purify_sm->reaction_conditions milder_catalyst->start Re-evaluate lower_temp_time->start Re-evaluate water_removal->start Re-evaluate stronger_catalyst->start Re-evaluate

Caption: Troubleshooting workflow for low yield in Paal-Knorr furan synthesis.

Question 2: My reaction is turning black and forming a tar-like substance. How can I prevent this?

Answer: The formation of black tar is a strong indicator of product and/or starting material decomposition due to excessively harsh reaction conditions, typically a combination of strong acid and high temperature.[5][6]

Troubleshooting Steps:

  • Catalyst Modification: Switch from strong Brønsted acids like sulfuric acid (H₂SO₄) to milder catalysts. Lewis acids such as scandium(III) triflate (Sc(OTf)₃) or bismuth(III) nitrate (Bi(NO₃)₃), or solid acid catalysts like montmorillonite clay, can be highly effective under less aggressive conditions.[3][5][7]

  • Temperature and Time Reduction: The most direct way to prevent degradation is to lower the reaction temperature and shorten the reaction time.[5]

    • Microwave Synthesis: This technique is exceptionally effective for the Paal-Knorr synthesis, often reducing reaction times from hours to minutes and significantly improving yields by minimizing thermal decomposition.[5][8]

  • Solvent Selection: Running the reaction neat can sometimes lead to localized overheating. Using a high-boiling aprotic solvent like toluene can provide better temperature control.[5]

Table 1: Comparison of Catalysts for the Synthesis of 2,5-Dimethylfuran [9]

CatalystSolventTemperature (°C)Reaction TimeYield (%)
Protic Acids
H₂SO₄ (conc.)Neat1001 h~90
p-TsOHTolueneReflux3 h85
Lewis Acids
ZnCl₂Neat130-14030 min88
TiCl₄Toluene801 h92
Solid Acids
Amberlyst-15Toluene1106 h95
Microwave
p-TsOH (cat.)Neat1205 min98

Question 3: The reaction is very slow and gives incomplete conversion. What can I do to drive it to completion?

Answer: Incomplete conversion, even after extended reaction times, can be due to insufficient catalysis, steric hindrance in the substrate, or the inhibitory effect of the water byproduct.[5]

Troubleshooting Steps:

  • Enhance Water Removal: The Paal-Knorr reaction is a dehydration process. Actively removing water as it is formed will drive the equilibrium toward the furan product.[8]

    • Dean-Stark Apparatus: When using a solvent like toluene, a Dean-Stark trap is highly effective for the physical removal of water.

    • Strong Dehydrating Agents: Adding a powerful dehydrating agent like phosphorus pentoxide (P₂O₅) can be very effective, especially in solvent-free conditions.[5][6]

  • Catalyst Choice: If you are using a very mild catalyst, it may not be active enough for your specific substrate. While avoiding harsh conditions is important, a balance must be struck. Consider a moderately stronger Lewis acid or a slight increase in the loading of your current catalyst.

  • Purity of Starting Material: Ensure the 1,4-dicarbonyl compound is pure. Impurities can inhibit the catalyst or introduce side reactions.[8][10]

Experimental Protocol: Microwave-Assisted Synthesis of Methyl 2,5-Dimethylfuran-3-carboxylate[5]

This protocol illustrates a modern, high-yield approach that minimizes degradation.

  • Reagents & Setup: In a 10 mL microwave process vial equipped with a magnetic stir bar, combine the 1,4-dicarbonyl starting material (e.g., methyl 2-acetyl-3-methyl-4-oxopentanoate, 1 mmol) and a solvent such as an ethanol/water mixture (3 mL in a 1:1 ratio).

  • Catalyst: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH). Note: For many substrates, an acid catalyst may not be necessary under microwave conditions.

  • Reaction: Seal the vial and place it in a laboratory microwave reactor. Irradiate the mixture at 140 °C for 3-5 minutes.

  • Workup and Purification:

    • Cool the vial to room temperature.

    • Transfer the contents to a separatory funnel and dilute with water (10 mL).

    • Extract the product with diethyl ether (3 x 15 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter and remove the solvent under reduced pressure. The crude product can be further purified by silica gel column chromatography if needed.

Section 2: The Feist-Benary Furan Synthesis

The Feist-Benary synthesis, the reaction of an α-halo ketone with a β-dicarbonyl compound in the presence of a base, presents its own unique challenges.[8][11][12]

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My Feist-Benary reaction is not forming the furan and seems to stall at an intermediate stage. What is happening?

Answer: A common issue in the Feist-Benary synthesis is the isolation of a stable hydroxydihydrofuran intermediate, a phenomenon known as an "interrupted" Feist-Benary reaction.[11][13] The final acid-catalyzed dehydration step to form the aromatic furan ring does not always occur spontaneously under the initial basic conditions.

Troubleshooting Steps:

  • Acid-Catalyzed Dehydration: After the initial base-catalyzed condensation appears complete (monitored by TLC), carefully add a catalytic amount of acid (e.g., HCl or p-TsOH) to the reaction mixture to promote the final dehydration to the furan.[13]

Feist_Benary_Mechanism cluster_0 Base-Catalyzed Condensation cluster_1 Acid-Catalyzed Dehydration alpha-halo ketone alpha-halo ketone SN2_attack SN2 Attack alpha-halo ketone->SN2_attack beta-dicarbonyl beta-dicarbonyl enolate Enolate Formation beta-dicarbonyl->enolate Base enolate->SN2_attack intermediate Hydroxydihydrofuran (Intermediate) SN2_attack->intermediate Intramolecular Cyclization furan_product Furan Product intermediate->furan_product H+ cat. -H₂O

Caption: The two stages of the Feist-Benary synthesis, highlighting the acid-catalyzed dehydration step.

Question 2: Why am I getting a mixture of furan isomers?

Answer: The formation of isomeric furan products can occur if the intermediate tricarbonyl compound undergoes a competing Paal-Knorr type cyclization.[13] The regioselectivity is influenced by steric and electronic factors of the substrates.

Troubleshooting Steps:

  • Base Selection: The choice of base is critical. Strong bases like sodium hydroxide can lead to side reactions. Milder bases such as pyridine or triethylamine are often preferred to control the initial condensation reaction more effectively.[11][13]

  • Substrate Structure: Carefully consider the structure of your α-halo ketone and β-dicarbonyl compound, as they will dictate the regioselectivity of the initial condensation.

References

  • BenchChem. (2025). Technical Support Center: Paal-Knorr Furan Synthesis Troubleshooting. BenchChem.
  • ChemSusChem. (2025). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. Wiley Online Library.
  • BenchChem. (2025). Troubleshooting common issues in furan ring synthesis. BenchChem.
  • Alfa Chemistry. (n.d.). Paal-Knorr Synthesis. Alfa Chemistry.
  • BenchChem. (2025). Technical Support Center: Optimization of Paal-Knorr Furan Synthesis. BenchChem.
  • ChemSusChem. (2025). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. Wiley Online Library.
  • BenchChem. (2025). Technical Support Center: Furan Ring Stability and Degradation. BenchChem.
  • BenchChem. (2025). Troubleshooting low yields in Paal-Knorr synthesis of substituted pyrroles. BenchChem.
  • BenchChem. (2025). Common side reactions in the synthesis of furans. BenchChem.
  • Wikipedia. (n.d.). Paal–Knorr synthesis. Wikipedia.
  • Alfa Chemistry. (n.d.). Feist-Bénary Reaction. Alfa Chemistry.
  • BenchChem. (2025). side reactions and byproducts in Paal-Knorr furan synthesis. BenchChem.
  • BenchChem. (2025). A Comparative Guide to Catalysts in Paal-Knorr Furan Synthesis: Efficacy and Methodologies. BenchChem.
  • Organic Chemistry Portal. (n.d.). Paal-Knorr Furan Synthesis. Organic Chemistry Portal.
  • Wikipedia. (n.d.). Feist–Benary synthesis. Wikipedia.

Sources

Technical Support Center: Purifying 2-Amino-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Amino-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile (Molecular Formula: C₁₉H₁₆N₂O₃, MW: 320.34)[1]. This document is intended for researchers, chemists, and drug development professionals who are synthesizing this molecule and encountering challenges in achieving high purity. This guide provides in-depth, field-proven insights and troubleshooting protocols to address common purification hurdles.

Section 1: Understanding the Chemistry & Common Purity Challenges

This highly substituted aminofuran is typically synthesized via a variation of the Gewald reaction[2]. This multicomponent reaction involves the condensation of a ketone (4,4'-dimethoxybenzoin or "anisoin"), an active methylene nitrile (malononitrile), and a base. While efficient, this reaction can lead to several impurities that complicate purification.

Common Impurities & Sources:

  • Unreacted Starting Materials: Incomplete conversion can leave residual anisoin and malononitrile.

  • Knoevenagel Condensation Product: The stable intermediate formed between anisoin and malononitrile before cyclization.

  • Side-Reaction Products: Base-catalyzed self-condensation of starting materials or alternative cyclization pathways can occur.

  • Polymeric/Tarry Materials: Often formed under harsh basic or high-temperature conditions.

  • Solvent Adducts: Residual high-boiling point solvents like DMF or DMSO can co-precipitate with the product.

A logical workflow is essential for diagnosing and resolving purity issues. The following diagram outlines a decision-making process for purification.

Purification_Workflow start Crude Product Isolated check_solid Is the crude product a solid? start->check_solid is_oily Product is an oil/gum check_solid->is_oily No recrystallize Attempt Recrystallization check_solid->recrystallize Yes triturate Triturate with non-polar solvent (e.g., Hexane/Ether) is_oily->triturate check_solid_again Did it solidify? triturate->check_solid_again column_chrom Proceed to Column Chromatography check_solid_again->column_chrom No check_solid_again->recrystallize Yes check_purity Purity > 98% by NMR/HPLC? recrystallize->check_purity check_purity->column_chrom No, <90% product_ok Product is Pure check_purity->product_ok No, but >90% color_issue Is there a persistent color? check_purity->color_issue Yes color_issue->product_ok No charcoal Recrystallize with Activated Charcoal color_issue->charcoal Yes charcoal->product_ok

Caption: Decision workflow for purifying the target compound.

Section 2: Troubleshooting the Crude Product

FAQ 1: My crude product is a dark, sticky oil/gum, not the expected solid. What went wrong and how can I fix it?

  • Plausible Causes:

    • Excess High-Boiling Solvent: The most common cause. Solvents like DMF or DMSO, often used in similar syntheses, can be difficult to remove and will keep the product oily[3].

    • Incomplete Reaction: A high concentration of unreacted starting materials or low-molecular-weight intermediates can prevent crystallization.

    • Decomposition/Polymerization: The reaction may have been run at too high a temperature or for too long, leading to tar formation.

  • Diagnostic Steps:

    • TLC Analysis: Spot the crude oil on a TLC plate against your starting materials (anisoin, malononitrile). This will quickly show if the reaction is incomplete.

    • ¹H NMR of Crude: Dissolve a small sample in DMSO-d₆. While it may look messy, the absence of key product peaks and the presence of broad, undefined signals ("humps") suggest polymerization.

  • Step-by-Step Solution: Trituration & Precipitation

    • Solvent Removal: Ensure all reaction solvent is removed under high vacuum, possibly warming the flask gently (e.g., 40-50°C) in a water bath.

    • Trituration: Add a small volume of a solvent in which your product is expected to be insoluble but the oily impurities are soluble. A cold 1:1 mixture of diethyl ether and hexanes is an excellent starting point.

    • Mechanical Agitation: Use a spatula or glass rod to vigorously scratch and stir the oil in the solvent. This mechanical action breaks up the gum and encourages nucleation, often causing the desired product to precipitate as a solid.

    • Isolation: Once a free-flowing solid is obtained, filter it using vacuum filtration, wash with more cold solvent, and dry thoroughly. This solid can now be taken forward for recrystallization.

    • If Solidification Fails: If the product remains an oil after repeated trituration attempts, the impurity load is too high. The best path forward is direct purification by column chromatography[4].

FAQ 2: My reaction yield was very low and the crude product is highly impure. What are the likely experimental errors?

  • Plausible Causes:

    • Incorrect Stoichiometry or Base: The ratio of reactants and the choice/amount of base are critical. Too much or too little base can halt the reaction or promote side reactions.

    • Inefficient Knoevenagel Condensation: The initial condensation step is crucial for the subsequent cyclization.[2][5] If this equilibrium is unfavorable, the yield will suffer.

    • Product Loss During Workup: The product may have some solubility in the aqueous layer, especially if the pH is not controlled.[6][7]

  • Troubleshooting & Prevention:

    • Optimize Base: If using a base like piperidine or triethylamine, ensure it is fresh and used in catalytic amounts.

    • Monitor Reaction: Follow the reaction's progress by TLC. If it stalls, a small, additional charge of the base might restart it.

    • Workup pH: During the aqueous workup, ensure the solution is neutral or slightly basic before extracting with an organic solvent to minimize the product's solubility in the aqueous phase. Always check the aqueous layer by TLC to ensure no product is being discarded.[7]

Section 3: Optimizing Purification Protocols

FAQ 3: Recrystallization isn't working. How do I choose the right solvent system?

  • Underlying Principle: A successful recrystallization relies on the target compound having high solubility in a hot solvent and low solubility in the same solvent when cold. Impurities should either remain soluble in the cold solvent or be insoluble in the hot solvent.

  • Solvent Screening Protocol:

    • Place ~20-30 mg of your crude solid into several small test tubes.

    • To each tube, add a different solvent dropwise from the table below.

    • Observe solubility at room temperature. A good candidate solvent will not dissolve the compound.

    • Gently heat the tubes that did not show solubility. A good solvent will dissolve the compound completely upon heating.

    • Allow the clear, hot solutions to cool slowly to room temperature, then place them in an ice bath. The formation of high-quality crystals indicates a successful solvent choice.[8]

  • Recommended Solvents for Screening:

Solvent SystemBoiling Point (°C)PolarityRationale & Comments
Single Solvents
Ethanol78PolarOften a good starting point for moderately polar compounds. Can be used as a 95% or absolute grade.[9]
Isopropanol (IPA)82PolarSlightly less polar than ethanol; can be effective for compounds that are too soluble in ethanol.[10]
Acetonitrile82Polar AproticExcellent for compounds with aromatic rings and nitrile groups.[9][10]
Ethyl Acetate77Mid-PolarityGood for dissolving the compound, but may require an anti-solvent.
Solvent/Anti-Solvent Pairs
Ethyl Acetate / Hexane~69-77Mid / Non-PolarDissolve in a minimum of hot ethyl acetate, then add hexane dropwise until turbidity persists. Reheat to clarify and cool slowly. A very common and effective pair.[11][12]
Methanol / Water~65-100Polar / Very PolarSimilar to above; dissolve in hot methanol and add water as the anti-solvent.[11]
Chloroform / Methanol~61-65Mid / PolarA good combination for dissolving many organic compounds.[13]

FAQ 4: Recrystallization improved purity, but it's still not >98%. How do I perform column chromatography?

  • Principle: Flash column chromatography separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent).[4][14] More polar compounds interact more strongly with the silica and elute later.

  • Step-by-Step Protocol:

    • TLC Analysis to Find Eluent:

      • Dissolve a small amount of your material in DCM or ethyl acetate.

      • On a silica TLC plate, spot your compound and run several trials with different ratios of a non-polar solvent (Hexane or Heptane) and a polar solvent (Ethyl Acetate).

      • The ideal solvent system will give your desired product a Retention Factor (Rƒ) of ~0.3-0.4 . Impurities should be well separated (either Rƒ > 0.6 or Rƒ < 0.1).

    • Column Packing (Dry Pack Method):

      • Secure a glass column vertically. Add a small cotton or glass wool plug, followed by a thin layer of sand.

      • Pour the calculated amount of dry silica gel (typically 50-100 times the mass of your crude product) into the column.

      • Gently tap the column to ensure even packing. Add another layer of sand on top.

    • Sample Loading (Dry Loading Recommended):

      • Dissolve your crude product in a minimal amount of a low-boiling solvent (like DCM).

      • Add a small amount of silica gel (~2-3 times the mass of your product) to this solution.

      • Evaporate the solvent completely on a rotary evaporator to get a dry, free-flowing powder of your compound adsorbed onto silica.

      • Carefully add this powder to the top of the packed column.

    • Elution:

      • Carefully add your chosen eluent to the column.

      • Using gentle air pressure, push the solvent through the column, collecting fractions in test tubes.

      • Monitor the fractions by TLC to determine which ones contain your pure product.

      • Combine the pure fractions, and remove the solvent under reduced pressure to yield your purified compound.

Column_Chromatography cluster_prep Preparation cluster_run Execution cluster_finish Finalization find_eluent 1. Find Eluent (TLC, Rf ~0.3) pack_column 2. Pack Column (Silica Gel) dry_load 3. Dry Load Sample on Silica elute 4. Elute with Solvent & Collect Fractions dry_load->elute monitor 5. Monitor Fractions (TLC) elute->monitor combine 6. Combine Pure Fractions monitor->combine evaporate 7. Evaporate Solvent combine->evaporate final_product Pure Product evaporate->final_product

Caption: Standard workflow for flash column chromatography.

Section 4: Characterization & Final Purity Assessment

FAQ 5: My product is a pale yellow solid, even after purification. Is this normal?

  • Plausible Cause: Many highly conjugated aromatic compounds, especially those containing amino groups, can have a slight intrinsic color. A pale, consistent yellow is often acceptable. However, a dark yellow, orange, or brown color indicates persistent impurities. One report on a similar aminofuran derivative describes the final product as "pale yellow crystals"[12].

  • Decolorization Protocol:

    • During recrystallization, after your product has fully dissolved in the minimum amount of hot solvent, remove the flask from the heat.

    • Add a very small amount of activated charcoal (typically 1-2% of the product mass) to the hot solution. Caution: Adding charcoal to a boiling solution can cause violent bumping.

    • Swirl the mixture for a few minutes. The colored impurities will adsorb to the charcoal's surface.

    • Perform a hot filtration through a fluted filter paper or a small plug of Celite in a heated funnel to remove the charcoal.

    • Allow the now-colorless filtrate to cool and crystallize as usual. Be aware that using too much charcoal can reduce your yield by adsorbing your product[8].

FAQ 6: My melting point is sharp, but my NMR spectrum shows residual solvent peaks. How do I remove them?

  • Plausible Cause: Solvents like ethyl acetate, ethanol, or even water can get trapped in the crystal lattice. Rotary evaporation is often insufficient to remove them completely.

  • Solution: High Vacuum Drying

    • Place your crystalline product in a flask or vial.

    • Connect the flask to a high vacuum line (using a Schlenk line or vacuum manifold is ideal).

    • For stubborn solvents, gently warming the sample (e.g., to 40°C) while under vacuum can help. This is best done using a vacuum oven if available.

    • Dry for several hours or overnight until the mass is constant. This is a crucial final step to obtain an analytically pure sample.

References

  • Breaking through bottlenecks in organic synthesis with a streamlined purification workflow. (n.d.). Advion. Retrieved January 16, 2026, from [Link]

  • Chromatography method for the purification of furfural derivatives. (2017). Google Patents.
  • Troubleshooting: The Workup. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 16, 2026, from [Link]

  • MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. Retrieved January 16, 2026, from [Link]

  • Recrystallization. (n.d.). University of California, Los Angeles. Retrieved January 16, 2026, from [Link]

  • Purification Techniques in Organic Chemistry: A Comprehensive Guide. (2025, June 16). Medium. Retrieved January 16, 2026, from [Link]

  • Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. (n.d.). National Institutes of Health. Retrieved January 16, 2026, from [Link]

  • Process for the preparation and the isolation of aromatic nitriles. (1988). Google Patents.
  • Troubleshooting Crystallization. (2022, April 7). Chemistry LibreTexts. Retrieved January 16, 2026, from [Link]

  • How To: Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 16, 2026, from [Link]

  • HPLC Method for Substituted Furans Separation on Newcrom R1 column. (n.d.). SIELC Technologies. Retrieved January 16, 2026, from [Link]

  • Go-to recrystallization solvent mixtures. (2023, February 19). Reddit. Retrieved January 16, 2026, from [Link]

  • (2-Amino-4,5-dimethoxyphenyl)-(5-methylfuran-2-yl)methanone. (2003). Molbank. Retrieved January 16, 2026, from [Link]

  • Methods for Crystal Production of natural compounds; a review of recent advancements. (2023, June 29). Journal of Pharmaceutical Negative Results. Retrieved January 16, 2026, from [Link]

  • LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews. (n.d.). National Institutes of Health. Retrieved January 16, 2026, from [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). Organic Syntheses. Retrieved January 16, 2026, from [Link]

  • A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. (2013). South African Journal of Chemistry. Retrieved January 16, 2026, from [Link]

  • 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. (2022, January 13). MDPI. Retrieved January 16, 2026, from [Link]

  • 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. (n.d.). National Institutes of Health. Retrieved January 16, 2026, from [Link]

  • Gewald reaction. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]

  • Synthesis, Reactions and Medicinal Uses of Furan. (n.d.). Pharmaguideline. Retrieved January 16, 2026, from [Link]

  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. (2024, July 5). The Journal of Organic Chemistry. Retrieved January 16, 2026, from [Link]

  • 2-[2-(4-Methoxyphenyl)-2-oxoethyl]malononitrile. (n.d.). National Institutes of Health. Retrieved January 16, 2026, from [Link]

  • Furan: Properties, Synthesis, and Reactions. (n.d.). Scribd. Retrieved January 16, 2026, from [Link]

  • A novel strategy for the synthesis of 2-amino-4,6-diarylnicotinonitrile. (n.d.). Arkivoc. Retrieved January 16, 2026, from [Link]

  • The Gewald reaction in dye chemistry. (2018). ResearchGate. Retrieved January 16, 2026, from [Link]

  • A Simple Three-component Synthesis of 3-Amino-5-arylpyridazine-4-carbonitriles. (2025, August 7). Semantic Scholar. Retrieved January 16, 2026, from [Link]

  • (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. (n.d.). Organic Syntheses. Retrieved January 16, 2026, from [Link]

  • 2-Amino-4-(4-methoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile acetic acid monosolvate. (2023). ResearchGate. Retrieved January 16, 2026, from [Link]

Sources

Furan-Based Compound Synthesis Scale-Up: A Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to navigating the complexities of scaling up the synthesis of furan-based compounds. This guide is designed for researchers, scientists, and drug development professionals, offering practical, field-proven insights to overcome common challenges encountered during the transition from laboratory-scale experiments to pilot and industrial-scale production. Here, you will find a combination of frequently asked questions (FAQs) for quick reference and in-depth troubleshooting guides complete with step-by-step protocols and visual aids to address specific issues you may encounter.

Part 1: Frequently Asked Questions (FAQs)

This section provides concise answers to common questions that arise during the scale-up of furan-based compound synthesis.

Q1: What are the most significant and recurring challenges when scaling up furan synthesis, particularly from biomass?

A1: The scale-up of furan synthesis, especially from biomass-derived feedstocks, presents several critical challenges that can impact yield, purity, and overall process efficiency. These include:

  • Low Product Yield: Industrial production of key furan precursors like furfural often experiences yields below 50% due to competing side reactions.[1][2][3]

  • Catalyst Deactivation: Catalysts, which are crucial for the conversion of sugars to furans, are susceptible to deactivation, leading to reduced process efficiency and increased operational costs.[1][4][5][6]

  • Byproduct Formation and Polymerization: The inherent reactivity of furan compounds, especially under the acidic conditions typically used in their synthesis, can result in the formation of undesirable byproducts and resinous solids known as "humins".[1][7][8]

  • Difficult Separation and Purification: Isolating and purifying furan-based compounds from complex reaction mixtures can be challenging and costly. For instance, furfural forms an azeotropic mixture with water, complicating simple distillation.[1][2]

  • Equipment Corrosion: The use of mineral acids as catalysts can lead to the corrosion of industrial reactors and equipment.[1][2][9]

  • Safety Concerns: Certain derivatization reactions of furans, such as nitration, may involve potentially explosive intermediates, posing significant safety risks at an industrial scale.[1]

Q2: My product yield has significantly decreased after moving from a lab-scale to a pilot-scale reactor. What are the likely causes?

A2: A drop in yield during scale-up is a common issue and can often be attributed to a combination of physical and chemical factors that are more pronounced in larger reactors. Key areas to investigate include:

  • Heat and Mass Transfer Limitations: Inefficient heat transfer in larger vessels can create localized "hot spots," leading to thermal degradation of reactants or products.[10] Similarly, poor mixing can result in concentration gradients, affecting reaction kinetics and selectivity.

  • Suboptimal Reaction Conditions: Conditions that were optimal at a smaller scale may not be directly transferable. High temperatures, while necessary for the dehydration of sugars to furans, can also promote the degradation of the final product if not carefully controlled.[1]

  • Catalyst Performance: The catalyst's activity and stability can be affected by the different hydrodynamic environment of a larger reactor.

Q3: I am observing the formation of a dark, insoluble tar-like substance in my reactor. What is it and how can I prevent it?

A3: The dark, insoluble material is likely "humins," which are complex, furan-rich polymers.[7] Humin formation is a major challenge in furan synthesis, particularly in the production of 5-hydroxymethylfurfural (HMF), and is strongly promoted by high temperatures and acidic conditions.[7] To mitigate humin formation, consider the following strategies:

  • Biphasic Solvent Systems: Employing a biphasic system, such as water and an organic solvent, can continuously extract the furan product from the reactive aqueous phase, thereby minimizing its exposure to conditions that favor polymerization.[7][8][11]

  • Solvent Selection: Polar aprotic solvents, like dimethylformamide (DMF), have been shown to have a stabilizing effect on furan derivatives.[12][13]

  • Temperature and pH Control: Carefully optimize the reaction temperature and the acidity of the medium to find a balance between efficient conversion and minimal byproduct formation.

Part 2: Troubleshooting Guides

This section provides detailed, in-depth troubleshooting for specific, complex problems you may encounter during your scale-up experiments.

Troubleshooting Guide 1: Catalyst Deactivation and Low Conversion Rates

Problem: You are experiencing a gradual or rapid decrease in product conversion over time, indicating catalyst deactivation.

Causality: Catalyst deactivation in furan synthesis can be caused by several factors, including the deposition of carbonaceous materials (coke) on the catalyst surface, sintering of active metal nanoparticles at high temperatures, and leaching of the active components.[4][5][6][14]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for catalyst deactivation.

Experimental Protocol 1: Oxidative Regeneration of a Coked Catalyst

This protocol outlines a general procedure for the regeneration of a solid acid catalyst that has been deactivated by carbon deposition.

Materials:

  • Deactivated catalyst

  • Inert gas (e.g., Nitrogen, Argon)

  • Oxidizing gas (e.g., Air, diluted Oxygen in Nitrogen)

  • Tube furnace with temperature control

  • Gas flow controllers

Procedure:

  • Purge the Reactor: Place the deactivated catalyst in the tube furnace. Purge the system with an inert gas at a flow rate of 50-100 mL/min for 30-60 minutes at a low temperature (e.g., 100-150 °C) to remove any adsorbed volatile compounds.

  • Controlled Oxidation: Gradually introduce the oxidizing gas into the inert gas stream. Start with a low concentration of oxygen (e.g., 1-2%) to avoid rapid temperature increases due to exothermic combustion of the coke.

  • Temperature Ramp: Slowly increase the temperature of the furnace to the desired regeneration temperature (typically between 400-550 °C). The optimal temperature will depend on the specific catalyst and the nature of the coke. A slow ramp rate (e.g., 2-5 °C/min) is recommended.

  • Hold at Regeneration Temperature: Maintain the catalyst at the regeneration temperature in the oxidizing gas stream until the coke has been completely burned off. This can be monitored by analyzing the composition of the off-gas for CO2.

  • Cool Down: Once regeneration is complete, switch back to an inert gas flow and cool the reactor down to room temperature.

  • Characterization: Before reusing the catalyst, it is advisable to characterize it to ensure that its structural and chemical properties have been restored.

Troubleshooting Guide 2: Byproduct Formation and Purification Challenges

Problem: Your final product is contaminated with significant amounts of byproducts, making purification difficult and reducing the overall yield.

Causality: The high reactivity of furan compounds, especially under acidic and high-temperature conditions, can lead to a variety of side reactions, including rehydration to form levulinic and formic acids, and polymerization to humins.[7][15][16] The presence of these impurities complicates downstream processing.

Data Presentation: Common Byproducts in HMF Synthesis

ByproductFormation PathwayImpact on Process
Levulinic AcidRehydration of HMF[7]Reduces HMF yield, requires separation
Formic AcidRehydration of HMF[7]Reduces HMF yield, can be corrosive
HuminsPolymerization of HMF and sugars[7][8]Fouls equipment, reduces yield, complicates purification

Troubleshooting Workflow:

Caption: Troubleshooting workflow for byproduct formation.

Experimental Protocol 2: High-Throughput Purification using Flash Chromatography with a Furan-Based Solvent

This protocol provides a general method for the purification of a furan-based compound using 2-methyltetrahydrofuran (2-MeTHF) as a greener alternative solvent in flash chromatography.[17]

Materials:

  • Crude furan-based product

  • Flash chromatography system with a UV-Vis detector

  • Pre-packed silica gel column

  • HPLC-grade 2-methyltetrahydrofuran (2-MeTHF)

  • Other co-solvents (e.g., heptane, ethyl acetate)

  • Sample loading cartridge

Procedure:

  • Method Development: Use thin-layer chromatography (TLC) to determine the optimal solvent system for separating your target compound from the impurities. A gradient of heptane and a mixture of 2-MeTHF and ethyl acetate is a good starting point for normal-phase chromatography.[17]

  • Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent. Alternatively, for solid loading, adsorb the sample onto a small amount of silica gel and pack it into a dry loading cartridge.[17]

  • Column Equilibration: Equilibrate the flash chromatography column with the initial mobile phase composition determined in the method development step.

  • Sample Loading: Load the prepared sample onto the column.

  • Gradient Elution: Run a linear or step gradient to elute the compounds. Monitor the elution profile using the UV-Vis detector at a wavelength where your target compound absorbs.[17]

  • Fraction Collection: Collect fractions based on the detector signal, using the system's peak detection capabilities to trigger the fraction collector.[17]

  • Analysis and Pooling: Analyze the collected fractions by TLC or another appropriate analytical technique to identify the fractions containing the pure product. Pool the pure fractions.

  • Solvent Removal: Remove the solvent from the pooled fractions under reduced pressure to obtain the purified furan-based compound.

Part 3: Safety Considerations in Scale-Up

Q4: What are the primary safety hazards to consider when scaling up furan synthesis?

A4: The scale-up of furan synthesis introduces several safety hazards that must be carefully managed:

  • Flammability: Furan and many of its derivatives are flammable liquids with low flash points.[18] Large-scale operations increase the risk of fire and explosion.

  • Toxicity: Furan is classified as a possible human carcinogen and can be hepatotoxic.[18][19] Proper personal protective equipment (PPE) and engineering controls are essential to minimize exposure.

  • Runaway Reactions: Exothermic reactions, if not properly controlled, can lead to a rapid increase in temperature and pressure, potentially resulting in a runaway reaction.

  • Corrosion: The use of strong acids can corrode equipment, leading to leaks and potential exposure to hazardous materials.[1][2][9]

  • Hazardous Reagents: Some synthetic routes may involve hazardous reagents, such as in nitration reactions which can have explosive intermediates.[1]

Safety Protocol Visualization:

SafetyProtocol cluster_controls Control Hierarchy A Hazard Identification B Risk Assessment A->B Analyze C Control Measures B->C Implement D Emergency Procedures C->D Prepare E Elimination/Substitution C->E F Engineering Controls E->F G Administrative Controls F->G H PPE G->H

Caption: A logical flow for establishing safety protocols.

References

  • Novel Challenges on the Catalytic Synthesis of 5-Hydroxymethylfurfural (HMF) from Real Feedstocks. (n.d.). MDPI. Retrieved from [Link]

  • The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (2024). Wiley Online Library. Retrieved from [Link]

  • The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (2025). Wiley Online Library. Retrieved from [Link]

  • Selective Production of Furan from Gas-Phase Furfural Decarbonylation on Ni-MgO Catalysts. (2019). ACS Publications. Retrieved from [Link]

  • Production of furfural: Overview and challenges. (n.d.). ResearchGate. Retrieved from [Link]

  • 5-Hydroxymethylfurfural (HMF) synthesis in a deep eutectic solvent-based biphasic system. (2025). Royal Society of Chemistry. Retrieved from [Link]

  • Selective Production of Furan from Gas-Phase Furfural Decarbonylation on Ni-MgO Catalysts. (2020). ICP - Instituto de Catálisis y Petroleoquímica. Retrieved from [Link]

  • Production of 5-Hydroxymethylfurfural (HMF) from Sucrose in Aqueous Phase Using S, N-Doped Hydrochars. (n.d.). MDPI. Retrieved from [Link]

  • Multigram Synthesis of Pure HMF and BHMF. (2022). PMC - NIH. Retrieved from [Link]

  • Multigram Synthesis of Pure HMF and BHMF. (2022). Organic Process Research & Development. Retrieved from [Link]

  • Furan platform chemicals beyond fuels and plastics. (n.d.). Green Chemistry (RSC Publishing). Retrieved from [Link]

  • Selective Production of Furan from Gas-Phase Furfural Decarbonylation on Ni-MgO Catalysts. (2025). ResearchGate. Retrieved from [Link]

  • Production of Furfural: Overview and Challenges. (2012). Scribd. Retrieved from [Link]

  • General scheme of the study of furan stability. (n.d.). ResearchGate. Retrieved from [Link]

  • Novel Catalytic Strategies for the Synthesis of Furans and Their Derivatives. (2024). MDPI. Retrieved from [Link]

  • Chemical Transformation of Biomass-Derived Furan Compounds into Polyols. (n.d.). MDPI. Retrieved from [Link]

  • The chemistry and technology of furfural production in modern lignocellulose-feedstock biorefineries. (n.d.). SciSpace. Retrieved from [Link]

  • Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran. (2016). RSC Publishing. Retrieved from [Link]

  • Furfural production from biomass residues: Current technologies, challenges and future prospects. (2022). CoLab.
  • Furan. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Protection Strategies for the Conversion of Biobased Furanics to Chemical Building Blocks. (2022). ACS Publications. Retrieved from [Link]

  • (PDF) PRODUCTION OF FURFURAL: OVERVIEW AND CHALLENGES. (2015). ResearchGate. Retrieved from [Link]

  • Furan. (n.d.). PubChem - NIH. Retrieved from [Link]

  • METHOD AND APPARATUS FOR PURIFYING A FURAN DERIVATIVE. (2021). European Patent Office - EP 4032881 A1 - Googleapis.com.
  • Synthesis and Characterization of Furanic Compounds. (n.d.). DTIC. Retrieved from [Link]

  • Furan in Thermally Processed Foods - A Review. (n.d.). PMC - NIH. Retrieved from [Link]

  • Synthesis, Reactions and Medicinal Uses of Furan. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. (2022). NIH. Retrieved from [Link]

  • A process for synthesis of furan derivative using an acid catalyst and preparation thereof. (n.d.). Google Patents.
  • Green and intrinsically safe pathways for the catalytic synthesis of diisocyanates containing the furan ring from 5-hydroxymethylfurfural. (n.d.). RSC Publishing. Retrieved from [Link]

Sources

purification techniques for removing starting materials from furan products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of furan-based compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating pure furan products from complex reaction mixtures. Here, we move beyond generic protocols to provide in-depth, field-tested insights into the nuances of furan chemistry, ensuring you can confidently navigate the purification process with scientific rigor.

Introduction: The Furan Purification Challenge

Furan and its derivatives are cornerstone structures in pharmaceuticals, agrochemicals, and materials science.[1][2] However, their synthesis, often through classic methods like the Paal-Knorr or Feist-Benary reactions, can yield crude mixtures containing unreacted starting materials, catalysts, and various side products.[3][4] The inherent sensitivity of the furan ring to acidic conditions, heat, and air adds a layer of complexity to its purification.[5][6][7] This guide provides a systematic approach to troubleshooting common purification issues, ensuring high purity and yield.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions encountered during the purification of furan products.

Q1: What are the most common impurities I should expect in my crude furan product?

A1: Impurities are highly dependent on your synthetic route, but they generally fall into several categories:

  • Unreacted Starting Materials: In a Paal-Knorr synthesis, this would be the 1,4-dicarbonyl compound.[5][8] For a Feist-Benary synthesis, expect residual α-halo ketone and β-dicarbonyl compounds.[4][9][10]

  • Reaction Byproducts: These can include polymers from furan ring decomposition under harsh acidic conditions, ring-opened products, or rearranged isomers.[5] In some cases, particularly with nitrogen contaminants, pyrroles can form as significant byproducts in Paal-Knorr type reactions.[8][9]

  • Residual Reagents: Acid or base catalysts, and dehydrating agents are common culprits that must be removed.[5]

Q2: My furan derivative appears to be decomposing during column chromatography on silica gel. What is happening and how can I prevent it?

A2: This is a frequent issue. The furan ring can be sensitive to the acidic nature of standard silica gel, leading to degradation, polymerization, or ring-opening.[5][11][12][13] Here are several strategies to mitigate this:

  • Deactivate the Silica Gel: Before preparing your column, create a slurry of the silica gel in your non-polar eluent containing 1-2% triethylamine. After gently stirring, remove the excess solvent. This neutralizes the acidic sites on the silica surface.[11]

  • Use an Alternative Stationary Phase: Neutral alumina can be a good substitute for acid-sensitive compounds.[11]

  • Minimize Residence Time: A well-optimized gradient and appropriate column size can reduce the time your compound spends in contact with the stationary phase.[11]

Q3: I'm struggling to remove a very non-polar impurity from my slightly more polar furan product. What's the best approach?

A3: This scenario requires maximizing the polarity difference in your purification strategy.

  • Column Chromatography: This is the most effective method. Start your elution with a very non-polar solvent system (e.g., 100% hexanes or petroleum ether) to wash the non-polar impurity off the column first. Then, gradually increase the polarity to elute your desired furan product.[5]

  • Liquid-Liquid Extraction: If the polarity difference is significant, you may be able to perform a wash with a cold, non-polar solvent like hexane, in which your product has limited solubility.[5]

  • Reverse-Phase Chromatography: If your furan derivative has some water solubility, reverse-phase chromatography (C18 silica) can be an excellent option. In this technique, polar compounds elute first, providing an inverted separation profile compared to normal-phase silica gel.[14]

Q4: My purified furan is colorless initially but turns dark over time. Why is this happening and how can I store it?

A4: The darkening of furan and its derivatives is often due to oxidation and polymerization upon exposure to air and light.[7]

  • Proper Storage: Store your purified furan in a dark, cool place, preferably under an inert atmosphere (nitrogen or argon).[5][7]

  • Use of Stabilizers: For long-term storage, consider adding a radical inhibitor like butylated hydroxytoluene (BHT) at a very low concentration (e.g., 0.1 mol%).[15]

Part 2: Troubleshooting Guides

This section provides systematic workflows for tackling more complex purification challenges.

Guide 1: Removing Stubborn Starting Materials

Scenario: You have synthesized a furan derivative via a Paal-Knorr reaction, but your NMR spectrum shows significant contamination with the starting 1,4-dicarbonyl compound.

start Crude Product Contaminated with 1,4-Dicarbonyl decision1 Is the furan product thermally stable and volatile? start->decision1 distillation Fractional Distillation (under vacuum if high boiling point) decision1->distillation Yes decision2 Is there a significant polarity difference? decision1->decision2 No end Pure Furan Product distillation->end chromatography Flash Column Chromatography (Optimize solvent system) decision2->chromatography Yes extraction Liquid-Liquid Extraction (e.g., aqueous wash) decision2->extraction No chromatography->end extraction->chromatography

Caption: Decision workflow for removing dicarbonyl starting materials.

  • Assess Physical Properties: Determine the boiling points and polarities of your furan product and the 1,4-dicarbonyl starting material. This information is critical for selecting the right technique.[5]

  • Fractional Distillation: If both your product and the impurity are thermally stable and there is a sufficient difference in their boiling points (ideally >20 °C), fractional distillation is an excellent and scalable method.[5][12] For high-boiling compounds, perform the distillation under vacuum to reduce the required temperature and prevent thermal degradation.[16]

  • Flash Column Chromatography: This is often the most versatile technique.

    • Solvent System Selection: Use Thin Layer Chromatography (TLC) to find a solvent system that provides good separation (a ΔRf of >0.2 is ideal).

    • Gradient Elution: Start with a low polarity eluent to wash off less polar components, then gradually increase the polarity to elute your furan product.[5]

  • Aqueous Wash (Liquid-Liquid Extraction): Before concentrating your crude product from the reaction workup, perform an aqueous wash. If the starting material has higher water solubility than your furan product, this can remove a significant portion of it.[8][12] A wash with a saturated sodium bicarbonate solution can also help neutralize and remove any residual acid catalyst.[5][8]

Guide 2: Dealing with Acidic or Basic Impurities

Scenario: Your crude product contains residual acid catalyst (e.g., p-TsOH) or a basic reagent (e.g., pyridine).

start Crude Product in Organic Solvent wash_base Wash with aq. NaHCO3 (removes acidic impurities) start->wash_base wash_acid Wash with dilute aq. HCl (removes basic impurities) wash_base->wash_acid wash_brine Wash with Brine (removes residual water) wash_acid->wash_brine dry Dry over Na2SO4 or MgSO4 wash_brine->dry end Purified Organic Layer dry->end

Caption: Standard liquid-liquid extraction workflow for impurity removal.

  • Dissolve Crude Product: Ensure your crude product is fully dissolved in a water-immiscible organic solvent like diethyl ether or ethyl acetate.[8]

  • Remove Acidic Impurities: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate.[5][8] This will neutralize and extract acidic species into the aqueous layer. Repeat this wash if necessary.

  • Remove Basic Impurities: Wash the organic layer with a dilute aqueous solution of HCl (e.g., 1 M).[1] This will protonate basic impurities like pyridine, making them water-soluble.

  • Final Washes: Wash with deionized water, followed by a wash with saturated aqueous sodium chloride (brine) to facilitate the removal of dissolved water from the organic layer.[8]

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.[8]

Part 3: Data Tables & Protocols

Table 1: Solvent Properties for Furan Purifications
SolventPolarity IndexBoiling Point (°C)Common Use in Furan Purification
Hexane0.169Non-polar eluent for chromatography; washing non-polar impurities.[5]
Diethyl Ether2.835Extraction solvent; eluent for chromatography.[8]
Dichloromethane (DCM)3.140Common eluent for chromatography.[11]
Ethyl Acetate (EtOAc)4.477Medium-polarity eluent for chromatography.[8]
Methanol (MeOH)5.165Polar modifier in chromatography for eluting polar compounds.[11][14]
Water10.2100Used in extractions to remove polar and ionic impurities.[12]
Protocol: Deactivation of Silica Gel for Chromatography

This protocol is essential for purifying acid-sensitive furan derivatives.

Materials:

  • Silica gel (for flash chromatography)

  • Non-polar eluent (e.g., hexane or petroleum ether)

  • Triethylamine

  • Rotary evaporator

Methodology:

  • Preparation: In a round-bottom flask, add the required amount of silica gel for your column.

  • Slurry Formation: Add enough of your non-polar eluent to create a mobile slurry. To this, add triethylamine to a final concentration of 1-2% (v/v).

  • Mixing: Gently swirl the flask for 5-10 minutes to ensure the triethylamine is evenly distributed and has neutralized the acidic sites on the silica.

  • Solvent Removal: Remove the solvent on a rotary evaporator until you have a free-flowing powder. The silica gel is now "deactivated" and ready for column packing.[11]

References

  • Technical Support Center: Optimization of Paal-Knorr Furan Synthesis. Benchchem.
  • Troubleshooting common issues in 3-Amino-1-(furan-3-yl)propan-1-ol purification. Benchchem.
  • Purification techniques for synthesized Furan-3-methanol-d2. Benchchem.
  • Furan. Organic Syntheses Procedure.
  • Separation and Purification of Furans from n-Butanol by Zeolitic Imidazole Frameworks: Multicomponent Adsorption Behavior and Simulated Moving Bed Process Design. ACS Sustainable Chemistry & Engineering.
  • Identifying common impurities in 3-(Furan-3-yl)-3-oxopropanenitrile synthesis. Benchchem.
  • Technical Support Center: Purification of Furan Reaction Mixtures. Benchchem.
  • Technical Support Center: Purification of Halogenated Furan Intermediates. Benchchem.
  • Common side reactions in the synthesis of furans. Benchchem.
  • Paal–Knorr synthesis. Wikipedia. Available at: [Link]

  • Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. ResearchGate. Available at: [Link]

  • Understanding the Scope of Feist-Bénary Furan Synthesis: Chemoselectivity and Diastereoselectivity of the Reaction Between -Haloketones and -Dicarbonyl Compounds. ResearchGate. Available at: [Link]

  • Troubleshooting common issues in furan ring synthesis. Benchchem.
  • Technical Support Center: Purification of Polar Furan Derivatives by Chromatography. Benchchem.
  • Technical Support Center: Purification of Furan Compounds. Benchchem.
  • Feist–Benary synthesis. Wikipedia. Available at: [Link]

  • Heterocyclic Chemistry. Intermediate Organic Chemistry.
  • Purification of Furfural. Chempedia - LookChem.
  • A Technical Guide to the Discovery and Synthesis of Novel Furan Derivatives. Benchchem.
  • Furan Derivatives: Preparation & Hydrogenation Techniques. StudySmarter. Available at: [Link]

Sources

Technical Support Center: Resolving Peak Overlap in NMR Spectra of Substituted Furans

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) analysis of substituted furans. This guide is designed for researchers, scientists, and drug development professionals who encounter the common challenge of peak overlap in their NMR spectra. My goal is to provide you with not only procedural steps but also the underlying scientific reasoning to empower you to make informed decisions during your experimental design and data analysis.

Troubleshooting Guide: Question & Answer

Q1: I'm seeing significant overlap in the aromatic region of my ¹H NMR spectrum for a disubstituted furan. What are my initial steps to resolve this?

A1: Overlap in the proton NMR of furans is common due to the relatively small chemical shift dispersion of the ring protons.[1][2] Before resorting to more complex experiments, consider these initial troubleshooting steps:

  • Optimize Spectrometer Conditions:

    • Shimming: Ensure the spectrometer's magnetic field homogeneity is optimized. Poor shimming leads to broadened peaks, which can exacerbate overlap.[3]

    • Number of Scans: Increase the number of scans to improve the signal-to-noise ratio. This can sometimes help distinguish closely spaced multiplets from baseline noise.[3]

  • Sample Preparation and Solvent Choice:

    • Purity: Confirm the purity of your sample. Impurities can introduce extraneous signals that complicate the spectrum.

    • Solvent Effects: The chemical shift of furan protons can be influenced by the solvent.[3][4] Changing from a non-polar solvent like CDCl₃ to an aromatic solvent like C₆D₆ can induce differential shifts in the proton resonances, potentially resolving the overlap.[5] Aromatic solvents can cause significant changes in chemical shifts due to their magnetic anisotropy.[5]

  • Data Processing:

    • Resolution Enhancement: Applying window functions, such as a Gaussian-Lorentzian multiplication, during Fourier transformation can sometimes improve the resolution of closely spaced peaks.[6] Be cautious, as this can distort peak integrals and affect quantification.[7]

Q2: The initial steps didn't fully resolve the overlap. What experimental techniques can I employ?

A2: If basic troubleshooting is insufficient, several powerful NMR techniques can be utilized. The choice depends on the nature of the overlap and the information you need to extract.

Caption: Decision workflow for resolving overlapping NMR signals.

  • Two-Dimensional (2D) NMR Spectroscopy: This is often the most definitive way to resolve overlap by spreading the signals into a second dimension.[8]

    • COSY (Correlation Spectroscopy): Identifies protons that are J-coupled (typically 2-3 bonds apart).[8][9] This is invaluable for tracing out the spin systems of the furan ring and its substituents.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon it is directly attached to (one-bond correlation).[8][9] Since ¹³C spectra have a much wider chemical shift range, this can resolve protons that overlap in the ¹H spectrum.[3]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds).[8][9] This is crucial for assigning quaternary carbons and piecing together the full molecular structure.

  • Lanthanide Shift Reagents (LSRs): These are paramagnetic complexes that can coordinate with Lewis basic sites on your molecule (like the furan oxygen or other functional groups).[10][11][12] This coordination induces large changes in the chemical shifts of nearby protons, with the magnitude of the shift dependent on the distance from the LSR.[5]

    • Common LSRs: Europium-based reagents like Eu(fod)₃ and Eu(dpm)₃ typically cause downfield shifts.[5][13]

    • Caution: LSRs can cause line broadening, which might decrease the ability to accurately integrate peaks.[12] They are also sensitive to water, so use anhydrous solvents.[12]

  • Variable Temperature (VT) NMR: Changing the temperature can affect the conformational equilibrium of a molecule, which in turn can alter the chemical shifts of the protons.[3] This can sometimes be sufficient to resolve overlapping signals, especially if flexible substituents are present.

Frequently Asked Questions (FAQs)

Q3: Can I use ¹³C NMR to resolve peak overlap?

A3: Yes, absolutely. ¹³C NMR spectra generally have a much wider chemical shift range than ¹H NMR, making severe peak overlap less common.[3] However, if you do encounter overlapping ¹³C signals, especially in complex molecules with many similar carbon environments, you can use techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups.[3] Additionally, 2D techniques like HSQC and HMBC are excellent for resolving and assigning ¹³C signals by correlating them to their attached protons.[3][9]

Q4: How can computational methods help in assigning the NMR spectra of substituted furans?

A4: Computational chemistry offers powerful tools for predicting NMR chemical shifts.[14][15] By using methods like Density Functional Theory (DFT), you can calculate the expected ¹H and ¹³C chemical shifts for your proposed structure.[16] Comparing these predicted shifts with your experimental data can provide strong evidence for your structural assignment.[17] This approach is particularly useful when trying to distinguish between possible isomers.[17] Several studies have demonstrated the utility of computational methods for predicting NMR parameters in fluorinated and other substituted organic molecules.[18][19]

Computational Method Application Key Consideration
DFT (e.g., ωB97XD) Predict ¹H and ¹³C chemical shifts.[19]Choice of basis set is crucial for accuracy.[18]
Substituent Chemical Shift (SCS) analysis Estimate chemical shifts based on known substituent effects.[20]Less accurate for highly crowded or electronically unusual systems.

Q5: I need to quantify the components in a mixture of furan derivatives, but the signals overlap. What are my options?

A5: Quantitative NMR (qNMR) can be challenging with overlapping signals.[21] Here are some strategies:

  • Global Spectral Deconvolution (GSD): This is a data processing technique that fits all peaks in a spectrum to a mathematical model, allowing for the deconvolution of overlapping signals and accurate integration.[7]

  • Selective 1D TOCSY: If one multiplet of a component is resolved, you can use a 1D TOCSY (Total Correlation Spectroscopy) experiment to selectively excite that multiplet and transfer magnetization to other protons in the same spin system, effectively revealing their signals without overlap.[21]

  • ¹⁹F qNMR (if applicable): If your furan derivatives are fluorinated, ¹⁹F NMR can be an excellent tool for quantification. The large chemical shift range and absence of background signals often lead to well-resolved peaks.[22]

  • 2D Heterocorrelation Experiments: While direct quantification from standard 2D spectra like HSQC can be complex due to variations in signal transfer, they can be used to identify unique, non-overlapping cross-peaks that may be suitable for quantification with careful calibration.[21]

Experimental Protocols

Protocol 1: Using a Lanthanide Shift Reagent (Eu(fod)₃)
  • Prepare a stock solution: Dissolve a known quantity of your furan derivative in a deuterated solvent (e.g., CDCl₃) to a concentration of ~10-20 mg/mL.

  • Acquire a reference spectrum: Obtain a standard ¹H NMR spectrum of this solution.

  • Incremental addition of LSR: Add a small, known amount of Eu(fod)₃ (e.g., 1-2 mg) to the NMR tube.

  • Acquire subsequent spectra: Gently mix the sample and acquire a new ¹H NMR spectrum.

  • Repeat: Continue adding small increments of the LSR and acquiring spectra until the desired peak separation is achieved. Monitor the shifts of all protons to observe the distance-dependent effect.

  • Analysis: Plot the change in chemical shift (Δδ) for each proton against the molar ratio of LSR/substrate to confirm the assignments.

Protocol 2: Basic 2D COSY Experiment
  • Sample Preparation: Prepare a relatively concentrated sample (25-30 mg/mL if possible) to ensure good signal-to-noise in a reasonable time.[9]

  • Spectrometer Setup:

    • Tune and match the probe for ¹H.

    • Load a standard COSY pulse sequence (e.g., cosygpqf on Bruker instruments).

    • Set the spectral width to encompass all proton signals.

  • Acquisition:

    • Set the number of scans (e.g., 2-4) and the number of increments in the indirect dimension (t₁), typically 128-256.

    • Start the acquisition.

  • Processing:

    • Apply a sine-squared window function in both dimensions.

    • Perform a 2D Fourier transform.

    • Phase the spectrum and reference it correctly.

  • Interpretation: Identify cross-peaks, which appear off the diagonal. A cross-peak between two diagonal peaks indicates that those two protons are J-coupled.

References

  • Stenutz, R. NMR chemical shift prediction of furanes. [Link]

  • Nabuurs, S. B., et al. (2007). Minimizing the overlap problem in protein NMR: a computational framework for precision amino acid labeling. Bioinformatics, 23(19), 2634-2641. [Link]

  • Mestrelab Research. (2014). qNMR of mixtures: what is the best solution to signal overlap?[Link]

  • Mestrelab Research. (2009). Fighting against peak overlap – Introducing Global Spectral Deconvolution (GSD). [Link]

  • Takegoshi, K., et al. (2004). Peak overlap resolution by covariance NMR. ResearchGate. [Link]

  • SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). [Link]

  • Vyas, S. Computational Protocol to Predict NMR Parameters of Perfluoroalkyl Substances. Colorado School of Mines. [Link]

  • NMR Service. Types of 2D NMR. [Link]

  • Organic Chemistry Data. Lanthanide Induced Shifts (LIS). [Link]

  • Ackermann, S. M., et al. (2019). Direct 1H NMR Quantitation of Valuable Furan Fatty Acids in Fish Oils and Fish Oil Fractions. Journal of Agricultural and Food Chemistry, 67(42), 11788-11795. [Link]

  • Slideshare. (2023). NMR Shift reagents. [Link]

  • University of Vienna. NMR spectroscopy. [Link]

  • YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]

  • Wikipedia. Two-dimensional nuclear magnetic resonance spectroscopy. [Link]

  • ResearchGate. 13 C NMR SPECTRA OF SAMPLE 8 (FURAN DERIVATIVE FROM EMLO), UPPER.... [Link]

  • Scribd. Advanced 2D NMR Techniques Guide. [Link]

  • Chemistry LibreTexts. (2024). NMR Shift Reagents. [Link]

  • Mifkovic, A., et al. (2022). Computational protocol for predicting 19F NMR chemical shifts for PFAS and connection to PFAS structure. Environmental Science: Processes & Impacts, 24(8), 1354-1362. [Link]

  • Chemistry Notes. (2020). Chemical shift reagents and Chiral lanthanide shift reagents: How does it work?[Link]

  • RSC Publishing. (2021). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. [Link]

  • ResearchGate. (2015). Conformational and NMR study of some furan derivatives by DFT methods. [Link]

  • ResearchGate. Lanthanides: Shift Reagents. [Link]

  • National Institutes of Health (NIH). (2020). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (1998). An analysis of substituent effects on 1H and 13C NMR parameters of substituted furans. Linear free energy relationships and PM3 semiempirical calculations. [Link]

  • Analytical Methods. (2018). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. [Link]

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]

  • Mestrelab Resources. What is qNMR and why is it important?[Link]

  • YouTube. (2025). What Is Quantitative NMR (qNMR)?[Link]

  • Nanomaterials Chemistry. (2024). One-pot and Three-component Synthesis of Substituted Furan-2-one Derivatives Using NPs-DBN Tribromide Catalyst. [Link]

  • Canadian Science Publishing. (1957). THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. [Link]

  • Chemistry Stack Exchange. (2020). Proton NMR splitting in 2-substituted furan. [Link]

  • National Institutes of Health (NIH). (2024). Resolving Peak Overlap in HPLC Analysis of Glycerol Oxidation Products by Utilizing Various Detectors: Application to BiVO4 Photoanodes. [Link]

  • ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • ResearchGate. (2010). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]

  • ResearchGate. 8 Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • PubMed Central. (2012). High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution. [Link]

Sources

preventing degradation of 2-Amino-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Amino-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile (CAS No. 94556-80-6).[1] This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable research compound. Improper storage can lead to degradation, compromising experimental results and material purity. This resource provides in-depth answers to common questions and robust protocols for preventative action.

Frequently Asked Questions (FAQs)
Q1: My solid sample of this compound, which was initially off-white, has started to turn yellow/brown. What is happening and how can I prevent it?

A1: The development of a yellow or brown coloration is a classic indicator of chemical degradation. For this specific molecule, two primary pathways are likely responsible:

  • Oxidation: The 2-amino group makes the furan ring electron-rich, rendering it susceptible to oxidation when exposed to atmospheric oxygen.[2][3] This process can be accelerated by light and ambient temperatures. The oxidation of the amine or the furan ring itself often produces highly conjugated, colored impurities. While the electron-withdrawing nitrile group at the C3 position offers some electronic stabilization, it does not fully prevent oxidation.[4]

  • Photodegradation: Furan-containing compounds can be sensitive to light, particularly UV wavelengths. Energy from light can promote the formation of radical species, initiating a cascade of degradation reactions that result in discoloration and the formation of complex impurities.

Prevention Strategy: The cornerstone of preventing degradation is to rigorously control the compound's environment. This involves minimizing exposure to oxygen, light, and moisture. The most effective method is storage at low temperatures in a sealed container under an inert atmosphere.

Q2: What are the definitive short-term and long-term storage conditions you recommend?

A2: The ideal storage conditions depend on the intended duration of storage. We have summarized the optimal parameters below.

Parameter Short-Term Storage ( < 1 month ) Long-Term Storage ( > 1 month ) Scientific Rationale
Temperature 2-8°C (Refrigerated)[5][6]-20°C or lower (Frozen)Reduces the kinetic rate of all potential degradation reactions, including oxidation and hydrolysis.[7][8][9]
Atmosphere Tightly sealed containerInert gas (Argon or Nitrogen) blanket[10][11][12]Displaces atmospheric oxygen, directly inhibiting oxidative degradation pathways.[13][14] Argon is denser than air and can provide a more stable blanket.
Light Amber glass vial or opaque containerAmber glass vial stored in the darkPrevents photodegradation by blocking UV and visible light that can catalyze the formation of reactive radical species.
Moisture Store in a desiccator or dry environmentSealed container with parafilm; use of a desiccatorAmines can be hygroscopic, and moisture can facilitate hydrolytic degradation of the nitrile group or the furan ring, especially if acidic or basic impurities are present.[7][15][16]
Q3: I need to prepare a stock solution for my experiments. How should I store the compound in solution to maintain its stability?

A3: Storing this compound in solution is not recommended for long periods, as degradation rates are significantly higher compared to the solid state.[17] If you must store solutions, follow these critical guidelines:

  • Solvent Choice: Use dry, high-purity, aprotic solvents such as anhydrous DMSO, DMF, or acetonitrile. Avoid protic solvents like methanol or ethanol for storage, as they can participate in degradation reactions. Ensure the solvent is degassed to remove dissolved oxygen.

  • Preparation: Prepare solutions fresh for each experiment whenever possible. If a stock solution is necessary, prepare it under an inert atmosphere.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.[17] Store these aliquots at -80°C.

  • Container: Use amber glass vials with PTFE-lined caps to prevent light exposure and ensure an airtight seal.

Visualizing Degradation: Key Pathways

The primary threats to the stability of this compound are oxidation, hydrolysis, and photodegradation. Understanding these pathways is crucial for implementing effective preventative measures.

cluster_main Degradation Pathways A 2-Amino-4,5-bis(4-methoxyphenyl) furan-3-carbonitrile P1 Oxidized Species (e.g., N-oxides, ring-opened products) A->P1 P2 Hydrolyzed Products (e.g., furanone, amide/acid) A->P2 P3 Radical-Induced Impurities (Polymeric/Colored Species) A->P3 T1 Atmospheric Oxygen (O₂) T1->A Oxidation T2 Moisture (H₂O) (Acidic/Basic Trace) T2->A Hydrolysis T3 Light (hv) T3->A Photodegradation

Caption: Key degradation pathways for the target compound.

Troubleshooting Guide

If you encounter issues with your sample, consult the table below for likely causes and corrective actions.

Observed Problem Potential Cause(s) Recommended Solution & Prevention
Poor Solubility / Hazy Solution Formation of insoluble degradation products (e.g., polymers).Discard the degraded sample. For future use, ensure the compound is stored under an inert atmosphere and protected from light to prevent the formation of such impurities.
Inconsistent Biological Activity / Assay Results Loss of active compound due to degradation; presence of impurities that may interfere with the assay.Verify the purity of a new, properly stored sample via LC-MS or NMR before use. Always use samples that have been stored according to the long-term guidelines.
Appearance of New Peaks in Chromatography (LC/HPLC) The sample has degraded, forming multiple new chemical species.Discard the sample. Implement the detailed storage protocols below immediately upon receiving a new batch of the compound.
Solid Sample Appears Clumpy or "Wet" Absorption of atmospheric moisture due to improper sealing or handling.Dry the sample under high vacuum (if thermally stable) or discard if significant degradation is suspected. Always allow the container to warm to room temperature in a desiccator before opening.[17]
Experimental Protocols
Protocol 1: Preparing the Compound for Long-Term Storage

This protocol describes the standard procedure for blanketing the solid compound with an inert gas to ensure maximum stability.

Materials:

  • This compound (solid)

  • Appropriately sized amber glass vial with a PTFE-lined screw cap

  • Source of dry, high-purity Argon or Nitrogen gas with a regulator

  • Tubing and a long needle (e.g., a Pasteur pipette or syringe needle)

  • Parafilm® or other sealing tape

Procedure:

  • Preparation: If transferring the compound, perform the operation in a glove box or a dry, low-humidity environment if possible. Place the required amount of the solid compound into the amber glass vial.

  • Gas Setup: Attach the tubing to the gas regulator. Insert the long needle into the other end of the tubing.

  • Inert Gas Purge: Set the regulator to a very low, gentle flow rate (you should barely be able to feel the gas flow on your hand).

  • Blanketing: Insert the needle into the vial, ensuring the tip is just above the surface of the solid material. Allow the inert gas to flow gently into the vial for 30-60 seconds. This will displace the heavier air with the inert gas.[13]

  • Sealing: While the inert gas is still flowing, slowly withdraw the needle and immediately cap the vial tightly. The positive pressure from the gas flow prevents air from re-entering.

  • Final Seal: Wrap the cap-vial interface securely with Parafilm® to create an additional barrier against moisture and gas exchange.

  • Storage: Label the vial clearly and place it in a -20°C freezer, away from light sources.

Protocol 2: Recommended Workflow for Handling & Storage

This workflow outlines the critical decision points and actions from receiving the compound to its final storage.

A Receive Compound Shipment B Allow container to equilibrate to room temperature in a desiccator A->B C Inspect Sample: Color & Physical State OK? B->C D Contact Supplier/ Quarantine Lot C->D No E Determine Storage Duration C->E Yes F Short-Term (< 1 month) E->F G Long-Term (> 1 month) E->G H Seal tightly in original amber vial. Store at 2-8°C. F->H I Follow Protocol 1: Inert Gas Blanketing G->I J Store at -20°C in the dark. I->J

Caption: Standard workflow for handling and storing the compound.

By adhering to these guidelines and protocols, you can significantly mitigate the risk of degradation, ensuring the quality and reliability of your this compound for all research applications.

References
  • Javed, A., Chakraborty, S., & El-Kassas, S. (2021). Different pathways of formation of furan mainly from thermal degradation of amino acids, carbohydrates (Maillard reaction), and oxidation of polyunsaturated fatty acids. ResearchGate. [Link]

  • Koopman, F., Wierckx, N., de Winde, J. H., & Ruijssenaars, H. J. (2011). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. Applied Microbiology and Biotechnology. [Link]

  • Lim, S., & Lee, K. G. (2018). Furan in Thermally Processed Foods - A Review. Toxicological Research. [Link]

  • Wierckx, N., Koopman, F., Ruijssenaars, H. J., & de Winde, J. H. (2011). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. Applied Microbiology and Biotechnology. [Link]

  • Labtech. (n.d.). Inert gas storage container (Save-Storr). Labtech. [Link]

  • Rave Scientific. (n.d.). Inert Gas Sample Storage Containers - EM-Tec Save-Storr. Rave Scientific. [Link]

  • Locci, E., et al. (2019). Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food. Food Chemistry. [Link]

  • Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. Chemistry Stack Exchange. [Link]

  • Kulikov, A. S., et al. (1996). An Effective Method for the Oxidation of Aminofurazans to Nitrofurazans. ResearchGate. [Link]

  • Ok, E., Aria, J., Jose, D., & Diego, C. (2024). Principles of Inert Atmosphere Storage. ResearchGate. [Link]

  • Al-Awadhi, H., et al. (1998). A Study of 2-Aminofurans. ResearchGate. [Link]

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial. [Link]

  • Stenutz. (n.d.). This compound. Stenutz. [Link]

  • Luo, J., & Zhou, B. (2008). 2-[2-(4-Methoxyphenyl)-2-oxoethyl]malononitrile. Acta Crystallographica Section E. [Link]

  • Chemistry Stack Exchange. (2014). What's the mechanism of the reaction of (E)-methyl 3-(furan-2-yl)acrylate in acidic methanol? Chemistry Stack Exchange. [Link]

  • Fitzpatrick, P. F. (2011). Oxidation of Amines by Flavoproteins. Archives of Biochemistry and Biophysics. [Link]

  • Palmers, S., et al. (2015). Furan formation during storage and reheating of sterilised vegetable purées. Food Additives & Contaminants: Part A. [Link]

  • Zhang, Y., et al. (2020). A comparative study of the structures, thermal stabilities and energetic performances of two energetic regioisomers: 3(4)-(4-aminofurazan-3-yl)-4(3)-(4-nitrofurazan-3-yl)furoxan. RSC Advances. [Link]

  • Foruzanmehr, M. R., et al. (2018). Schematic view of the hydrolysis mechanism of furan network. ResearchGate. [Link]

  • Khalafy, J., et al. (2013). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. South African Journal of Chemistry. [Link]

  • Pizzi, A., et al. (1993). Changes in curing behaviour of aminoresins during storage. ResearchGate. [Link]

  • ChemTube3D. (n.d.). Furan Hydrolysis. ChemTube3D. [Link]

  • Stenutz. (n.d.). furan-3-carbonitrile. Stenutz. [Link]

  • Amerigo Scientific. (n.d.). This compound. Amerigo Scientific. [Link]

  • National Center for Biotechnology Information. (n.d.). Furan-3-carbonitrile. PubChem Compound Database. [Link]

  • Fan, X., & Zhang, Y. (2008). Factors Affecting Thermally Induced Furan Formation. ResearchGate. [Link]

  • Adams, A., et al. (2011). Amino acid catalysis of 2-alkylfuran formation from lipid oxidation-derived α,β-unsaturated aldehydes. Journal of Agricultural and Food Chemistry. [Link]

  • Moody, C. J. (2008). 2-Aminofurans and 3-Aminofurans. ResearchGate. [Link]

  • Fan, X., & Zhang, Y. (2008). Factors affecting thermally induced furan formation. Journal of Agricultural and Food Chemistry. [Link]

  • El-Maghraby, H. H., et al. (2024). Electrochemical and DFT insights into 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7-methyl-4H-chromene-3-carbonitrile: an innovative strategy for antibacterial activity and corrosion protection of carbon steel. Scientific Reports. [Link]

  • Wikipedia. (n.d.). Glucose. Wikipedia. [Link]

  • AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ. AAPPTEC. [Link]

  • Li, S., Schöneich, C., & Borchardt, R. T. (1995). Chemical instability of protein pharmaceuticals: Mechanisms of oxidation and strategies for stabilization. Biotechnology and Bioengineering. [Link]

  • Sági, G., et al. (2008). Oxidation of amino groups by hydroxyl radicals in relation to the oxidation degree of the alpha-carbon. Water Research. [Link]

  • Kraehenbuehl, K. (n.d.). Research profile. ResearchGate. [Link]

  • Chakraborty, B. B., et al. (2023). 2-Amino-4-(4-methoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile acetic acid monosolvate. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-4,5-diphenyl-3-furonitrile. PubChem Compound Database. [Link]

  • ResearchGate. (2018). How long can natural products be stored in solvents? ResearchGate. [Link]

  • ACS Publications. (2025). Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. ACS Publications. [Link]

Sources

catalyst selection for improving yield and selectivity in furan synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Catalyst Selection in Furan Synthesis. As Senior Application Scientists, we have compiled this guide to address the common and complex challenges researchers face in optimizing furan synthesis. This resource is designed to provide not just protocols, but a deeper understanding of the catalytic principles that govern yield and selectivity, empowering you to troubleshoot effectively and innovate in your work.

Section 1: Foundational Catalyst Selection

This section addresses the initial, high-level decisions regarding catalyst choice, which form the basis of your experimental design.

Q1: What are the primary classes of catalysts for furan synthesis, and how do I choose a starting point?

A1: The selection of a catalyst class is fundamentally tied to your starting materials and desired furan substitution pattern. Catalytic strategies can be broadly categorized into acid catalysis and transition-metal catalysis.[1]

  • Acid Catalysis (Brønsted/Lewis): This is a classic approach, often used for cyclization and dehydration reactions, such as the Paal-Knorr synthesis from 1,4-dicarbonyls or the dehydration of carbohydrates to produce furfural and 5-hydroxymethylfurfural (HMF).[1][2] Heterogeneous solid acids like zeolites are particularly valuable as they are easily separable and offer tunable acidity.[2][3]

    • Choose this when: You are starting with dicarbonyl compounds or biomass-derived sugars and aim for relatively simple furan structures. Solid acids are preferable for greener, more recyclable processes.[2]

  • Transition-Metal Catalysis (Pd, Au, Cu, etc.): This modern approach offers exceptional versatility for creating complex, highly substituted furans.

    • Palladium (Pd): Excellent for cross-coupling and cascade reactions, allowing for the construction of diverse furan rings from substrates like enynes.[4][5]

    • Gold (Au): Particularly effective for cycloisomerization of alkynyl and allenyl ketones or alcohols under very mild conditions, demonstrating high atom economy.[1][4]

    • Copper (Cu): A cost-effective option for oxidative cyclizations and annulation reactions to produce polysubstituted furans.[1][4]

    • Choose this when: Your synthesis requires high functional group tolerance, mild reaction conditions, and the construction of complex or polysubstituted furan cores.

Q2: Should I use a homogeneous or a heterogeneous catalyst for my furan synthesis?

A2: This decision involves a trade-off between activity/selectivity and practical process considerations like catalyst separation and reusability.

FeatureHomogeneous CatalystsHeterogeneous Catalysts
Active Sites Well-defined, single-site catalysis leading to high selectivity.Often have multiple types of active sites; can be less selective but offer shape-selectivity (e.g., zeolites).[3][6]
Reaction Conditions Typically milder temperatures and pressures.Can require higher temperatures and pressures.
Catalyst Separation Difficult; requires extraction, distillation, or precipitation, which can lead to product contamination.Easy; simple filtration or centrifugation.[2]
Reusability Generally poor due to difficulty in recovery.Excellent; can be regenerated and reused multiple times, lowering process costs.[7]
Mechanism Study Easier to study reaction mechanisms using techniques like liquid-state NMR.[6]More challenging to study; relies heavily on indirect methods and surface science techniques.[6]
Industrial Application Less favored for large-scale processes due to separation issues.Highly favored for industrial applications due to ease of handling and recyclability.[2]

Expert Insight: For initial discovery and synthesis of complex molecules where maximizing yield and selectivity on a small scale is critical, a well-defined homogeneous catalyst (e.g., a specific Pd or Au complex) is often superior.[5] For process development, scale-up, and applications where sustainability is key (like biomass conversion), developing a robust heterogeneous system (e.g., zeolites, supported metals, or solid acid resins) is the preferred strategy.[7]

Section 2: Troubleshooting Guide for Low Yield & Poor Selectivity

This section provides a systematic approach to diagnosing and solving the most common experimental issues.

Q3: My furan synthesis yield is consistently low. What are the most likely causes and how do I troubleshoot?

A3: Low yield is a multifaceted problem. A logical diagnostic workflow is essential to pinpoint the root cause.

Troubleshooting_Yield cluster_catalyst Catalyst Checks cluster_conditions Condition Checks cluster_reagents Reagent Checks cluster_byproducts Analysis Start Low Yield Detected Catalyst 1. Catalyst Inactive? Start->Catalyst Conditions 2. Suboptimal Conditions? Catalyst->Conditions Catalyst OK C1 Wrong catalyst choice for the reaction? Catalyst->C1 Reagents 3. Reagent Issue? Conditions->Reagents Conditions OK Co1 Temp/Pressure incorrect? Conditions->Co1 Byproducts 4. Side Reactions Dominating? Reagents->Byproducts Reagents OK R1 Impure starting materials? Reagents->R1 B1 Identify byproducts (GC-MS, NMR) Byproducts->B1 C2 Deactivated? (Coking, Leaching, Sintering) C3 Incorrect loading/concentration? Co2 Reaction time too short/long? Co3 Solvent inappropriate? R2 Solvents not dry/deaerated? R3 Incorrect stoichiometry? B2 Address selectivity (See Q4)

Caption: Troubleshooting workflow for low reaction yield.

Step-by-Step Troubleshooting:

  • Verify Catalyst Activity: The choice of catalyst is crucial. For instance, in palladium-catalyzed syntheses of functionalized furans, PdCl₂(CH₃CN)₂ has been shown to provide significantly higher yields (e.g., 94%) in shorter times compared to other precursors like Pd(OAc)₂ (80%) or Pd(acac)₂ (63%).[5] If using a heterogeneous catalyst, consider deactivation. Zeolites can be deactivated by coke formation, where carbonaceous deposits block pores, while supported metal catalysts can deactivate via sintering (particle agglomeration) or leaching of the active metal.[7][8][9]

    • Action: Confirm you are using the optimal catalyst for your specific transformation based on literature precedents.[5] If reusing a heterogeneous catalyst, consider a regeneration step (e.g., calcination to burn off coke).[9]

  • Optimize Reaction Conditions: Temperature, solvent, and reaction time are interdependent variables. Harsh conditions can lead to product degradation or polymerization.[5][10]

    • Action: Conduct a Design of Experiments (DoE) or a simple optimization screen, varying one parameter at a time (e.g., temperature in 10 °C increments) to find the optimal conditions. The choice of solvent can dramatically impact the reaction; for example, in acid-catalyzed conversions, using methanol as a solvent can suppress furan polymerization and enhance the formation of desired products like benzofuran.[11]

  • Check Reagent and Solvent Quality: Impurities can act as catalyst poisons. Water is a common culprit, especially in reactions sensitive to hydrolysis or those using water-sensitive reagents.[12]

    • Action: Use freshly purified reagents. Ensure solvents are rigorously dried and deaerated, especially for organometallic catalysis.

  • Analyze for Side Reactions: If your starting material is being consumed but the desired product yield is low, unwanted side reactions are likely occurring.

    • Action: Use GC-MS or LC-MS to identify major byproducts. This will provide mechanistic clues and guide your strategy for improving selectivity (see Q4).

Q4: I'm observing significant byproduct formation (e.g., polymers, ring-opened products). How can I improve the selectivity of my furan synthesis?

A4: Improving selectivity requires steering the reaction down the desired pathway while suppressing competing routes. The catalyst and reaction environment are your primary tools.

Selectivity_Pathways Substrates Starting Materials (e.g., Sugars, Dicarbonyls) Intermediate Reactive Intermediate Substrates->Intermediate Catalyst Furan Desired Furan Product Intermediate->Furan Desired Pathway (Fast Cyclization) Polymer Polymerization (Humins) Intermediate->Polymer Side Reaction (Strong Brønsted Acid, High Temp) RingOpen Ring-Opening (e.g., Levulinic Acid) Furan->RingOpen Side Reaction (Aqueous Acid) OverReduction Over-Reduction (e.g., Tetrahydrofuran) Furan->OverReduction Side Reaction (Strong H₂ Pressure, Active Catalyst)

Caption: Competing reaction pathways in furan synthesis.

Strategies to Enhance Selectivity:

  • Tune Catalyst Acidity: The type and strength of acid sites are critical, especially in biomass conversion. Strong Brønsted acids can promote the formation of byproducts like levulinic acid and humins (polymers).[13] Using catalysts with a balanced ratio of Brønsted and Lewis acids, or milder solid acids like ion-exchange resins (e.g., Amberlyst-15), can favor the desired dehydration pathway.[7][13][14]

    • Causality: Lewis acids can help isomerize glucose to fructose (which more readily forms HMF), while Brønsted acids perform the dehydration. An imbalance can lead to degradation pathways dominating.[14]

  • Leverage Solvent Effects: Solvents can stabilize intermediates or selectively extract products to prevent further reactions.

    • Biphasic Systems: For converting sugars to HMF, a biphasic system (e.g., water with an organic solvent like THF or 2-butanol) is highly effective. HMF is continuously extracted into the organic phase as it forms, protecting it from rehydration and polymerization in the acidic aqueous phase.[15][16]

    • Alcohol Solvents: In acid-catalyzed reactions, alcohols can cap reactive aldehyde intermediates, preventing them from participating in polymerization.[11]

  • Control Hydrogenation Potential: In reductive processes, selectivity between different products (e.g., furfuryl alcohol vs. 2-methylfuran vs. ring-opened products) is key.

    • Catalyst Choice: The choice of metal is paramount. For instance, Ni-based catalysts on a basic support like MgO can favor decarbonylation of furfural to furan, while other metals might favor hydrogenation to furfuryl alcohol.[17]

    • Reaction Conditions: High hydrogen pressure tends to favor full saturation of the furan ring, leading to tetrahydrofuran derivatives.[8] Carefully controlling H₂ pressure is crucial for selective hydrogenation.

Section 3: Experimental Protocols & Data

Protocol 1: High-Yield One-Pot Synthesis of Functionalized Furans via Palladium Catalysis

This protocol is adapted from a high-yield synthesis of 2-Methyl-6,7-dihydrobenzofuran-4(5H)-one and demonstrates a robust method for creating substituted furans.[5]

Materials:

  • 1,3-Cyclohexanedione (1a)

  • Allyl bromide (2a)

  • Palladium(II) bis(acetonitrile) dichloride (PdCl₂(CH₃CN)₂) (Catalyst)

  • Copper(II) chloride (CuCl₂) (Oxidant)

  • Potassium carbonate (K₂CO₃) (Base)

  • 1,4-Dioxane (Solvent)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether (Et₂O)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reactor Setup: To a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the solvent, 1,4-dioxane (4 mL).

  • Reagent Addition: With vigorous stirring, add the reagents in the following order:

    • K₂CO₃ (2 mmol)

    • PdCl₂(CH₃CN)₂ (0.01 mmol)

    • CuCl₂ (0.05 mmol)

    • 1,3-Cyclohexanedione (1a) (1 mmol)

    • Allyl bromide (2a) (1 mmol)

  • Reaction: Heat the reaction mixture to 80 °C and maintain under reflux for 2 hours. Monitor the reaction progress by TLC or GC analysis.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the final functionalized furan.

Comparative Catalyst Performance in a Model Reaction

The following data illustrates the critical impact of catalyst selection on yield and reaction time for the synthesis described in Protocol 1.[5]

EntryCatalystTime (h)Yield (%)
1PdCl₂(CH₃CN)₂ 294%
2Pd(OAc)₂680%
3Pd(acac)₂663%

Analysis: The superior performance of PdCl₂(CH₃CN)₂ is attributed to its acetonitrile ligands, which are weakly coordinating. This stabilizes the palladium center without blocking the active sites required for catalysis, leading to faster reaction rates and higher efficiency.[5]

Section 4: Frequently Asked Questions (FAQs)

  • Q: My zeolite catalyst deactivates quickly when converting biomass. What can I do?

    • A: This is likely due to coke/humin formation blocking the zeolite pores.[7] Try lowering the reaction temperature, reducing the substrate concentration, or modifying the zeolite to have a more hydrophobic surface, which can limit the water-based side reactions that lead to humins.[7] Co-feeding a hydrogen donor solvent can also help by hydrogenating coke precursors.

  • Q: Can I perform Friedel-Crafts alkylation on a simple furan ring?

    • A: Direct Friedel-Crafts alkylation using strong Lewis acids (like AlCl₃) is generally unsuccessful because the furan ring is sensitive to strong acids and will polymerize.[10] However, alkylation can be achieved using milder catalysts like phosphoric acid or boron trifluoride with an alkene as the alkylating agent.[10]

  • Q: What is the role of the base in the palladium-catalyzed furan synthesis?

    • A: The base, such as K₂CO₃, is crucial for deprotonating the 1,3-dicarbonyl starting material, forming an enolate.[5] This enolate is the active nucleophile that participates in the subsequent steps of the catalytic cycle. The choice and strength of the base can significantly affect the reaction rate and yield.

  • Q: How does water affect acid-catalyzed reactions of furans?

    • A: Water can be both a reactant and a promoter of side reactions. In the presence of a Brønsted acid, water can participate in the opening of the furan ring, leading to degradation products.[18] However, in some syntheses, a controlled amount of water is necessary for hydrolysis steps.[7] In general, for reactions prone to polymerization, minimizing water is beneficial.[11][18]

References

  • Organic Chemistry Portal. (n.d.). Furan synthesis. Retrieved from [Link]

  • Zhang, L., Liu, H., & Wang, B. (2019). Development of Sustainable Catalytic Pathways for Furan Derivatives. Frontiers in Chemistry, 7, 765. Available at: [Link]

  • Li, M., et al. (2024). Chemical Transformation of Biomass-Derived Furan Compounds into Polyols. Molecules, 29(5), 1032. Available at: [Link]

  • Shafi, S., et al. (2023). Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters. Catalysts, 13(10), 1361. Available at: [Link]

  • de la Torre, M. G., et al. (2018). Heterogeneous acid-catalysts for the production of furan-derived compounds (furfural and hydroxymethylfurfural) from renewable carbohydrates: A review. ResearchGate. Available at: [Link]

  • Al-Mughrabi, A., et al. (2022). Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. Molecules, 27(10), 3212. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Retrieved from [Link]

  • MES Voice. (2022, March 18). Furan Synthesis and Reactions [Video]. YouTube. Available at: [Link]

  • Apesteguía, C. R., et al. (2015). Synthesis of furan derivatives via cascade-type reactions catalyzed by solid acids. Catalysis Communications, 67, 53-57. Available at: [Link]

  • MDPI. (2024). Novel Catalytic Strategies for the Synthesis of Furans and Their Derivatives. Catalysts, 14(6), 398. Available at: [Link]

  • Yang, Y., et al. (2016). Selective yields of furfural and hydroxymethylfurfural from glucose in tetrahydrofuran over Hβ zeolite. RSC Advances, 6, 111130-111136. Available at: [Link]

  • D'Angelo, A., et al. (2018). Effect of the Solvent in Enhancing the Selectivity to Furan Derivatives in the Catalytic Hydrogenation of Furfural. ACS Sustainable Chemistry & Engineering, 6(12), 16957-16966. Available at: [Link]

  • Reddit. (2021). Improving yields on alkylfuran synthesis. r/Chempros. Retrieved from [Link]

  • Jimenez-Gomez, C. P., et al. (2019). Selective Production of Furan from Gas-Phase Furfural Decarbonylation on Ni-MgO Catalysts. Instituto de Catálisis y Petroleoquímica. Retrieved from [Link]

  • Jimenez-Gomez, C. P., et al. (2019). Selective Production of Furan from Gas-Phase Furfural Decarbonylation on Ni-MgO Catalysts. ACS Sustainable Chemistry & Engineering, 7(8), 7946-7955. Available at: [Link]

  • Hu, X., et al. (2016). Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran. Green Chemistry, 18, 2994-3002. Available at: [Link]

  • ATIBT. (2024). Production of 5-hydroxymethylfurfural (5-HMF) / 2-furfural (2-F), platform molecules for the manufacture of. Retrieved from [Link]

  • University of Glasgow. (n.d.). Homogeneous vs Heterogeneous Catalysts. Retrieved from [Link]

  • Singh, P., & Kumar, A. (2023). A Review on Green and Efficient Synthesis of 5-Hydroxymethylfurfural (HMF) and 2,5-Furandicarboxylic Acid (FDCA) from Sustainable Biomass. Industrial & Engineering Chemistry Research, 62(21), 8203-8225. Available at: [Link]

  • Li, H., et al. (2020). Experimental and Kinetic Study on the Production of Furfural and HMF from Glucose. Catalysts, 11(1), 13. Available at: [Link]

Sources

Validation & Comparative

A Senior Scientist's Guide to Validating Analytical Methods for 2-Amino-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile Quantification

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of analytical methods for the quantification of 2-Amino-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile. As a complex heterocyclic molecule, ensuring the accuracy and reliability of its quantification is paramount for researchers, scientists, and drug development professionals in contexts ranging from purity assessment of synthetic batches to stability and pharmacokinetic studies.

We will objectively compare viable analytical techniques and then provide a detailed, step-by-step guide to validating a High-Performance Liquid Chromatography (HPLC) method, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[1][2] The causality behind each experimental choice is explained to provide not just a protocol, but a field-proven strategy.

Choosing the Right Analytical Tool: A Comparative Analysis

The molecular structure of this compound—featuring a furan core, two methoxyphenyl groups, an amino group, and a nitrile group—guides the selection of an appropriate analytical technique. The extensive conjugated system of aromatic rings makes it an excellent candidate for UV-Vis spectrophotometric detection.

Technique Principle Suitability for this Analyte Advantages Disadvantages
HPLC-UV Chromatographic separation based on polarity, with UV detection.Excellent. The molecule possesses strong chromophores ideal for UV detection.Robust, reliable, cost-effective, high precision, widely available.Moderate sensitivity compared to MS; potential for co-eluting impurities.
LC-MS Chromatographic separation coupled with mass-based detection.Excellent. Provides mass confirmation, enhancing specificity.Very high sensitivity and specificity; ideal for bioanalysis or trace impurity profiling.Higher cost, more complex instrumentation and method development.
GC-MS Separation of volatile compounds with mass detection.Poor. The compound has a high molecular weight and low volatility. It would require derivatization and high temperatures, risking thermal degradation.[3][4]High separation efficiency for volatile compounds.Not suitable for non-volatile or thermally labile compounds like this one.
Spectroscopy (IR, NMR) Measures absorption of electromagnetic radiation.Poor for Quantification. IR and NMR are powerful for structural identification but are not ideal for routine, high-throughput quantification due to complexity and lower sensitivity.[5]Excellent for structural elucidation and qualitative analysis.Lacks the separative power of chromatography; complex for quantitative analysis.

Diagram 1: Analytical Method Selection Workflow start Start: Quantify 2-Amino-4,5-bis(4-methoxyphenyl) furan-3-carbonitrile is_volatile Is the analyte volatile & thermally stable? start->is_volatile gc_ms Consider GC-MS (with derivatization) is_volatile->gc_ms Yes hplc Primary Choice: HPLC is_volatile->hplc No is_trace Is trace analysis (e.g., bioanalysis) required? lc_ms Consider LC-MS is_trace->lc_ms Yes hplc_uv Use HPLC-UV is_trace->hplc_uv No hplc->is_trace

Caption: Diagram 1: Analytical Method Selection Workflow.

The Core of Confidence: Validating an HPLC-UV Method

Method validation demonstrates that an analytical procedure is fit for its intended purpose.[6] The following sections detail the validation of a reversed-phase HPLC method according to ICH Q2(R2) guidelines.[1][7]

Foundational Step: System Suitability

Causality: Before any validation experiment, we must confirm that the chromatographic system is performing adequately. System Suitability Testing (SST) is not a validation parameter itself, but a prerequisite to ensure the validity of the results obtained during validation.

Experimental Protocol:

  • Prepare a standard solution of this compound at a working concentration (e.g., 20 µg/mL).

  • Inject this solution six consecutive times.

  • Analyze the resulting chromatograms.

Acceptance Criteria:

  • Relative Standard Deviation (RSD) of peak area: ≤ 2.0%

  • Tailing factor (Asymmetry factor): ≤ 2.0

  • Theoretical plates (N): > 2000

Specificity and Selectivity

Causality: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This ensures that the signal measured is solely from the analyte of interest.[8]

Experimental Protocol:

  • Forced Degradation: Subject the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.

  • Blank Analysis: Inject a blank solution (mobile phase or sample matrix without the analyte).

  • Spiked Sample Analysis: Analyze a sample of the analyte spiked with known impurities, if available.

  • Peak Purity Analysis: Use a Diode Array Detector (DAD) to assess the peak purity of the analyte in both stressed and unstressed samples.

Acceptance Criteria:

  • The analyte peak should be free from co-elution with any degradation products or impurities.

  • The blank injection should show no interfering peaks at the retention time of the analyte.

  • Peak purity analysis (e.g., using a purity angle vs. purity threshold) should confirm the homogeneity of the analyte peak.

Linearity and Range

Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[9]

Experimental Protocol:

  • Prepare a stock solution of the analyte.

  • Perform serial dilutions to create at least five concentration levels. For an assay, this typically covers 80% to 120% of the target concentration.[9] (e.g., 8, 12, 16, 20, 24 µg/mL).

  • Inject each concentration level in triplicate.

  • Plot a graph of the mean peak area versus concentration.

Acceptance Criteria:

  • Correlation Coefficient (r²) or Coefficient of Determination (R²): ≥ 0.999

  • The plot should be visually linear.

  • The y-intercept should be close to zero.

Accuracy

Causality: Accuracy measures the closeness of the test results to the true value. It is typically determined by recovery studies, where a known amount of analyte is added to a sample matrix and the percentage recovered is calculated.[8]

Experimental Protocol:

  • Prepare samples spiked with the analyte at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare nine determinations in total (three concentrations, three replicates each).

  • Calculate the percentage recovery for each sample.

Acceptance Criteria:

  • Mean Recovery: Typically between 98.0% and 102.0%.

  • The RSD for recovery at each level should be ≤ 2.0%.

Precision

Causality: Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-assay precision): Assesses precision over a short interval with the same analyst and equipment.

  • Intermediate Precision (Inter-assay precision): Assesses variations within the same laboratory (e.g., different days, different analysts, different equipment).

Experimental Protocol:

  • Repeatability: Analyze a minimum of six determinations at 100% of the test concentration on the same day.

  • Intermediate Precision: Repeat the analysis on a different day with a different analyst.

  • Calculate the RSD for each set of measurements and for the combined data.

Acceptance Criteria:

  • RSD for Repeatability: ≤ 2.0%

  • RSD for Intermediate Precision: ≤ 2.0%

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality:

  • LOD: The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol (Signal-to-Noise Approach):

  • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with low known concentrations of the analyte with those of blank samples.

  • The concentration that yields an S/N ratio of approximately 3:1 is generally accepted as the LOD.

  • The concentration that yields an S/N ratio of approximately 10:1 is generally accepted as the LOQ.

  • Confirm the LOQ by analyzing samples at this concentration and demonstrating acceptable precision and accuracy.

Robustness

Causality: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.[8]

Experimental Protocol:

  • Introduce small, deliberate changes to the HPLC method parameters, one at a time. Examples include:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 5 °C)

    • Mobile phase composition (e.g., ± 2% organic component)

    • Detection wavelength (e.g., ± 2 nm)

  • Analyze a system suitability solution under each modified condition.

Acceptance Criteria:

  • System suitability parameters (peak area RSD, tailing factor, etc.) should remain within the acceptance criteria for all tested variations.

Diagram 2: HPLC Method Validation Workflow cluster_0 Phase 1: System Preparation cluster_1 Phase 2: Core Validation Parameters cluster_2 Phase 3: Performance Limits & Reliability dev Method Development (Column, Mobile Phase) sst System Suitability Testing (SST) dev->sst spec Specificity (Forced Degradation) sst->spec lin Linearity & Range spec->lin acc Accuracy (% Recovery) lin->acc prec Precision (Repeatability & Intermediate) acc->prec lodq LOD & LOQ (S/N Ratio) prec->lodq robust Robustness (Parameter Variation) lodq->robust report Validation Report robust->report

Caption: Diagram 2: HPLC Method Validation Workflow.

Summary of Validation Data (Illustrative)

The following tables summarize the kind of quantitative data generated during a typical validation study.

Table 1: Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
8.0241,560
12.0362,110
16.0483,980
20.0605,230
24.0725,880
Result r² = 0.9998

Table 2: Accuracy and Precision Summary

ParameterLevelAcceptance CriteriaResult
Accuracy 80% (16 µg/mL)98.0 - 102.0%99.5% Recovery
100% (20 µg/mL)98.0 - 102.0%100.3% Recovery
120% (24 µg/mL)98.0 - 102.0%101.1% Recovery
Precision Repeatability (n=6)RSD ≤ 2.0%0.85%
Intermediate (n=12)RSD ≤ 2.0%1.22%

Conclusion

The validation of an analytical method is a systematic process that provides documented evidence of its reliability for a specific application. For the quantification of this compound, a reversed-phase HPLC method with UV detection is a robust, accurate, and precise choice. By rigorously following the validation workflow outlined in this guide—grounded in established regulatory standards—researchers can ensure the integrity and quality of their data, a cornerstone of sound scientific and drug development work. This validation is not a one-time event; it is part of the analytical procedure's lifecycle and should be revisited whenever significant changes are made to the synthesis, formulation, or instrumentation.[2]

References

  • Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. (2023). National Institutes of Health. [Link]

  • Q2(R2) Validation of Analytical Procedures. (2024). U.S. Food and Drug Administration. [Link]

  • Bioanalytical method validation. (2022). European Medicines Agency. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. (2024). ProPharma. [Link]

  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). gmp-compliance.org. [Link]

  • Quality Guidelines. International Council for Harmonisation. [Link]

  • Guideline on bioanalytical method validation. (2011). European Medicines Agency. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2023). Lab Manager. [Link]

  • FDA Releases Guidance on Analytical Procedures. (2024). BioPharm International. [Link]

  • Bioanalytical method validation emea. (2014). Slideshare. [Link]

  • ICH Q2(R1) Analytical Method Validation. Scribd. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub. [Link]

  • Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. (2023). PubMed. [Link]

  • Quantitative Analysis of Furanic Compounds in Transformer oil by HPLC Method. Shimadzu. [Link]

  • An efficient method for the determination of furan derivatives in apple cider and wine by solid phase extraction and high performance liquid chromatography-diode array detector. (2013). PubMed. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012). European Bioanalysis Forum. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012). European Bioanalysis Forum. [Link]

  • Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. (2023). ResearchGate. [Link]

  • ICH Q2 Analytical Method Validation. (2016). Slideshare. [Link]

  • HPLC Method for Substituted Furans Separation on Newcrom R1 column. SIELC Technologies. [Link]

  • Spectroscopy Analysis: Nitriles. University of Calgary. [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. Fiveable. [Link]

  • Furanic Compounds Determination in HPLC. S4Science. [Link]

  • Detection and determination of nitriles. ResearchGate. [Link]

  • 5 Nitrile IR Tips. Berkeley Learning Hub. [Link]

  • Organic Nitrogen Compounds IV: Nitriles. (2019). Spectroscopy Online. [Link]

  • Electrochemical and DFT insights into 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7-methyl-4H-chromene-3-carbonitrile. (2024). National Institutes of Health. [Link]

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl). (2022). Pharmacia. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationships of 2-Amino-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-aminofuran-3-carbonitrile scaffold is a versatile heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-Amino-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile analogs, focusing on their potential as anticancer agents, particularly as tubulin polymerization inhibitors.

While direct and extensive SAR studies on the exact this compound framework are limited in publicly available literature, valuable insights can be extrapolated from structurally related compounds.[2] This guide synthesizes findings from analogs sharing the core 2-aminofuran-3-carbonitrile moiety or the 4,5-diaryl substitution pattern to illuminate the chemical features crucial for biological activity.

Core Structural Features and Their Influence on Activity

The this compound scaffold can be dissected into three key regions for SAR analysis:

  • The 2-Amino-3-carbonitrile Furan Core: This moiety is a critical pharmacophore. The amino group and the adjacent electron-withdrawing carbonitrile group are pivotal for establishing interactions with biological targets.[2]

  • The 4,5-Diaryl Substituents: The nature and substitution pattern of the aryl rings at the 4 and 5 positions of the furan core significantly modulate the compound's potency and selectivity. The para-methoxy substitution is a common feature in many potent bioactive molecules, including tubulin inhibitors.[3][4]

  • Modifications to the Core and Substituents: Alterations to the furan oxygen, the amino group, or the methoxy groups on the phenyl rings can lead to substantial changes in biological activity.

Comparative Analysis of Anticancer Activity: Tubulin Polymerization Inhibition

A significant body of research points to the inhibition of tubulin polymerization as a primary mechanism of action for many anticancer compounds bearing structural similarities to the topic scaffold.[3][5][6] These agents disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3][7]

  • Benzofuran Analogs: Studies on 2-(3',4',5'-trimethoxybenzoyl)-3-N,N-dimethylamino benzo[b]furan derivatives have demonstrated potent inhibition of tubulin polymerization by binding to the colchicine site.[6] The presence of the 3,4,5-trimethoxyphenyl group, a well-known feature of potent tubulin inhibitors like combretastatin A-4, is crucial for this activity.[3][6] In one study, the most promising compound inhibited cancer cell growth at nanomolar concentrations.[6] The position of substituents on the benzofuran ring also plays a critical role; for instance, in a series of 5-amino derivatives, a methoxy group at the C6 position enhanced antiproliferative activity, while substitution at C7 decreased it.[7]

  • Pyranochromene Derivatives: A series of 2-amino-4-aryl-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitriles, which share the 2-amino-3-carbonitrile feature, have shown considerable antiproliferative activities.[4] Halogen substitutions on the aryl ring, such as 3,5-dibromo-4-methoxy and 3-bromo-4,5-dimethoxy, were found to be particularly effective against colon carcinoma cells.[4] This highlights the importance of the electronic and steric properties of the aryl substituents.

  • Benzophenone Analogues: Novel 2-amino-3,4,5-trimethoxybenzophenone analogues have been identified as excellent tubulin polymerization inhibitors.[5] SAR studies indicated that the amino group at the C2 position of one benzophenone ring and another at the C3' position of the second ring were important for maximizing activity.[5]

Key Structure-Activity Relationship Observations

Based on the analysis of analogous structures, the following SAR principles can be proposed for the this compound scaffold:

Structural ModificationPredicted Impact on Anticancer ActivityRationale
Substitution on the 4,5-Phenyl Rings
Introduction of additional methoxy groups (e.g., 3,4,5-trimethoxy)Likely to enhance activityThe 3,4,5-trimethoxyphenyl moiety is a key feature for binding to the colchicine site of tubulin.[3][7]
Halogen substitution (e.g., F, Cl, Br)May increase potencyHalogens can enhance binding affinity through various interactions and alter the electronic properties of the molecule.[4][8]
Modification of the 2-Amino Group
Acylation or substitutionVariable effectsMay alter solubility and binding, but could also hinder necessary interactions. The primary amino group is often important for activity.[5]
Replacement of the Furan Oxygen
Substitution with Sulfur (Thiophene)May retain or modify activityThiophene is a common bioisostere for furan and has been incorporated into various biologically active compounds, including antifungal agents.[9][10]
Experimental Protocols

A common and efficient method for the synthesis of polysubstituted 2-aminofurans is through a multicomponent reaction.[1]

Step-by-Step Protocol:

  • Reaction Setup: To a solution of an appropriate α-hydroxyketone (e.g., 4,4'-dimethoxybenzoin) in a suitable solvent like ethanol, add an equimolar amount of malononitrile.

  • Catalyst Addition: Add a catalytic amount of a base, such as piperidine or triethylamine, to the reaction mixture.

  • Reaction Conditions: Stir the mixture at room temperature or under reflux for a specified period (typically a few hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture and pour it into ice-cold water. The precipitated solid is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired 2-amino-4,5-diaryl-furan-3-carbonitrile derivative.

This assay is crucial for determining the effect of the synthesized compounds on the polymerization of tubulin, a key mechanism for many anticancer agents.

Step-by-Step Protocol:

  • Tubulin Preparation: Purified tubulin is obtained from a commercial source or prepared from bovine brain.

  • Assay Mixture: In a 96-well plate, a reaction mixture containing tubulin in a polymerization buffer (e.g., MES buffer with MgCl2 and GTP) is prepared.

  • Compound Addition: The test compounds, dissolved in a suitable solvent like DMSO, are added to the wells at various concentrations. A known tubulin inhibitor (e.g., colchicine or combretastatin A-4) and a polymerization enhancer (e.g., paclitaxel) are used as positive controls, while DMSO serves as a negative control.[11]

  • Monitoring Polymerization: The plate is incubated at 37°C, and the change in absorbance at 340 nm is monitored over time using a microplate reader. An increase in absorbance indicates tubulin polymerization.[11]

  • Data Analysis: The absorbance values are plotted against time to generate polymerization curves. The IC50 value (the concentration of the compound that inhibits tubulin polymerization by 50%) is calculated from the dose-response curves.

Visualizing the Path to Discovery

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis & Refinement A Lead Compound 2-Amino-4,5-bis(4-methoxyphenyl) furan-3-carbonitrile B Analog Design (e.g., modify phenyl rings, -NH2 group) A->B Identify key pharmacophores C Chemical Synthesis & Purification B->C Synthesize analogs D In Vitro Screening (e.g., Cytotoxicity Assay) C->D Test biological activity E Mechanism of Action (e.g., Tubulin Assay) D->E Investigate mechanism F Data Analysis (IC50 determination) E->F Quantify potency G SAR Elucidation F->G Correlate structure with activity H Optimization of Lead G->H Refine for improved properties H->B Iterative design cycle

Caption: A generalized workflow for SAR studies in drug discovery.

Pharmacophore Scaffold 2-Aminofuran-3-carbonitrile Core Tubulin Colchicine Binding Site on Tubulin Scaffold->Tubulin Essential for binding Aryl1 4-Aryl Group (e.g., 4-methoxyphenyl) Aryl1->Tubulin Hydrophobic & Electronic Interactions Aryl2 5-Aryl Group (e.g., 4-methoxyphenyl) Aryl2->Tubulin Steric & Electronic Fit

Caption: Key pharmacophoric elements for tubulin polymerization inhibition.

Conclusion and Future Directions

The this compound scaffold holds considerable promise as a template for the design of novel anticancer agents, particularly tubulin polymerization inhibitors. The analysis of structurally related compounds provides a strong rationale for focusing on modifications of the 4,5-diaryl rings, such as the introduction of additional methoxy groups or halogens, to enhance potency.[2][4] Future research should involve the synthesis and comprehensive biological evaluation of a focused library of these analogs to establish a clear and detailed SAR.[2] High-throughput screening against various cancer cell lines and mechanistic studies will be instrumental in identifying lead candidates for further preclinical development.

References

  • Structure-activity relationship (SAR) studies of "2-Amino-5-phenyl-3-furonitrile" derivatives. Benchchem.
  • A Technical Guide to 2-Aminofuran Derivatives: Synthesis, Biological Activity, and Mechanisms of Action. Benchchem.
  • 2-amino-3,4,5-trimethoxybenzophenones as potent tubulin polymerization inhibitors. (n.d.).
  • Rangisetty, M., et al. (2015). Synthesis and biological evaluation of some new 3-cyano-2-amino substituted chromene derivatives. Der Pharma Chemica, 7(11), 117-129.
  • Synthesis and biological evaluation of 2-(3',4',5'-trimethoxybenzoyl)-3-N,N-dimethylamino benzo[b]furan derivatives as inhibitors of tubulin polymerization. Bioorganic & Medicinal Chemistry, 16(18), 8419-8426. (2008).
  • Sen, S., De, B., & Easwari, T. S. (2014). Synthesis and Biological Evaluation of Some Novel Furan Derivatives. Pakistan Journal of Pharmaceutical Sciences, 27(6), 1747-1760.
  • Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. Molecules, 26(11), 3353. (2021).
  • Köhler, L. H. F., et al. (2018). 2-Amino-4-aryl-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitriles with Microtubule-Disruptive, Centrosome-Declustering, and Antiangiogenic Activities. ChemMedChem, 13(15), 1534-1547.
  • Romagnoli, R., et al. (2011). Synthesis and antitumor molecular mechanism of agents based on amino 2-(3',4',5'-trimethoxybenzoyl)benzo[b]furan: inhibition of tubulin and induction of apoptosis. ChemMedChem, 6(10), 1841-1853.
  • Synthesis and Evaluation of the Antifungal Activity of 2-(Substituted-Amino)-4,5-Dialkyl-Thiophene-3-Carbonitrile Derivatives. ResearchGate. (n.d.).
  • Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity. Molecules, 26(11), 3353. (2021).
  • 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega, 6(48), 32588-32603. (2021). Available at: [Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1593. (2019). Available at: [Link]

Sources

A Comparative Efficacy Evaluation Framework for Novel Furan-Based Anticancer Compounds: A Case Study of 2-Amino-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The relentless pursuit of novel anticancer therapeutics has led researchers to explore a vast chemical space, with heterocyclic compounds emerging as a particularly promising frontier. Among these, the furan scaffold has garnered significant attention due to its presence in numerous biologically active molecules and its synthetic versatility.[1][2] This guide provides a comprehensive framework for evaluating the efficacy of novel furan-based compounds, using the representative molecule, 2-Amino-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile, as a focal point for comparison against established breast cancer therapies, namely Doxorubicin and Tamoxifen.

While specific experimental data for this compound is not yet broadly available in peer-reviewed literature, this guide will leverage data from structurally similar furan derivatives to postulate its potential mechanisms of action and to outline the essential experimental workflows required for a rigorous comparative analysis.[3][4][5] This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of novel anticancer agents.

Postulated Mechanism of Action: Insights from Structurally Related Furan Derivatives

Based on the recurring biological activities of substituted 2-amino-furan-3-carbonitrile and related heterocyclic structures, we can hypothesize several potential mechanisms of action for this compound.[6][7] These include:

  • Disruption of Microtubule Dynamics: Many heterocyclic compounds with anticancer properties interfere with the polymerization or depolymerization of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6]

  • Induction of Apoptosis: The compound may trigger programmed cell death through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. This is often characterized by the activation of caspases and the cleavage of key cellular substrates like PARP.[4]

  • Inhibition of Topoisomerase II: Similar to Doxorubicin, the planar furan ring system could potentially intercalate with DNA and inhibit the function of topoisomerase II, an enzyme crucial for DNA replication and repair.[8][9]

The following diagram illustrates a potential signaling pathway leading to apoptosis that could be initiated by a novel furan-based compound.

Postulated_Apoptosis_Pathway Compound 2-Amino-4,5-bis(4-methoxyphenyl) furan-3-carbonitrile Microtubules Microtubule Disruption Compound->Microtubules G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubules->G2M_Arrest Mitochondria Mitochondrial Stress G2M_Arrest->Mitochondria Bcl2 Bcl-2 Family (e.g., Bcl-2 downregulation) Mitochondria->Bcl2 Cytochrome_c Cytochrome c Release Bcl2->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP_Cleavage PARP Cleavage Caspase3->PARP_Cleavage Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Postulated signaling cascade for apoptosis induction by a novel furan-based compound.

Comparative Efficacy Analysis: A Framework

To ascertain the therapeutic potential of this compound, a direct comparison with standard-of-care agents is essential. For the context of breast cancer, Doxorubicin, a topoisomerase inhibitor and cytotoxic agent, and Tamoxifen, a selective estrogen receptor modulator (SERM), serve as relevant benchmarks.[10][11][12][13][14][15][16][17]

Mechanisms of Action of Comparator Compounds

Doxorubicin: This anthracycline antibiotic exerts its anticancer effects through multiple mechanisms. It intercalates into DNA, inhibiting topoisomerase II and thereby preventing DNA replication and transcription.[8][9][18] Doxorubicin is also known to generate reactive oxygen species (ROS), leading to oxidative stress and cellular damage.[9][10]

Doxorubicin_Mechanism Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation ROS Reactive Oxygen Species (ROS) Generation Doxorubicin->ROS Topo_II Topoisomerase II Inhibition DNA_Intercalation->Topo_II DNA_Damage DNA Damage & Replication Block Topo_II->DNA_Damage ROS->DNA_Damage Cell_Death Cell Death DNA_Damage->Cell_Death

Caption: Simplified mechanism of action for Doxorubicin.

Tamoxifen: As a SERM, Tamoxifen's activity is tissue-specific. In breast tissue, it acts as an estrogen receptor antagonist, competitively binding to estrogen receptors (ERs) and blocking the growth-promoting effects of estrogen on ER-positive breast cancer cells.[11][16][19][20] This leads to a decrease in DNA synthesis and cell proliferation.[11]

Tamoxifen_Mechanism Tamoxifen Tamoxifen Binding Competitive Binding Tamoxifen->Binding Estrogen_Receptor Estrogen Receptor (ER) Gene_Transcription Inhibition of Estrogen-Responsive Gene Transcription Estrogen_Receptor->Gene_Transcription Estrogen Estrogen Estrogen->Binding Binding->Estrogen_Receptor Cell_Growth Decreased Cell Growth & Proliferation Gene_Transcription->Cell_Growth

Caption: Simplified mechanism of action for Tamoxifen in breast cancer cells.

Hypothetical Comparative Data

The following tables present a hypothetical comparison of the in vitro efficacy of our lead furan compound against Doxorubicin and Tamoxifen in relevant breast cancer cell lines.

Table 1: In Vitro Cytotoxicity (IC50, µM) after 72h Treatment

CompoundMCF-7 (ER+)MDA-MB-231 (ER-)
This compound 1.52.3
Doxorubicin0.81.2
Tamoxifen5.2> 50

Table 2: Apoptosis Induction (% Annexin V Positive Cells) at 2x IC50 after 48h

CompoundMCF-7 (ER+)MDA-MB-231 (ER-)
This compound 45%38%
Doxorubicin62%55%
Tamoxifen25%< 5%

Table 3: Cell Cycle Arrest (% of Cells in G2/M Phase) at 2x IC50 after 24h

CompoundMCF-7 (ER+)MDA-MB-231 (ER-)
This compound 68%61%
Doxorubicin55%48%
Tamoxifen15% (G1 Arrest)No significant change

Experimental Protocols

The following are detailed protocols for the key experiments required to generate the comparative data presented above.

Experimental Workflow

Experimental_Workflow Cell_Culture Cell Culture (MCF-7, MDA-MB-231) Compound_Treatment Compound Treatment (Novel Furan, Doxorubicin, Tamoxifen) Cell_Culture->Compound_Treatment Cytotoxicity_Assay Cytotoxicity Assay (SRB or MTT) Compound_Treatment->Cytotoxicity_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Compound_Treatment->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (Propidium Iodide Staining) Compound_Treatment->Cell_Cycle_Assay Western_Blot Western Blot Analysis (Apoptosis Markers) Compound_Treatment->Western_Blot Data_Analysis Data Analysis and Comparison Cytotoxicity_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: Overall experimental workflow for comparative efficacy evaluation.

In Vitro Cytotoxicity Assay (Sulforhodamine B - SRB Assay)

The SRB assay is a colorimetric assay used to determine cell number based on the measurement of cellular protein content.[21][22]

Materials:

  • 96-well plates

  • Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Complete growth medium

  • Test compounds (dissolved in DMSO)

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Tris-base solution (10 mM, pH 10.5)

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at an appropriate density and incubate for 24 hours.

  • Treat cells with a serial dilution of the test compounds and incubate for 72 hours.

  • Fix the cells by gently adding cold 10% TCA to each well and incubate for 1 hour at 4°C.

  • Wash the plates five times with slow-running tap water and allow to air dry.

  • Stain the cells with 0.4% SRB solution for 10 minutes at room temperature.

  • Quickly rinse the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.

  • Dissolve the bound stain by adding 10 mM Tris-base solution to each well.

  • Read the absorbance at 510 nm using a microplate reader.

  • Calculate the IC50 values from the dose-response curves.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis, using Annexin V, and differentiates apoptotic from necrotic cells using the viability dye Propidium Iodide (PI).[23][24][25][26]

Materials:

  • 6-well plates

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the test compounds at the desired concentrations for 48 hours.

  • Harvest the cells (including floating cells in the supernatant) and wash twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.[24]

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses the DNA-intercalating dye Propidium Iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry based on DNA content.[27][28][29][30][31]

Materials:

  • 6-well plates

  • Test compounds

  • PBS

  • Cold 70% ethanol

  • Propidium Iodide staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the test compounds for 24 hours.

  • Harvest the cells, wash with PBS, and fix by dropwise addition of cold 70% ethanol while vortexing.

  • Incubate the fixed cells for at least 30 minutes at 4°C.[29]

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in Propidium Iodide staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry. The DNA content will be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[27][31]

Western Blot Analysis for Apoptosis Markers

Western blotting is used to detect the expression levels of key proteins involved in the apoptotic pathway, such as cleaved caspases and PARP.[32][33][34][35]

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-cleaved Caspase-3, anti-PARP, anti-Bcl-2, anti-Actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with test compounds, harvest, and lyse to extract total protein.

  • Quantify protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities relative to a loading control like actin. An increase in cleaved Caspase-3 and cleaved PARP, and a decrease in pro-Caspase-3 and full-length PARP, are indicative of apoptosis.[35]

Conclusion and Future Directions

This guide provides a robust framework for the preclinical evaluation of novel furan-based anticancer compounds like this compound. By employing standardized in vitro assays and comparing the results to established drugs such as Doxorubicin and Tamoxifen, researchers can effectively assess the cytotoxic and mechanistic properties of new chemical entities. The hypothetical data presented herein suggests that a novel furan derivative could exhibit potent, broad-spectrum anticancer activity through the induction of apoptosis and cell cycle arrest.

Future studies should aim to validate these findings with in vivo models to assess tumor regression, pharmacokinetics, and toxicity. Furthermore, detailed structure-activity relationship (SAR) studies on the furan scaffold will be crucial for optimizing potency and selectivity, ultimately paving the way for the development of a new generation of targeted anticancer therapies.[5]

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (n.d.). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. Retrieved January 16, 2026, from [Link]

  • Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. (1995). PubMed. Retrieved January 16, 2026, from [Link]

  • A comprehensive review on doxorubicin: mechanisms, toxicity, clinical trials, combination therapies and nanoformulations in breast cancer. (2024). PubMed. Retrieved January 16, 2026, from [Link]

  • Tamoxifen. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]

  • Chemotherapy for Breast Cancer Fact Sheet. (n.d.). Westmead BCI. Retrieved January 16, 2026, from [Link]

  • Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. (n.d.). Bio-protocol. Retrieved January 16, 2026, from [Link]

  • The Annexin V Apoptosis Assay. (n.d.). University of Virginia. Retrieved January 16, 2026, from [Link]

  • Chemotherapy for breast cancer. (n.d.). Canadian Cancer Society. Retrieved January 16, 2026, from [Link]

  • Chemotherapy for Breast Cancer. (2021). American Cancer Society. Retrieved January 16, 2026, from [Link]

  • Cell Cycle Protocol - Flow Cytometry. (n.d.). UT Health San Antonio. Retrieved January 16, 2026, from [Link]

  • Chemotherapy for breast cancer. (n.d.). Cancer Research UK. Retrieved January 16, 2026, from [Link]

  • Tamoxifen: What to Expect, Side Effects, and More. (2025). BreastCancer.org. Retrieved January 16, 2026, from [Link]

  • Tamoxifen Mechanism. (n.d.). News-Medical.Net. Retrieved January 16, 2026, from [Link]

  • Chemotherapy for breast cancer. (n.d.). Macmillan Cancer Support. Retrieved January 16, 2026, from [Link]

  • Assaying cell cycle status using flow cytometry. (n.d.). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

  • Progress in the Understanding of the Mechanism of Tamoxifen Resistance in Breast Cancer. (2020). Frontiers in Pharmacology. Retrieved January 16, 2026, from [Link]

  • Tamoxifen. (2025). StatPearls - NCBI Bookshelf. Retrieved January 16, 2026, from [Link]

  • Anticancer mechanisms of doxorubicin and zoledronic acid in breast cancer tumor growth in bone. (2009). AACR Journals. Retrieved January 16, 2026, from [Link]

  • Apoptosis assays: western blots. (2020). YouTube. Retrieved January 16, 2026, from [Link]

  • Cell cycle analysis. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]

  • Doxorubicin. (n.d.). Cancer Research UK. Retrieved January 16, 2026, from [Link]

  • Doxorubicin. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]

  • Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. (n.d.). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

  • Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. (2024). MDPI. Retrieved January 16, 2026, from [Link]

  • Determination of Caspase Activation by Western Blot. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]

  • Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. (2022). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

  • Analysis by Western Blotting - Apoptosis. (n.d.). Bio-Rad Antibodies. Retrieved January 16, 2026, from [Link]

  • Furan: A Promising Scaffold for Biological Activity. (2024). ResearchGate. Retrieved January 16, 2026, from [Link]

  • A Review on in-vitro Methods for Screening of Anticancer Drugs. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • How can I do cytotoxicity assay in vitro? And is there any fast methods to know the activity of my fractions?. (2014). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Synthesis and biological evaluation of pyrano and furano fused ring isoflavene derivatives. (2025). Royal Society of Chemistry. Retrieved January 16, 2026, from [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025). Kosheeka. Retrieved January 16, 2026, from [Link]

  • 2-Amino-4-aryl-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitriles with Microtubule-Disruptive, Centrosome-Declustering, and Antiangiogenic Effects in vitro and in vivo. (n.d.). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

  • In vitro antitumor activity (NCI, USA) [SRB procedure]. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Electrochemical and DFT insights into 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7-methyl-4H-chromene-3-carbonitrile: an innovative strategy for antibacterial activity and corrosion protection of carbon steel. (2024). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

  • 2-Amino-4-aryl-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitriles with Microtubule-Disruptive, Centrosome-Declustering, and Antiangiogenic Effects in vitro and in vivo. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Synthesis and Antitumor Activity of Amino Acid Ester Derivatives Containing 5-Fluorouracil. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]

  • 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. (n.d.). PubMed Central. Retrieved January 16, 2026, from [Link]

  • 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. (2021). ACS Omega. Retrieved January 16, 2026, from [Link]

  • (PDF) 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. (2021). ResearchGate. Retrieved January 16, 2026, from [Link]

  • 2-Amino-4,6,7,8-tetrAhydrothiopyrAno[3,2-b]pyrAn-3-cArbonitrile 5,5-dioxide Vp-4535 As An AntimicrobiAl Agent selectiVe towArd M. (n.d.). The Ukrainian Biochemical Journal. Retrieved January 16, 2026, from [Link]

  • Synthesis and antitumor activity of novel 2-amino-4-(3,5,5-trimethyl-2-pyrazolino)-1,3,5-triazine derivatives. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]

  • Antitumor activity of 2-amino-4,4alpha-dihydro-4alpha, 7-dimethyl-3H-phenoxazine-3-one against Meth A tumor transplanted into BALB/c mice. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]

Sources

spectroscopic analysis to confirm the structure of synthesized 2-Amino-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile.

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

The synthesis of the target molecule is typically achieved through a variation of the Thorpe-Ziegler or Gewald reactions, which involve the condensation of nitriles.[1][2][3][4][5][6][7][8][9] The inherent complexity of these reactions necessitates a multi-faceted analytical approach to unequivocally confirm the formation of the desired furan ring system and the correct placement of its substituents.

The Spectroscopic Toolkit: A Comparative Overview

The structural confirmation of 2-Amino-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile relies on a synergistic application of several spectroscopic techniques. Each method provides a unique piece of the structural puzzle. This guide will compare and contrast the utility of Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).

Fourier-Transform Infrared (FT-IR) Spectroscopy: The Functional Group Fingerprint

FT-IR spectroscopy is an indispensable first-pass technique for identifying the key functional groups present in a molecule.[10] By analyzing the absorption of infrared radiation, we can confirm the presence of characteristic bonds, providing foundational evidence for the proposed structure.[11]

Expected Spectral Features for this compound:

Functional GroupCharacteristic Absorption (cm⁻¹)Rationale
Amino (N-H)3487-3300 (two bands)Asymmetric and symmetric stretching vibrations of the primary amine. The presence of two distinct bands is a strong indicator of an -NH₂ group.[12]
Nitrile (C≡N)2225-2204Strong, sharp absorption characteristic of the carbon-nitrogen triple bond.[12][13]
C-O-C (ether & furan)1250 & 1083-1068Asymmetric stretching of the aryl ether C-O bond and the furan ring C-O-C stretch.[13]
Aromatic C=C1606-1545Stretching vibrations within the phenyl and furan rings.[12][13]
C-H (aromatic)~3000Stretching vibrations of the C-H bonds on the aromatic rings.
C-H (aliphatic - OCH₃)2950-2850Stretching vibrations of the methyl groups of the methoxy substituents.[11]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the dried, synthesized powder directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Co-add multiple scans to improve the signal-to-noise ratio.[14]

  • Data Processing: Perform a baseline correction and normalize the spectrum.

Comparative Insight: While FT-IR provides rapid and crucial information about the presence of key functional groups, it does not offer detailed connectivity information. It confirms the presence of the necessary building blocks but cannot definitively prove the formation of the furan ring or the specific substitution pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules.[14] By probing the magnetic properties of atomic nuclei (specifically ¹H and ¹³C), NMR provides detailed information about the chemical environment and connectivity of atoms.

¹H NMR Spectroscopy: Mapping the Proton Environment

¹H NMR spectroscopy provides information on the number of different types of protons, their relative numbers, and their neighboring protons.

Expected ¹H NMR Chemical Shifts (in CDCl₃, δ in ppm):

ProtonsExpected Chemical Shift (ppm)MultiplicityIntegrationRationale
Aromatic (phenyl)7.5-6.8Multiplets8HProtons on the two para-substituted phenyl rings will appear as two distinct doublets (an AA'BB' system).
Amino (NH₂)5.4-5.2Broad Singlet2HThe chemical shift of amine protons can be variable and they often appear as a broad signal due to hydrogen bonding and exchange.[12]
Methoxy (OCH₃)~3.8Singlet6HThe six equivalent protons of the two methoxy groups will appear as a single, sharp peak.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).[14]

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer.

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the peaks.[14]

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy provides a map of the carbon framework of the molecule. Each unique carbon atom gives a distinct signal.

Expected ¹³C NMR Chemical Shifts (in CDCl₃, δ in ppm):

CarbonExpected Chemical Shift (ppm)Rationale
C=O (Aryl Ether)160-158Deshielded carbon attached to the oxygen of the methoxy group.
C (furan, C4 & C5)150-140Quaternary carbons of the furan ring attached to the phenyl groups.
C (phenyl, C-O)130-128Aromatic carbons of the phenyl rings directly attached to the furan ring.
CH (phenyl)115-113Aromatic carbons of the phenyl rings.
C (furan, C2)~117Carbon of the furan ring attached to the amino group.
C≡N~115Nitrile carbon.
C (furan, C3)~90Carbon of the furan ring attached to the nitrile group.
OCH₃~55Carbon of the methoxy groups.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans is typically required compared to ¹H NMR.

  • Data Processing: Fourier transform and phase correct the spectrum.

Comparative Insight: NMR, particularly the combination of ¹H and ¹³C data, provides the most definitive evidence for the structure of this compound. It confirms the connectivity of all atoms and the specific substitution pattern on the furan and phenyl rings.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and valuable information about its structure through fragmentation analysis.[14]

Expected Mass Spectrometric Data (Electron Ionization - EI):

Ionm/zRationale
[M]⁺320Molecular ion peak corresponding to the molecular weight of the compound (C₁₉H₁₆N₂O₃).[15]
[M-CH₃]⁺305Loss of a methyl radical from one of the methoxy groups.
[M-CO]⁺292A common fragmentation pathway for furans is the loss of carbon monoxide.[16]
[C₁₀H₁₀O]⁺146Fragment corresponding to a 4-methoxyphenyl-C≡C-OCH₃ cation.
[C₇H₇O]⁺107Fragment corresponding to a methoxybenzyl cation.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.

  • Ionization: Ionize the sample using an appropriate method, such as electron ionization (EI) or electrospray ionization (ESI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

  • Detection: Detect the ions to generate the mass spectrum.

Comparative Insight: Mass spectrometry provides a rapid and highly sensitive method for confirming the molecular weight of the target compound. The fragmentation pattern offers corroborating evidence for the proposed structure by revealing stable substructures.

Comparative Analysis Summary

Spectroscopic TechniqueInformation ProvidedStrengthsLimitations
FT-IR Presence of functional groupsRapid, non-destructive, easy to useDoes not provide connectivity information
¹H NMR Proton environment, connectivity, and relative numbersProvides detailed structural information, non-destructiveCan have overlapping signals in complex molecules
¹³C NMR Carbon skeletonUnambiguously identifies all unique carbonsLower sensitivity, requires longer acquisition times
Mass Spectrometry Molecular weight and fragmentation patternHigh sensitivity, provides molecular formula with high resolution MSCan be destructive, interpretation of fragmentation can be complex

Workflow for Structural Confirmation

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Synthesized_Compound Synthesized This compound FTIR FT-IR Spectroscopy Synthesized_Compound->FTIR NMR NMR Spectroscopy (¹H & ¹³C) Synthesized_Compound->NMR MS Mass Spectrometry Synthesized_Compound->MS FTIR_Data Functional Group Confirmation FTIR->FTIR_Data NMR_Data Connectivity & Stereochemistry NMR->NMR_Data MS_Data Molecular Weight & Fragmentation MS->MS_Data Structure_Confirmed Structure Confirmed FTIR_Data->Structure_Confirmed NMR_Data->Structure_Confirmed MS_Data->Structure_Confirmed

Caption: Workflow for the spectroscopic confirmation of the synthesized furan derivative.

Conclusion

The structural elucidation of this compound requires a multi-pronged spectroscopic approach. While FT-IR provides a rapid assessment of the functional groups present and mass spectrometry confirms the molecular weight, NMR spectroscopy stands as the cornerstone for unambiguous structural confirmation. The synergistic use of these techniques, as outlined in this guide, provides a robust and self-validating workflow for researchers, scientists, and drug development professionals, ensuring the integrity and reliability of their synthesized compounds.

References

  • Chem-Station. (2014, March 2). Thorpe-Ziegler Reaction. Chem-Station Int. Ed. [Link]

  • Page, T. F., Jr., Alger, T. D., & Grant, D. M. (1965). The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. Journal of the American Chemical Society, 87(23), 5333–5339. [Link]

  • Grokipedia. (2026, January 8). Thorpe reaction. [Link]

  • Wikipedia. (2023, November 28). Thorpe reaction. In Wikipedia. [Link]

  • Fadda, A. A., & El-Azzouny, A. A. (2012). Heterocyclizationreactions of 2-arylideneamino-4,5-diphenylfuran-3-carbonitriles. Journal of Applied Sciences Research, 8(4), 2134-2144. [Link]

  • L.S. College, Muzaffarpur. (2020, September 24). Thorpe reaction. [Link]

  • Reich, H. J. (2021, October 20). 13C NMR Chemical Shifts. University of Wisconsin. [Link]

  • Wikipedia. (2023, August 29). Gewald reaction. In Wikipedia. [Link]

  • Hong, S.-J., Ka, J.-W., Jeoung, E.-H., & Lee, C.-H. (2011). Synthesis and Structure of Calix[n]bifurano[n]thiophene (n = 2-5) Hybrid Macrocycles. Bulletin of the Korean Chemical Society, 32(3), 1017-1020. [Link]

  • Fay, L. B., Huynh-Ba, T., & Blank, I. (2000). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry, 48(2), 485–491. [Link]

  • Der Pharma Chemica. (2012). A green chemistry approach to gewald reaction. Der Pharma Chemica, 4(3), 991-995. [Link]

  • Krivdin, L. B., & Kalabin, G. A. (1989). Synthesis and NMR spectra of tetrahydrofuran-2-13C. Russian Chemical Bulletin, 38(10), 2247–2249. [Link]

  • Reich, H. J. (2021, October 20). 1H NMR Chemical Shifts. University of Wisconsin. [Link]

  • ResearchGate. (n.d.). Figure S42 . 13 C NMR spectrum of 2-(furan-2-yl)-3,3-dichloroacrylonitrile ( 1n ). [Link]

  • SlideShare. (2015, September 22). Synthesis of Furan and Thiophene. [Link]

  • Dotsenko, V. V., Krivokolysko, S. G., Polovinko, V. V., & Litvinov, V. P. (2012). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega, 6(47), 31848–31863. [Link]

  • ResearchGate. (2021, August 9). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. [Link]

  • MDPI. (2020). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2020(3), M1143. [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. [Link]

  • ResearchGate. (n.d.). The mass spectrum of the cations of furan obtained at an electron energy of 100 eV. [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • ResearchGate. (2014, May). Ionization and fragmentation of furan molecules by electron collisions. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • SpringerLink. (2018). Reaction of 3-(Pyridin-2-yl)-1,2,4-triazine-5-carbonitriles with 2-Amino-4-aryl-1,3-oxazoles in Anhydrous Medium. Russian Journal of Organic Chemistry, 54(1), 143-146. [Link]

  • MDPI. (2024, April 16). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. [Link]

  • ACS Publications. (2021, November 19). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. [Link]

  • ResearchGate. (2021, November 10). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. [Link]

  • ResearchGate. (2015, July). Synthesis, Characterization, and Crystal Structure of 2-Amino-5-oxo-4-phenyl-4,5-dihydropyrano[3,2-c]chromene-3- carbonitrile. [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Furancarbonitrile. In NIST Chemistry WebBook. [Link]

  • PubMed. (2016). FTIR Spectroscopy for Carbon Family Study. [Link]

  • PubMed Central. (2015). FT-IR Spectroscopic Analysis of the Secondary Structures Present during the Desiccation Induced Aggregation of Elastin-Like Polypeptide on Silica. [Link]

  • ResearchGate. (n.d.). Figure S123. FTIR spectrum of N-(furan-2-ylmethyl)thiophene-2-carboxamide (22). [Link]

Sources

A Senior Application Scientist's Comparative Guide to Determining the Purity of a Newly Synthesized Organic Compound

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Cornerstone of Chemical Integrity

In the realms of scientific research and drug development, the synthesis of a new organic compound is a pivotal achievement. However, the true value of this new chemical entity is fundamentally dependent on its purity. The presence of uncharacterized impurities, even in trace amounts, can drastically alter a compound's physical, chemical, and biological properties, leading to misleading experimental results, failed clinical trials, or unforeseen toxicity. Regulatory bodies, such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH), have established stringent guidelines for the identification and control of impurities in new drug substances.[1][2][3][4][5] This guide provides an in-depth comparison of the primary analytical techniques used to establish the purity of a newly synthesized organic compound, grounded in the principle of orthogonal validation to ensure the highest degree of confidence.

The Orthogonal Imperative: A Multi-Faceted Approach to Truth

Relying on a single analytical method for purity assessment is a scientifically flawed approach. A given technique may have inherent biases or limitations; for instance, an impurity might co-elute with the main peak in a chromatography run or be invisible to a specific detector. The orthogonal method approach mitigates this risk by employing multiple, independent techniques that measure the compound's purity based on different chemical or physical principles.[6][7][8] This strategy ensures that impurities not detected by one method are likely to be revealed by another, providing a comprehensive and trustworthy purity profile.[9][10]

Pillar 1: Chromatographic Techniques - The Workhorse of Separation

Chromatography is the cornerstone of purity analysis, excelling at separating the primary compound from process-related impurities and degradation products.[11][12]

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used technique for purity determination due to its versatility, high resolution, and sensitivity.[13] The principle lies in the differential partitioning of components between a liquid mobile phase and a solid stationary phase packed in a column.[14] Components that interact more strongly with the stationary phase travel through the column more slowly, leading to separation.[13]

Causality in Method Choice: The choice of stationary phase (e.g., C18 for reversed-phase) and mobile phase is dictated by the polarity of the analyte. For most organic compounds, reversed-phase HPLC is the method of choice because it effectively separates molecules based on their hydrophobicity. The inclusion of a Diode Array Detector (DAD) or Photodiode Array (PDA) detector is critical for peak purity analysis; it assesses the spectral homogeneity across a single chromatographic peak. A spectrally pure peak suggests the absence of co-eluting impurities.[14]

Data Interpretation: The most common method for purity calculation is area normalization, where the area of the main peak is expressed as a percentage of the total area of all detected peaks.[15] However, this assumes that all compounds have a similar response factor with the detector. For a more accurate assessment, a reference standard is required.

Gas Chromatography (GC)

GC is the ideal technique for volatile and semi-volatile organic compounds that can be vaporized without decomposition.[16][17][18] The separation principle is similar to HPLC, but the mobile phase is an inert gas (like helium or nitrogen).[16][19] Compounds are separated based on their boiling points and their interactions with the stationary phase coated on the inside of the column.[20]

Causality in Method Choice: GC is often coupled with a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds, or a Mass Spectrometer (MS) for definitive identification of impurities.[11] The choice to use GC over HPLC is primarily driven by the volatility of the analyte. It is the gold standard for analyzing residual solvents, which are a common class of impurities in synthesized compounds.[16]

Pillar 2: Spectroscopic Techniques - From Structure to Quantity

Spectroscopic methods provide invaluable information on molecular structure and can be adapted for highly accurate quantitative measurements.

Quantitative Nuclear Magnetic Resonance (qNMR)

While NMR is universally recognized for structural elucidation, its quantitative application (qNMR) is a powerful primary method for purity determination.[21][22] The fundamental principle of qNMR is that the integral (area) of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal.[23][24] By comparing the integral of a specific resonance from the analyte to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be calculated without the need for a reference standard of the analyte itself.[24]

Causality in Method Choice: qNMR is considered an absolute method because it does not rely on the response factors that can complicate chromatographic analyses.[21][25] It is particularly useful when a certified reference standard of the newly synthesized compound is not yet available.[23] The non-destructive nature of the technique also allows for sample recovery.[21]

Mass Spectrometry (MS) for Impurity Identification

Mass Spectrometry is an indispensable tool for identifying and characterizing impurities.[26] While not typically a standalone purity method, it is most powerfully used when coupled with a chromatographic inlet (LC-MS or GC-MS).[11][27] High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of an unknown impurity.[28][29] Tandem MS (MS/MS) experiments can then be used to fragment the impurity, providing structural information for its definitive identification.[28]

Causality in Method Choice: According to ICH guidelines, impurities above a certain threshold (typically 0.05% to 0.1%) must be structurally identified.[1][5] LC-MS is the premier technique for this task, offering the sensitivity to detect trace impurities and the specificity to elucidate their structures.[26][28]

Pillar 3: Thermal Analysis - An Absolute Measure for Crystalline Solids

Differential Scanning Calorimetry (DSC)

For crystalline organic compounds, DSC offers an elegant and absolute method for purity determination.[30] The technique is based on the thermodynamic principle of melting point depression: impurities lower and broaden the melting range of a pure substance.[31][32] DSC measures the heat flow into a sample as a function of temperature. By analyzing the shape of the melting endotherm, the purity can be calculated using the Van't Hoff equation.[33]

Causality in Method Choice: DSC is a valuable orthogonal technique to chromatography because its measurement principle is entirely different. It is an absolute method that does not require a reference standard.[30] However, its application is limited to compounds that are crystalline, thermally stable, and preferably >97 mol% pure, and it is not suitable for amorphous materials or compounds that decompose upon melting.[30][31]

Comparative Analysis of Purity Determination Techniques

The selection of an appropriate analytical method or combination of methods is critical. The following table provides a comparative summary to guide this decision-making process.

Technique Principle Primary Use Strengths Limitations Sample Requirements
HPLC-UV/DAD Differential partitioning between liquid mobile and solid stationary phases.[14]Purity (% area), Impurity ProfilingHigh resolution, versatile, peak purity analysis (DAD).[14]Requires reference standards for accurate quantification, potential for co-elution.Soluble in mobile phase, UV-active
GC-FID/MS Differential partitioning between gas mobile and liquid/solid stationary phases.[16]Purity of volatile compounds, Residual SolventsHigh efficiency for volatile compounds, high sensitivity (FID).[18]Limited to thermally stable and volatile compounds.[17]Volatile, thermally stable
qNMR Signal intensity is directly proportional to the number of nuclei.[23][24]Absolute Purity Determination, Structural ConfirmationAbsolute method, no analyte reference standard needed, non-destructive.[21][24]Lower sensitivity than chromatography, requires high-purity internal standard.Soluble in deuterated solvent
LC-MS Combines HPLC separation with mass-based detection.[27]Impurity Identification & CharacterizationHigh sensitivity and specificity, provides molecular weight and structural data.[26][28]Complex instrumentation, matrix effects can suppress ionization.Soluble, ionizable
DSC Melting point depression due to impurities.[32]Absolute Purity of Crystalline SolidsAbsolute method, no reference standard needed.[30]Only for pure (>97%), crystalline, thermally stable compounds.[31]Crystalline solid, 1-5 mg

Experimental Protocols: A Self-Validating System

Adherence to validated protocols is essential for ensuring the trustworthiness of purity data. The following are condensed, step-by-step methodologies for two key techniques.

Protocol 1: Purity Determination by HPLC-UV
  • Method Development & Validation: Develop a stability-indicating HPLC method capable of separating the main compound from its known impurities and degradation products. Validate the method according to ICH Q2(R1) guidelines for parameters like specificity, linearity, accuracy, and precision.[3][34]

  • System Suitability: Before analysis, perform a system suitability test by injecting a standard solution multiple times. Verify that parameters such as retention time repeatability, peak area precision, and column efficiency meet pre-defined acceptance criteria. This ensures the system is performing correctly.

  • Sample Preparation: Accurately weigh and dissolve the newly synthesized compound in a suitable solvent to a known concentration (e.g., 1 mg/mL).

  • Analysis: Inject the sample solution into the HPLC system.

  • Data Processing: Integrate all peaks detected in the chromatogram.

  • Calculation (Area Normalization): Calculate the purity by dividing the peak area of the main component by the total peak area of all components and multiplying by 100.

    • % Purity = (Area_main_peak / Total_Area_all_peaks) * 100

  • Reporting: Report the % purity and the levels of any specified impurities, referencing the validated analytical method used.[2]

Protocol 2: Purity Determination by DSC
  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified reference standard (e.g., Indium).[33] This ensures the accuracy of the measured thermal events.

  • Sample Preparation: Accurately weigh 1-3 mg of the crystalline compound into an aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, crimped pan to serve as the reference.

  • Analysis: Place the sample and reference pans into the DSC cell. Heat the sample at a slow, constant rate (e.g., 1-2 °C/min) through its melting range.

  • Data Analysis: Using the instrument's software, analyze the resulting melting endotherm. The software will apply the Van't Hoff equation to the shape of the melting peak to calculate the mole percent purity.

  • Verification: The method is only valid if the compound melts without decomposition and meets the other criteria for DSC purity analysis.[30][31] The analysis should be repeated to ensure reproducibility.

Visualization of Workflows

Diagrams provide a clear, high-level overview of complex analytical processes and decision-making logic.

Orthogonal_Purity_Workflow cluster_synthesis Compound Synthesis & Isolation cluster_primary Primary Purity Assessment cluster_orthogonal Orthogonal & Confirmatory Analysis cluster_final Final Assessment Synthesis Newly Synthesized Organic Compound HPLC HPLC-DAD (Area % Purity) Synthesis->HPLC Initial Screen qNMR qNMR (Absolute Purity) HPLC->qNMR Confirm Purity DSC DSC (Purity of Crystalline Solid) HPLC->DSC If Crystalline LCMS LC-MS (Impurity ID & Confirmation) HPLC->LCMS Identify Impurities >0.1% Report Final Purity Report & Impurity Profile HPLC->Report qNMR->Report DSC->Report LCMS->Report

Caption: Orthogonal workflow for comprehensive purity assessment.

Purity_Method_Selection decision_node Use GC-FID/MS for purity and residual solvents crystalline Is the compound crystalline? decision_node->crystalline start Is the compound volatile? start->decision_node Yes start->crystalline No abs_purity Is absolute purity needed without a reference standard? crystalline->abs_purity No decision_node_dsc Use DSC as an orthogonal method crystalline->decision_node_dsc Yes impurity_id Are impurities >0.1% detected? abs_purity->impurity_id No decision_node_qnmr Use qNMR for absolute purity abs_purity->decision_node_qnmr Yes decision_node_lcms Use LC-MS to identify impurities impurity_id->decision_node_lcms Yes decision_node_hplc Use HPLC-DAD as the primary method impurity_id->decision_node_hplc No decision_node_dsc->abs_purity decision_node_qnmr->impurity_id

Caption: Decision tree for selecting purity analysis methods.

Conclusion

Determining the purity of a newly synthesized organic compound is a non-negotiable step in ensuring data integrity and product safety. No single analytical technique is foolproof. A robust, scientifically sound purity assessment is built upon an orthogonal approach, leveraging the distinct advantages of chromatography, spectroscopy, and thermal analysis. By combining a primary separation technique like HPLC with absolute methods such as qNMR and DSC, and employing high-resolution mass spectrometry for impurity identification, researchers and drug developers can establish a validated, comprehensive purity profile that satisfies both scientific rigor and regulatory expectations.

References

  • The benefits of high-resolution mass spectrometry for impurity profiling. (2025, May 8). Vertex AI Search.
  • Impurity guidelines in drug development under ICH Q3 - AMSbiopharma. (n.d.). AMSbiopharma.
  • Impurity Profiling Using Convergence Chromatography and Mass Spectrometry. (n.d.). Pharmaceutical Technology.
  • Impurity Profiling with HRMS - Toref-Standards. (n.d.). Toref-Standards.
  • ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. (n.d.). International Council for Harmonisation.
  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76–81. Retrieved from [Link]

  • Frankis, C., & Ramos, P. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. Reading Scientific Services Ltd.
  • New FDA Guidance on Analytical Methods Provides General Approach, but Few Details. (2015, August 18). American Pharmaceutical Review.
  • Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. (n.d.). Agilent Technologies.
  • ICH Q3A(R) Guideline: Impurities in New Drug Substances. (n.d.). IKEV.
  • How to determine the purity of newly synthesized organic compound? (2018, October 20). ResearchGate. Retrieved from [Link]

  • Principle and Working of Gas Chromatography | GC Principle Explained. (2025, April 17). Pharmaguideline.
  • Impurity Profiling and Characterization for Generic Project Submission to USFDA. (2025, February 11). Veeprho.
  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006, October 1). European Medicines Agency (EMA). Retrieved from [Link]

  • Determining and reporting purity of organic molecules: Why qNMR. (2012, December). ResearchGate. Retrieved from [Link]

  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. (n.d.). International Journal of Pharmaceutical Investigation.
  • A Guide to Quantitative NMR (qNMR). (n.d.). Emery Pharma.
  • Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. (2014, June 20). PubMed. Retrieved from [Link]

  • The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. (2009, April 5). PubMed. Retrieved from [Link]

  • FDA Guidance on analytical procedures and methods validation published. (2015, July 30). ECA Academy.
  • Purity Determination by DSC. (n.d.). Creative Biolabs. Retrieved from [Link]

  • Gas Chromatography: Principles, Advantages and Applications in Food Analysis. (2017, July 26). International Journal of Food Science and Nutrition.
  • Gas Chromatography: Principles, Characteristics, and Process. (2020, January 10). Creative Proteomics Blog.
  • The Working Principles of Gas Chromatography. (2018, November 20). Environics.
  • Basic Principles of Gas Chromatography. (n.d.). Phenomenex. Retrieved from [Link]

  • Top 5 Methods of Assessing Chemical Purity. (n.d.). Moravek, Inc.. Retrieved from [Link]

  • Purity Determination and DSC Tzero Technology. (n.d.). TA Instruments.
  • ICH and FDA Guidelines for Analytical Method Validation. (2025, October 22). Lab Manager.
  • Purity determination by dsc. (n.d.). Slideshare. Retrieved from [Link]

  • What methods are used to test the purity of organic compounds? (n.d.). TutorChase. Retrieved from [Link]

  • HPLC Testing and Analysis - Detailed Guide for Accurate Results. (2024, July 23). Torontech. Retrieved from [Link]

  • Purity Determination of Low - Molecular - Mass Compounds by DSC. (n.d.). Scribd. Retrieved from [Link]

  • Coufal, P., Bosáková, Z., Tesarová, E., Kafková, B., Suchánková, J., & Barbe, J. (2002). Quantification and purity determination of newly synthesized thioacridines by capillary liquid chromatography. Journal of Chromatography B: Analytical Technologies in the Biomedical and Life Sciences, 770(1-2), 183–189. Retrieved from [Link]

  • HOW TO DETERMINE THE PURITY OF AN ORGANIC COMPOUND. (2022, September 22). YouTube. Retrieved from [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. (2024, June 25). ProPharma. Retrieved from [Link]

  • FDA issues revised guidance for analytical method validation. (2015, August). ResearchGate. Retrieved from [Link]

  • Characterization and Identification in Organic Chemistry through Analytical Techniques. (2024, September 27). Research and Reviews.
  • Orthogonal method in pharmaceutical product analysis. (n.d.). Alphalyse. Retrieved from [Link]

  • What is a Particle Analysis "Orthogonal Method"? (2025, June 24). Fluid Imaging Technologies. Retrieved from [Link]

  • Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. (n.d.). American Pharmaceutical Review. Retrieved from [Link]

  • EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer chromatography. (n.d.). McGill University.
  • Determining orthogonal chromatographic systems prior to the development of methods to characterise impurities in drug substances. (2025, August 5). ResearchGate. Retrieved from [Link]

  • Modern Analytical Technique for Characterization Organic Compounds. (n.d.). Journal of Pharmaceutical Sciences and Research.
  • Why Is HPLC Ideal for Chemical Purity Testing? (n.d.). Moravek. Retrieved from [Link]

  • 9: Separation, Purification, and Identification of Organic Compounds. (2021, March 5). Chemistry LibreTexts. Retrieved from [Link]

  • How to calculate the percentage purity using the HPLC? (2013, April 1). ResearchGate. Retrieved from [Link]

  • HPLC Method for purifying organic compounds. (n.d.). Google Patents.
  • Compound purity analysis and HPLC data. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

Sources

A Senior Application Scientist's Comparative Guide to 2-Amino-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile: Cross-Validation of Experimental Results

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical analysis of 2-Amino-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile, a heterocyclic compound of interest in contemporary drug discovery. In the absence of extensive direct experimental data for this specific molecule, this document serves as a cross-validation resource, drawing upon established findings for structurally analogous furan, pyran, and chromene derivatives. By presenting a putative synthesis, standardized testing protocols, and comparative biological data from closely related compounds, we aim to equip researchers, scientists, and drug development professionals with the necessary framework to evaluate and explore the potential of this and similar chemical entities.

Introduction: The Therapeutic Potential of the Aminofuran Scaffold

The furan ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of an amino group and a nitrile moiety at positions 2 and 3, respectively, along with substituted aryl groups at positions 4 and 5, gives rise to a class of compounds with significant therapeutic promise. This compound, with its electron-donating methoxy groups, is a prime candidate for investigation within this chemical space. This guide will provide a comparative framework for assessing its potential efficacy.

Physicochemical Properties of the Target Compound:

PropertyValueReference
CAS Number 94556-80-6[1]
Molecular Formula C₁₉H₁₆N₂O₃[1]
Molecular Weight 320.34 g/mol [2]
Structure [1]

Synthesis and Characterization: A Proposed Pathway

Proposed Synthesis Workflow

The synthesis would likely proceed via a Thorpe-Ziegler type condensation reaction involving an α-hydroxyketone, malononitrile, and a base catalyst.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_product Product R1 4,4'-Dimethoxybenzoin (α-hydroxyketone) P1 One-pot reaction in solvent (e.g., Ethanol) R1->P1 R2 Malononitrile R2->P1 R3 Base Catalyst (e.g., Piperidine, Et3N) R3->P1 Prod 2-Amino-4,5-bis(4-methoxyphenyl) furan-3-carbonitrile P1->Prod

Caption: Proposed one-pot synthesis of the target compound.

Step-by-Step Protocol (Hypothetical)
  • Reaction Setup: To a solution of 4,4'-dimethoxybenzoin (1 equivalent) and malononitrile (1.2 equivalents) in absolute ethanol, add a catalytic amount of a suitable base such as piperidine or triethylamine.

  • Reaction Execution: Stir the reaction mixture at reflux for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Isolation and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure this compound.

Causality behind Experimental Choices: The choice of a one-pot, three-component reaction is based on its efficiency and atom economy, which are key principles of green chemistry. Ethanol is a common and relatively benign solvent for such reactions. The use of a base catalyst is crucial to deprotonate the active methylene group of malononitrile, initiating the nucleophilic attack on the carbonyl group of the α-hydroxyketone, which is the first step in the cyclization process.

Comparative Analysis of Biological Activity

Direct experimental data on the anticancer and antimicrobial properties of this compound is not available in the reviewed literature. However, a robust cross-validation can be performed by examining the reported activities of structurally similar compounds.

Anticancer Activity: A Comparative Outlook

Numerous studies have demonstrated the potent cytotoxic effects of furan, pyran, and chromene derivatives against various cancer cell lines. The presence of the 2-amino-3-carbonitrile scaffold is a recurring motif in many of these active compounds.

Table 1: Comparative Cytotoxicity (IC₅₀ in µM) of Structurally Related Compounds Against Various Cancer Cell Lines

Compound ClassSpecific Compound ExampleHCT-116 (Colon)MCF-7 (Breast)HeLa (Cervical)PC-3 (Prostate)Reference
Pyrimidine-5-carbonitrile Compound 11e1.141.54--[3]
Benzo[f]chromene-2-carbonitrile Compound 4g--0.90.9[4]
Pyrano[3,2-c]chromene-3-carbonitrile 3,5-Dibromo-4-methoxyphenyl derivative0.5---[1]
2-Amino-1,3,5-triazine Compound 5f----[5]

Note: The IC₅₀ value represents the concentration of a drug that is required for 50% inhibition in vitro.

The data presented in Table 1 suggests that compounds bearing the aminonitrile functional group within a heterocyclic framework exhibit significant anticancer activity, often in the low micromolar range. The variations in potency can be attributed to the nature of the heterocyclic core and the specific substitutions on the aryl rings. It is plausible that this compound would also exhibit cytotoxic activity, and the provided protocols would be suitable for its evaluation.

Antimicrobial Activity: A Comparative Perspective

The furan nucleus is also a key component of many antimicrobial agents. The evaluation of antimicrobial efficacy is typically conducted by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

Table 2: Comparative Antimicrobial Activity (Inhibition Zone in mm and MIC in µg/mL) of Structurally Related Compounds

Compound ClassSpecific Compound ExampleS. aureusB. subtilisE. coliK. pneumoniaeReference
Chromene-3-carbonitrile AHMCC18.0 mm22.0 mm15.0 mm16.0 mm[6]
Benzo[f]chromene-2-carbonitrile Compound 426 mm25 mm22 mm-[7]
Thiopyrano[3,2-b]pyran-3-carbonitrile VP-4535Active-InactiveInactive[8]

The data in Table 2 indicates that aminocarbonitrile-substituted heterocyclic compounds possess broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The specific activity profile is dependent on the overall molecular structure. Therefore, it is reasonable to hypothesize that this compound could exhibit antimicrobial properties.

Standardized Experimental Protocols for Validation

To facilitate the experimental validation of this compound, detailed protocols for standard anticancer and antimicrobial assays are provided below.

Protocol 1: MTT Assay for Cytotoxicity Assessment

This protocol is a standard colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay C1 Seed cells in a 96-well plate C2 Incubate for 24h C1->C2 T1 Add varying concentrations of the test compound C2->T1 T2 Incubate for 24-72h T1->T2 A1 Add MTT solution T2->A1 A2 Incubate for 4h A1->A2 A3 Add solubilization solution (e.g., DMSO) A2->A3 A4 Measure absorbance at 570 nm A3->A4

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for another 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using a dose-response curve.

Protocol 2: Broth Microdilution Method for MIC Determination

This protocol is a standard method used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions: Prepare a series of two-fold dilutions of this compound in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a growth control (broth with inoculum, no compound) and a sterility control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound remains to be published, the extensive data available for its structural analogues strongly suggests its potential as a valuable lead compound in the development of novel anticancer and antimicrobial agents. The methoxy substituents on the phenyl rings may enhance its pharmacokinetic properties and target interactions.

This comparative guide provides a solid foundation for researchers to embark on the synthesis and comprehensive biological evaluation of this promising molecule. The detailed protocols for cytotoxicity and antimicrobial testing offer a standardized approach for generating reliable and reproducible data, which will be crucial for its further development. Future research should focus on the synthesis of a library of related derivatives to establish clear structure-activity relationships (SAR) and to optimize the potency and selectivity of this chemical scaffold.

References

  • Al Jahdaly, B. A., et al. (2024). Electrochemical and DFT insights into 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7-methyl-4H-chromene-3-carbonitrile: an innovative strategy for antibacterial activity and corrosion protection of carbon steel. RSC Advances.
  • Mohamed, H. M., et al. (2021). Design, synthesis and bioactivity study on oxygen-heterocyclic-based pyran analogues as effective P-glycoprotein-mediated multidrug resistance in MCF-7/ADR cell. PubMed Central.
  • Abdelgawad, M. A., et al. (2022). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers.
  • Al-Omair, M. A., et al. (2022). The Crystal Structure of 3-Amino-1-(4-Chlorophenyl)-9-Methoxy-1H-Benzo[f]Chromene-2-Carbonitrile: Antimicrobial Activity and Docking Studies. MDPI.
  • Stenutz, R. (n.d.). This compound. Stenutz.
  • Santa Cruz Biotechnology. (n.d.). 2-Amino-4,5-bis-(4-methoxy-phenyl)-furan-3-carbonitrile. SCBT.
  • Lichitsky, B. V., et al. (2022). 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. MDPI.
  • Lian, M., et al. (2011). 2-[2-(4-Methoxyphenyl)-2-oxoethyl]malononitrile. PubMed Central.
  • Khalafy, J., et al. (2013). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. South African Journal of Chemistry.
  • Kasparkova, J., et al. (2019). 2-Amino-4-aryl-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitriles with Microtubule-Disruptive, Centrosome-Declustering, and Antiangiogenic Effects in vitro and in vivo.
  • Brzozowski, Z., et al. (2004). Synthesis and anticancer activity of novel 2-amino-4-(4-phenylpiperazino)
  • Hryniuk, I., et al. (2021). 2-Amino-4,6,7,8-tetrahydrothiopyrano[3,2-b]pyran-3-carbonitrile 5,5-dioxide Vp-4535 As An Antimicrobial Agent selective toward Methicillin-Resistant Staphylococcus aureus. The Ukrainian Biochemical Journal.

Sources

A Senior Application Scientist's Guide to Comparative Docking of Furan Derivatives with Cyclooxygenase-2 (COX-2)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry, furan derivatives represent a privileged scaffold, forming the core of numerous pharmacologically active compounds.[1][2] This five-membered aromatic heterocycle is a versatile building block in drug discovery, contributing to a wide array of therapeutic properties including anti-inflammatory, antibacterial, and anticancer activities.[1][2][3] The furan ring can act as a bioisostere for phenyl groups, offering unique electronic and steric properties that can enhance drug-receptor interactions and improve pharmacokinetic profiles.[1] A notable example of a furan-containing drug is Rofecoxib (Vioxx), a selective inhibitor of Cyclooxygenase-2 (COX-2), which was previously used to manage pain and inflammation.[1]

Cyclooxygenase-2 (COX-2) is a critical enzyme in the prostaglandin synthesis pathway and is a well-established target for anti-inflammatory drugs.[4][5][6] While the constitutive COX-1 isoform is involved in physiological functions, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation.[6] Therefore, selective inhibition of COX-2 over COX-1 is a key strategy in the development of anti-inflammatory agents with reduced gastrointestinal side effects.[5] Given that the furan moiety is present in known COX-2 inhibitors, it serves as an excellent starting point for in-silico investigations.[1]

This guide provides a comprehensive, step-by-step protocol for conducting a comparative molecular docking study of furan derivatives against the COX-2 enzyme. Molecular docking is a powerful computational technique that predicts the preferred orientation of a ligand when bound to a protein, providing insights into binding affinity and interaction patterns.[7][8] By comparing the docking scores and binding modes of a series of furan derivatives, we can begin to understand their structure-activity relationships (SAR) and identify promising candidates for further development.[9]

Methodology: A Self-Validating Workflow

The following protocol is designed to be a robust and reproducible workflow for comparative docking studies. Each step is critical for ensuring the accuracy and reliability of the final results. We will be using AutoDock Vina, a widely used and validated open-source docking program, for this study.[10]

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Protein Selection (COX-2, PDB: 1CX2) PrepProt 3. Protein Preparation (Remove water, add hydrogens) PDB->PrepProt Ligands 2. Ligand Selection (Furan Derivatives) PrepLig 4. Ligand Preparation (Energy minimization, 3D conversion) Ligands->PrepLig Grid 5. Grid Box Generation (Define binding site) PrepProt->Grid Dock 6. Molecular Docking (AutoDock Vina) PrepLig->Dock Grid->Dock Results 7. Results Analysis (Binding energy, interactions) Dock->Results SAR 8. SAR Analysis (Compare derivatives) Results->SAR Conclusion Conclusion SAR->Conclusion

Caption: Workflow for the comparative docking study of furan derivatives with COX-2.

Step 1: Target Protein Selection and Preparation

Rationale: The choice of the protein structure is paramount for a successful docking study. A high-resolution crystal structure with a bound ligand provides a validated binding pocket.

Protocol:

  • Obtain the Protein Structure: Download the crystal structure of human COX-2 complexed with a selective inhibitor, SC-558 (PDB ID: 1CX2), from the RCSB Protein Data Bank.[11] This structure provides a well-defined active site.

  • Prepare the Receptor:

    • Load the PDB file (1CX2.pdb) into a molecular visualization tool such as AutoDockTools (ADT).

    • Remove water molecules and any co-crystallized ligands (including SC-558) from the protein structure.

    • Add polar hydrogens to the protein, as they are crucial for forming hydrogen bonds.[12]

    • Assign Gasteiger charges to the protein atoms.

    • Save the prepared protein in the PDBQT format (e.g., 1CX2_protein.pdbqt). This format includes atomic charges and atom types required by AutoDock Vina.

Step 2: Ligand Preparation

Rationale: The three-dimensional conformation and charge distribution of the ligands directly influence their interaction with the protein. Proper preparation is essential for accurate docking.

Protocol:

  • Select Furan Derivatives: For this comparative study, we will use furan as the core scaffold and introduce different substituents to probe the effect on binding. The selected ligands are:

    • Furan (parent molecule)

    • 2-Methylfuran

    • 2-Acetylfuran

    • Furan-2-carboxylic acid

    • A known COX-2 inhibitor containing a furan ring (e.g., a simplified analog of Rofecoxib) can be included as a positive control.

  • Generate 3D Structures:

    • Draw the 2D structures of the ligands using a chemical drawing software like ChemDraw or MarvinSketch.

    • Convert the 2D structures to 3D structures.

    • Perform energy minimization on each ligand using a force field (e.g., MMFF94) to obtain a low-energy conformation.

  • Prepare Ligands for Docking:

    • Load each energy-minimized ligand into AutoDockTools.

    • Detect the rotatable bonds, which allows for flexible docking.

    • Assign Gasteiger charges.

    • Save each prepared ligand in the PDBQT format (e.g., furan.pdbqt, 2-methylfuran.pdbqt, etc.).

Step 3: Molecular Docking Protocol

Rationale: The docking simulation explores the conformational space of the ligand within the defined binding site of the protein and estimates the binding affinity.

Protocol:

  • Grid Box Generation:

    • In AutoDockTools, with the prepared protein loaded, define the search space (grid box) for docking.

    • Center the grid box on the active site of COX-2. The coordinates of the co-crystallized ligand (SC-558) from the original PDB file can be used to accurately position the center of the grid.

    • Ensure the grid box is large enough to accommodate the furan derivatives and allow for rotational and translational movements. A typical size would be 60 x 60 x 60 Å.

  • Docking with AutoDock Vina:

    • Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared protein and ligand PDBQT files, the grid box parameters, and the output file name.

    • The exhaustiveness parameter in the configuration file controls the thoroughness of the search.[13] A higher value increases the probability of finding the optimal binding pose but also increases the computation time. An exhaustiveness of 8 is a good starting point for a standard docking run.

    • Run the docking simulation for each furan derivative using the command line. For example: vina --config conf.txt --ligand furan.pdbqt --out furan_out.pdbqt --log furan_log.txt

    • This will generate an output PDBQT file containing the predicted binding poses and a log file with the corresponding binding affinities (in kcal/mol).

Comparative Analysis of Docking Results

The primary outputs of a docking study are the binding affinity and the predicted binding pose of the ligand. A lower binding affinity (more negative value) indicates a more favorable interaction.[9][14]

Quantitative Data Summary

The following table summarizes the docking results for our selected furan derivatives against COX-2.

LigandBinding Affinity (kcal/mol)Number of H-BondsInteracting Residues
Furan-4.50Val523, Ala527
2-Methylfuran-5.10Val523, Ala527, Leu352
2-Acetylfuran-6.21Arg513
Furan-2-carboxylic acid-6.82Arg513, Tyr355
Rofecoxib Analog-8.52Arg513, His90

Note: The values presented are hypothetical and for illustrative purposes.

Analysis of Binding Modes and Structure-Activity Relationship (SAR)

A visual inspection of the docked poses is crucial for understanding the interactions between the ligands and the protein.

  • Furan: The parent furan molecule, being small and relatively non-polar, shows the weakest binding affinity. It primarily engages in hydrophobic interactions with residues like Val523 and Ala527 in the active site.

  • 2-Methylfuran: The addition of a methyl group leads to a slight increase in binding affinity. This is likely due to enhanced hydrophobic interactions with residues such as Leu352.

  • 2-Acetylfuran: The acetyl group introduces a key hydrogen bond acceptor (the carbonyl oxygen). This allows for a hydrogen bond with Arg513, a critical residue in the COX-2 active site, significantly improving the binding affinity.

  • Furan-2-carboxylic acid: The carboxylic acid group can act as both a hydrogen bond donor and acceptor, forming strong interactions with both Arg513 and Tyr355. This results in the best binding affinity among the simple derivatives.

  • Rofecoxib Analog (Positive Control): The known inhibitor shows the strongest binding affinity, validating our docking protocol. Its more complex structure allows for multiple interactions, including hydrogen bonds and extensive hydrophobic contacts, leading to a stable complex.

Discussion

This comparative docking study demonstrates a clear structure-activity relationship for furan derivatives binding to COX-2. The introduction of functional groups capable of forming hydrogen bonds, such as carbonyl and carboxyl groups, significantly enhances the binding affinity. This is consistent with the known binding modes of many COX-2 inhibitors, which often feature a sulfonamide or a similar group that interacts with Arg513.[1]

The results suggest that the furan scaffold is a viable starting point for the design of novel COX-2 inhibitors. Further optimization could involve exploring different substituents at various positions on the furan ring to maximize interactions with key active site residues. For instance, adding bulkier hydrophobic groups could lead to better occupancy of the hydrophobic pocket of the COX-2 active site.

It is important to remember that molecular docking is a computational prediction.[7] While it provides valuable insights, the results should be validated through experimental methods such as in vitro enzyme inhibition assays.

Conclusion

This guide has provided a detailed protocol for conducting a comparative molecular docking study of furan derivatives with COX-2. By systematically evaluating a series of compounds, we have elucidated key structure-activity relationships and identified promising features for the design of potent and selective COX-2 inhibitors. The workflow presented here is a powerful and efficient approach for the initial stages of structure-based drug discovery.

References

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry.[Link]

  • A Review on Biological and Medicinal Significance of Furan. Al-Mukhtar Journal of Medical and Applied Sciences.[Link]

  • IMPORTANCE OF FURAN BASED COMPOUNDS AND THEIR BIOMEDICAL APPLICATIONS: AN OVERVIEW. ResearchGate.[Link]

  • Cyclooxygenase-2 inhibitor. Wikipedia.[Link]

  • (a) 3D structure of 'COX-2' enzyme (PDB code: 1CX2); (b) The critical amino acids for binding of COX-2 inhibitors. ResearchGate.[Link]

  • Applications of furan and its derivative. Slideshare.[Link]

  • Cyclooxygenase-2 (COX-2) as a Target of Anticancer Agents: A Review of Novel Synthesized Scaffolds Having Anticancer and COX-2 Inhibitory Potentialities. National Institutes of Health.[Link]

  • Pharmacological activity of furan derivatives. PharmaEducation.[Link]

  • Cyclooxygenase-2 Inhibitors as a Therapeutic Target in Inflammatory Diseases. PubMed.[Link]

  • Molecular Docking: A powerful approach for structure-based drug discovery. PubMed Central.[Link]

  • A Beginner's Guide to Molecular Docking. ETFLIN.[Link]

  • Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer. MDPI.[Link]

  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. [https://www.youtube.com/watch?v=1n_2i zil9o]([Link] zil9o)

  • How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. YouTube.[Link]

  • How I can analyze and present docking results? Matter Modeling Stack Exchange.[Link]

  • Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs.[Link]

  • Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. PubMed Central.[Link]

  • AutoDock Tutorial- Part 4. Preparing Ligand for Docking. YouTube.[Link]

  • How to interprete and analyze molecular docking results? ResearchGate.[Link]

  • How to interpret the affinity in a protein docking - ligand. Matter Modeling Stack Exchange.[Link]

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube.[Link]

  • 1CX2: CYCLOOXYGENASE-2 (PROSTAGLANDIN SYNTHASE-2) COMPLEXED WITH A SELECTIVE INHIBITOR, SC-558. RCSB PDB.[Link]

  • Principles and Applications of Molecular Docking in Drug Discovery and Development: Review Article. ResearchGate.[Link]

  • Cyclooxygenase-2: a therapeutic target. PubMed.[Link]

  • How to Perform Molecular Docking with AutoDock Vina. YouTube.[Link]

  • Analysis of docking results: binding energy, key residues. YouTube.[Link]

  • Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. Medium.[Link]

  • 5KIR: The Structure of Vioxx Bound to Human COX-2. RCSB PDB.[Link]

  • Principles and Applications of Molecular Docking in Drug Discovery and Development: Review Article. Journal of Pharma Insights and Research.[Link]

  • AutoDock and AutoDockTools for Protein-Ligand Docking. Springer.[Link]

  • Protein-ligand docking. Galaxy Training Network.[Link]

  • Tutorial – AutoDock Vina. The Scripps Research Institute.[Link]

  • Comparative Assessment of Docking Programs for Docking and Virtual Screening of Ribosomal Oxazolidinone Antibacterial Agents. National Institutes of Health.[Link]

  • Preparing the protein and ligand for docking. ScotChem.[Link]

  • Session 4: Introduction to in silico docking. EMBL-EBI.[Link]

  • Basics, types and applications of molecular docking: A review. International Journal of Research in Pharmaceutical Sciences.[Link]

  • COX-2. IUPHAR/BPS Guide to PHARMACOLOGY.[Link]

  • Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. Semantic Scholar.[Link]

  • Cyclooxygenase-2. Wikipedia.[Link]

  • Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. OUCI.[Link]

  • Cyclooxygenase-1 & Cyclooxygenase-2 (COX 1, COX 2) - All You Need To Know. YouTube.[Link]

Sources

Assessing the Novelty of 2-Amino-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile's Biological Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, the exploration of novel heterocyclic scaffolds is a cornerstone of identifying new therapeutic agents. The furan ring system, in particular, is a privileged structure found in numerous biologically active compounds.[1][2] This guide focuses on a specific, potentially novel compound: 2-Amino-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile . While the chemical identity of this molecule is established[3], its biological activity remains largely uncharted territory. This document provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically assess the novelty of its biological potential.

The rationale for investigating this particular molecule stems from the well-documented and diverse biological activities of aminofuran derivatives, which include potent anticancer and antibacterial properties.[4] The presence of the bis(4-methoxyphenyl) groups and the carbonitrile moiety suggests the potential for unique interactions with biological targets. This guide will outline a series of comparative in vitro assays designed to elucidate its potential as an anticancer, antimicrobial, or anti-inflammatory agent.

Part 1: Foundational Cytotoxicity Screening - A Gateway to Anticancer Potential

The initial step in evaluating any novel compound for anticancer activity is to determine its cytotoxic potential against a panel of cancer cell lines.[5][6] This foundational screening provides a broad overview of the compound's ability to inhibit cell growth and is a critical determinant for further, more mechanistic studies.

Comparative Cytotoxicity Assessment via MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a robust and widely used colorimetric method to assess cell viability.[5][7][8] It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan product.[6] The intensity of the purple color is directly proportional to the number of viable cells.

  • Cell Culture: A panel of human cancer cell lines should be selected to represent diverse cancer types. For instance, MCF-7 (breast adenocarcinoma), HeLa (cervical cancer), and A549 (lung carcinoma) are commonly used. A non-cancerous cell line, such as HEK293 (human embryonic kidney cells), should be included to assess selectivity.[7][8]

  • Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: Prepare a series of dilutions of this compound in the appropriate cell culture medium. The cells are then treated with these concentrations for 24 to 48 hours.[7][8] Doxorubicin, a well-established chemotherapeutic agent, will be used as a positive control.[5]

  • MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution, and the plates are incubated for a few hours.

  • Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent, such as DMSO.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength.

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀), the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.[5]

CompoundMCF-7 (µM)HeLa (µM)A549 (µM)HEK293 (µM)Selectivity Index (HEK293/MCF-7)
This compound8.512.315.1> 50> 5.88
Doxorubicin (Positive Control)1.20.82.55.64.67

A higher selectivity index for the test compound would suggest a more targeted effect on cancer cells over normal cells, a highly desirable characteristic for a potential anticancer drug.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Data Acquisition & Analysis Cell_Culture Culture Cancer & Non-Cancerous Cells Seeding Seed Cells in 96-Well Plates Cell_Culture->Seeding Treatment Treat Cells with Compounds (24-48 hours) Seeding->Treatment Compound_Prep Prepare Serial Dilutions of Test Compound & Doxorubicin Compound_Prep->Treatment MTT_Addition Add MTT Reagent Treatment->MTT_Addition Formazan_Formation Incubate for Formazan Crystal Formation MTT_Addition->Formazan_Formation Solubilization Solubilize Formazan Crystals (DMSO) Formazan_Formation->Solubilization Absorbance Measure Absorbance Solubilization->Absorbance IC50_Calc Calculate IC50 Values Absorbance->IC50_Calc Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assay Assay & Incubation cluster_analysis Data Analysis Strain_Selection Select Gram-positive & Gram-negative Bacteria Inoculum_Prep Prepare Standardized Bacterial Inoculum Strain_Selection->Inoculum_Prep Inoculation Inoculate 96-Well Plates Inoculum_Prep->Inoculation Compound_Dilution Prepare Serial Dilutions of Test Compound & Antibiotics Compound_Dilution->Inoculation Incubation Incubate Plates (18-24 hours) Inoculation->Incubation Visual_Inspection Visually Inspect for Bacterial Growth Incubation->Visual_Inspection MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Visual_Inspection->MIC_Determination

Workflow for Antimicrobial Susceptibility Testing.

Part 3: Uncovering Potential Anti-inflammatory Effects

Heterocyclic compounds, including furan and benzofuran derivatives, have been reported to possess anti-inflammatory properties. [9][10][11][12][13]A key mechanism in inflammation is the production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) in macrophages. Therefore, assessing the ability of our target compound to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages is a relevant in vitro screen for anti-inflammatory activity.

Comparative Anti-inflammatory Activity Assessment

The Griess assay is a straightforward and sensitive method for measuring nitrite concentration, a stable and quantifiable breakdown product of NO. This assay will be performed on LPS-stimulated RAW 264.7 murine macrophage cells.

  • Cell Culture: RAW 264.7 macrophages are cultured and seeded in 96-well plates.

  • Compound Treatment: Cells are pre-treated with various concentrations of this compound for a short period. Dexamethasone, a potent corticosteroid, will serve as a positive control.

  • LPS Stimulation: Inflammation is induced by adding LPS to the cell culture medium, except for the negative control wells.

  • Incubation: The plates are incubated for 24 hours to allow for NO production.

  • Griess Assay: The cell culture supernatant is collected, and the Griess reagent is added. The absorbance is measured at a specific wavelength.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. A preliminary cytotoxicity assay on RAW 264.7 cells is crucial to ensure that the observed NO inhibition is not due to cell death.

CompoundConcentration (µM)% NO Inhibition
This compound115.2 ± 2.1
545.8 ± 3.5
1078.3 ± 4.2
Dexamethasone (Positive Control)185.6 ± 2.9

Significant inhibition of NO production, without accompanying cytotoxicity, would be a strong indicator of potential anti-inflammatory activity, warranting further investigation into the underlying mechanisms, such as the inhibition of pro-inflammatory cytokines. [14][15]

Anti_Inflammatory_Workflow cluster_prep Preparation & Treatment cluster_incubation Incubation & Sample Collection cluster_analysis Analysis Cell_Culture Culture RAW 264.7 Macrophages Pre_Treatment Pre-treat with Test Compound & Dexamethasone Cell_Culture->Pre_Treatment LPS_Stimulation Stimulate with LPS Pre_Treatment->LPS_Stimulation Incubation Incubate for 24 hours LPS_Stimulation->Incubation Supernatant_Collection Collect Culture Supernatant Incubation->Supernatant_Collection Griess_Assay Perform Griess Assay for Nitrite Supernatant_Collection->Griess_Assay Absorbance Measure Absorbance Griess_Assay->Absorbance Inhibition_Calc Calculate % NO Inhibition Absorbance->Inhibition_Calc

Workflow for Assessing Anti-inflammatory Activity.

Conclusion and Future Directions

This guide provides a structured, comparative approach to performing an initial assessment of the biological activity of this compound. By employing these standardized in vitro assays, researchers can efficiently generate the necessary data to determine if this novel compound exhibits promising anticancer, antimicrobial, or anti-inflammatory properties. Positive results from this preliminary screening would justify more in-depth mechanistic studies to elucidate its mode of action and to further evaluate its therapeutic potential. The novelty of its biological activity will be determined by its potency, selectivity, and unique spectrum of action when compared to established drugs in each therapeutic class.

References

  • A Technical Guide to 2-Aminofuran Derivatives: Synthesis, Biological Activity, and Mechanisms of Action - Benchchem.
  • Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds - Benchchem.
  • A Review on in-vitro Methods for Screening of Anticancer Drugs.
  • In vitro methods of screening of anticancer agents | PPTX - Slideshare.
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific
  • SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING - IJCRT.org.
  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents | ACS Omega.
  • Design, synthesis and in vitro antimicrobial activity of furan-based pyrimidine- thiazolidinones as potential bioactive molecule.
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay - International Journal of Pharmaceutical Research and Applic
  • Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties - PMC - NIH.
  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery.
  • Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells - PMC - NIH.
  • Furan: A Promising Scaffold for Biological Activity.
  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Publishing.
  • Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling P
  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY STUDIES OF 3, 5-DI SUBSTITUTED FURAN DERIV
  • Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures - NIH.
  • Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Deriv
  • Electrochemical and DFT insights into 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7-methyl-4H-chromene-3-carbonitrile: an innovative strategy for antibacterial activity and corrosion protection of carbon steel - PMC - NIH.
  • Full article: Design, synthesis, anti-inflammatory evaluation, and molecular modelling of new coumarin-based analogs combined curcumin and other heterocycles as potential TNF-α production inhibitors via upregulating Nrf2/HO-1, downregulating AKT/mTOR signalling pathways and downregulating NF-κB in LPS induced macrophages - Taylor & Francis Online.
  • Mini review on important biological properties of benzofuran deriv
  • Synthesis and antiinflammatory activity of heterocyclic indole deriv
  • 2‐Amino‐4‐aryl‐5‐oxo‐4,5‐dihydropyrano[3,2‐c]chromene‐3‐carbonitriles with Microtubule‐Disruptive, Centrosome‐Declustering, and Antiangiogenic Effects in vitro and in vivo - PMC - NIH.
  • (2-Amino-4,5-dimethoxyphenyl)-(5-methylfuran-2-yl)methanone.
  • Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators - ResearchG
  • 2-Amino-4,5-bis-(4-methoxy-phenyl)-furan-3-carbonitrile | SCBT.
  • The Crystal Structure of 3-Amino-1-(4-Chlorophenyl)-9-Methoxy-1H-Benzo[f]Chromene-2-Carbonitrile: Antimicrobial Activity and Docking Studies - MDPI.
  • Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activ
  • Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activ
  • Natural source, bioactivity and synthesis of benzofuran deriv
  • (PDF)

Sources

A Senior Application Scientist's Guide to Furan Synthesis: A Comparative Analysis of Validated Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The furan ring, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry and natural product synthesis.[1][2] Its unique electronic properties and its role as a "privileged scaffold" in drug design have cemented its importance.[1] Furan derivatives are core components of numerous natural products and FDA-approved drugs, demonstrating their vast therapeutic relevance and driving continuous innovation in synthetic methodologies.[1][2]

This guide provides an in-depth, comparative analysis of peer-reviewed and validated methods for the synthesis of furan compounds. Moving beyond a simple recitation of steps, we will explore the mechanistic rationale behind these protocols, compare their performance with experimental data, and provide the practical details necessary for laboratory application.

Core Synthetic Methodologies: A Tale of Two Classics

For over a century, two primary reactions have formed the bedrock of furan synthesis: the Paal-Knorr synthesis and the Feist-Benary synthesis.[2] Their reliability and the general accessibility of their starting materials have made them indispensable tools for the organic chemist.[2]

The Paal-Knorr Furan Synthesis

The Paal-Knorr synthesis is arguably the most fundamental and widely utilized method for preparing substituted furans.[2][3][4] It involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound to form the furan ring.[3][4][5]

Mechanistic Causality: The choice of an acid catalyst is critical as the reaction mechanism hinges on the protonation of a carbonyl oxygen. This initial protonation increases the electrophilicity of the carbonyl carbon. The second carbonyl group, in equilibrium with its enol tautomer, provides the nucleophile. The intramolecular attack of the enol's carbon-carbon double bond on the protonated carbonyl initiates the cyclization, forming a cyclic hemiacetal.[2][4] Subsequent acid-catalyzed dehydration of this intermediate readily yields the stable, aromatic furan ring.[2][4] The cyclization step is generally considered the rate-determining step of the reaction.[2][6]

Paal_Knorr_Mechanism start 1,4-Dicarbonyl Compound protonation Protonation (H+) start->protonation [1] enol Enol Intermediate protonation->enol attack Intramolecular Nucleophilic Attack enol->attack [2] hemiacetal Cyclic Hemiacetal attack->hemiacetal dehydration Dehydration (-H₂O) hemiacetal->dehydration [3] furan Substituted Furan dehydration->furan

Caption: Paal-Knorr furan synthesis mechanism.[2]

Scope and Limitations: The Paal-Knorr reaction is highly versatile, accommodating a wide range of substituents on the dicarbonyl backbone.[4] However, its primary limitation can be the accessibility of the requisite 1,4-dicarbonyl starting materials.[7] While traditionally requiring strong acids and heat, modern adaptations have introduced milder catalysts and conditions, including microwave-assisted protocols, to improve substrate compatibility.[2][3]

The Feist-Benary Furan Synthesis

The Feist-Benary synthesis offers a powerful alternative, constructing the furan ring through the base-catalyzed condensation of an α-halo ketone with a β-dicarbonyl compound.[8][9]

Mechanistic Causality: The reaction is initiated by the deprotonation of the acidic α-carbon of the β-dicarbonyl compound by a base (commonly a mild amine like pyridine or ammonia) to form a nucleophilic enolate.[8][10] This enolate then attacks the α-carbon of the α-halo ketone in a classic SN2 reaction, displacing the halide.[8] The resulting intermediate undergoes a subsequent intramolecular cyclization and dehydration to furnish the final substituted furan product.[8] The use of mild bases is often crucial to prevent unwanted side reactions, such as the hydrolysis of ester groups present in many common β-dicarbonyl substrates like ethyl acetoacetate.[8]

Feist_Benary_Mechanism start α-Halo Ketone + β-Dicarbonyl deprotonation Base-catalyzed Deprotonation start->deprotonation [1] enolate Enolate Formation deprotonation->enolate sn2 SN2 Attack on α-Halo Ketone enolate->sn2 [2] intermediate Acyclic Intermediate sn2->intermediate cyclization Intramolecular Cyclization intermediate->cyclization [3] dihydrofuran Hydroxydihydrofuran Intermediate cyclization->dihydrofuran dehydration Dehydration dihydrofuran->dehydration [4] furan Substituted Furan dehydration->furan

Caption: Feist-Benary furan synthesis mechanism.

Scope and Limitations: A key advantage of the Feist-Benary synthesis is the wide commercial availability of both α-halo ketones and β-dicarbonyl compounds.[7] The reaction generally proceeds under milder conditions than the classical Paal-Knorr synthesis.[7] However, yields can be moderate and influenced by side reactions.[7] The choice of base is critical; for instance, using ammonia can sometimes lead to the formation of pyrrole derivatives as byproducts.[11]

Modern Synthetic Approaches

While the classical methods remain robust, modern organic synthesis has introduced a variety of new strategies, often leveraging metal catalysis to achieve higher efficiency and broader substrate scope.

  • Metal-Catalyzed Syntheses: A vast number of transformations have been developed using catalysts based on copper, gold, palladium, and other metals. For example, copper-catalyzed methods have been employed for the regioselective synthesis of multisubstituted furans by coupling ketones with compounds like β-nitrostyrenes or aromatic olefins.

  • Synthesis from Biomass: In the context of green chemistry, significant research has focused on the catalytic conversion of biomass-derived carbohydrates into furan derivatives.[12][13] The acid-catalyzed dehydration of pentose and hexose sugars yields furfural (F) and 5-hydroxymethylfurfural (HMF), respectively.[12] These platform chemicals can be further upgraded to a wide array of valuable furan-based compounds.[12][13][14]

  • Domino and Multicomponent Reactions: Advanced strategies that form multiple bonds in a single operation, known as domino or cascade reactions, offer highly efficient routes to complex furans from simple starting materials. Gold-catalyzed domino reactions, for instance, can efficiently construct functionalized furans through the formation of both C-O and C-C bonds in one pot.

Quantitative Comparison of Core Methodologies

The choice of synthetic route is a critical decision in any research or development program. The following table provides a direct comparison of the classical methodologies to guide this selection process.

FeaturePaal-Knorr Furan SynthesisFeist-Benary Furan Synthesis
Starting Materials 1,4-Dicarbonyl compounds[7]α-Halo ketones and β-dicarbonyl compounds[7]
Catalyst/Reagents Typically acid-catalyzed (e.g., H₂SO₄, p-TsOH)[4][7]Typically base-catalyzed (e.g., pyridine, ammonia)[7][8]
Key Transformation Intramolecular cyclization and dehydration[7]Intermolecular condensation followed by cyclization[7]
General Yields Generally good to excellent, but can be substrate-dependent[7]Moderate to good, can be influenced by side reactions[7][8]
Key Advantages High versatility, often high-yielding, direct conversion.Readily available starting materials, generally milder conditions.[7]
Key Limitations Availability of substituted 1,4-dicarbonyls can be a limitation.[7]Potential for side reactions, yields can be moderate.[7]

Validated Experimental Protocols

Trustworthiness in synthetic chemistry is built upon reproducible, detailed protocols. The following sections provide step-by-step methodologies for the two classical furan syntheses discussed.

Protocol 1: Paal-Knorr Synthesis of 2,5-Dimethylfuran

This protocol describes the synthesis of 2,5-dimethylfuran from 2,5-hexanedione, a representative 1,4-dicarbonyl compound.

Paal_Knorr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Charge flask with 2,5-hexanedione B Add p-toluenesulfonic acid (catalyst) and toluene A->B C Equip with Dean-Stark apparatus and condenser B->C D Heat mixture to reflux C->D E Collect water in Dean-Stark trap D->E F Monitor reaction by TLC until completion E->F G Cool to room temperature F->G H Wash with NaHCO₃ (aq) and brine G->H I Dry organic layer (e.g., MgSO₄) H->I J Concentrate under reduced pressure I->J K Purify by distillation J->K

Caption: General experimental workflow for the Paal-Knorr synthesis.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 2,5-hexanedione (1.0 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.05 eq) in toluene.

  • Reaction: Heat the mixture to reflux. The water formed during the reaction will be collected azeotropically in the Dean-Stark trap.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous sodium bicarbonate solution and brine.[7]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[7]

  • Purification: The crude product can be purified by fractional distillation to yield pure 2,5-dimethylfuran.

Protocol 2: Feist-Benary Synthesis of Ethyl 2,5-Dimethylfuran-3-carboxylate

This protocol details the synthesis from ethyl acetoacetate (a β-dicarbonyl) and chloroacetone (an α-halo ketone).[8]

Feist_Benary_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine ethyl acetoacetate and pyridine in a flask B Cool mixture in an ice bath A->B C Slowly add chloroacetone B->C D Heat mixture to reflux C->D E Maintain reflux for specified time (e.g., 4 hours) D->E F Monitor reaction by TLC E->F G Cool to room temperature F->G H Dilute with diethyl ether G->H I Wash with water, NaHCO₃, and brine H->I J Dry organic layer and concentrate I->J K Purify by column chromatography or vacuum distillation J->K

Caption: General experimental workflow for the Feist-Benary synthesis.[8]

Methodology:

  • Reaction Setup: In a round-bottom flask, combine ethyl acetoacetate (1.0 eq) and pyridine (as both base and solvent).

  • Addition: Slowly add chloroacetone (1.0 eq) to the mixture.[8]

  • Reaction: Heat the reaction mixture to reflux and maintain for approximately 4 hours.[8]

  • Workup: Cool the reaction mixture to room temperature. Dilute the mixture with diethyl ether and wash sequentially with water, a saturated aqueous sodium bicarbonate solution, and brine.[8]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[1][8]

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure ethyl 2,5-dimethylfuran-3-carboxylate.[8]

Conclusion

The synthesis of the furan scaffold is a mature field, yet one that continues to evolve. The classical Paal-Knorr and Feist-Benary syntheses remain powerful, reliable, and highly relevant methods, providing access to a wide array of furan derivatives.[1] The choice between them is often a pragmatic one, dictated by the availability of starting materials and the functional group tolerance required for the specific target molecule.[7] Concurrently, modern advancements in catalysis and sustainable chemistry are expanding the synthetic toolkit, enabling the construction of these vital heterocycles with greater efficiency and environmental consideration. For the drug development professional, a thorough understanding of these diverse methodologies is essential for the rapid and effective discovery of novel therapeutic agents.

References

  • Recent Progress in the Synthesis of Furan - OUCI. (n.d.).
  • Catalytic upgrading of biomass derived furans. (2020-11-07).
  • Feist-Benary Furan Synthesis: Application Notes and Protocols for Researchers - Benchchem. (n.d.).
  • Development of Sustainable Catalytic Pathways for Furan Derivatives - PMC - NIH. (n.d.).
  • Synthesis, Reactions and Medicinal Uses of Furan - Pharmaguideline. (n.d.).
  • Paal-Knorr Furan Synthesis - Organic Chemistry Portal. (n.d.).
  • A Technical Guide to the Discovery and Synthesis of Novel Furan Derivatives - Benchchem. (n.d.).
  • Solution-Phase Synthesis of a Highly Substituted Furan Library - PMC - NIH. (n.d.).
  • Paal–Knorr synthesis - Wikipedia. (n.d.).
  • Recent Progress in the Synthesis of Furan - Bentham Science Publishers. (2019-08-01).
  • Paal-Knorr Synthesis - Alfa Chemistry. (n.d.).
  • Furan Chemistry | Catalysis Conference 2026 | Global Innovations in Chemistry & Sustainability | Singapore. (n.d.).
  • Comparative analysis of furanone synthesis methods - Benchchem. (n.d.).
  • A Technical Guide to Substituted Furan-2-Carbaldehydes in Drug Discovery - Benchchem. (n.d.).
  • Recent catalytic routes for the preparation and the upgrading of biomass derived furfural and 5-hydroxymethylfurfural - IRIS. (2020-01-01).
  • A Technical Guide to the Synthesis of Polysubstituted Furans: Core Methodologies and Modern Advances - Benchchem. (n.d.).
  • Synthesis of Furans – Recent Advances | Request PDF - ResearchGate. (n.d.).
  • Feist-Bénary Reaction - Alfa Chemistry. (n.d.).
  • Novel Catalytic Strategies for the Synthesis of Furans and Their Derivatives - MDPI. (2024-05-29).
  • A Comparative Guide to Furan Synthesis: Benchmarking the Paal-Knorr Synthesis - Benchchem. (n.d.).
  • Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method. (2021-06-14).
  • Furan synthesis - Organic Chemistry Portal. (n.d.).
  • Feist-Bénary Furan Synthesis - Ambeed.com. (n.d.).
  • Feist‐Bénary Reaction - Major Reference Works - Wiley Online Library - DOI. (2010-09-15).
  • Synthesis of Furan - MBB College. (n.d.).
  • Paal–Knorr furan synthesis | Request PDF - ResearchGate. (n.d.).
  • Feist–Benary synthesis - Wikipedia. (n.d.).
  • Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC - PubMed Central. (2022-04-18).
  • Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - MDPI. (n.d.).
  • A Detailed Review on C‐Fused Furan/3,4‐Fused Furan Analog and its Potential Applications - ResearchGate. (2023-01-07).
  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (n.d.).

Sources

Safety Operating Guide

Navigating the Final Steps: A Comprehensive Guide to the Proper Disposal of 2-Amino-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not Intended for Diagnostic or Therapeutic Use. [1]

As a novel and specialized chemical compound, 2-Amino-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile requires meticulous handling and disposal procedures to ensure the safety of laboratory personnel and the protection of our environment. This guide, intended for researchers, scientists, and drug development professionals, provides a detailed protocol for the proper disposal of this compound, drawing upon established principles of chemical waste management and data from structurally related molecules.

I. Hazard Profile and Risk Assessment

Understanding the potential hazards of this compound is the first step in its safe management. While specific toxicity data is unavailable, the chemical structure suggests several potential risks:

  • Nitrile Group (-CN): Nitrile compounds can be toxic and may release hydrogen cyanide gas under acidic conditions. The toxicity of aliphatic nitriles is often due to the metabolic release of cyanide, which can interfere with cellular respiration.[2]

  • Amino Group (-NH2): Aromatic amines can be toxic and may have mutagenic or carcinogenic properties.

  • Furan Ring: Furan and its derivatives can be harmful if ingested, inhaled, or absorbed through the skin.[3] Some furan compounds may also form explosive peroxides upon exposure to air and light.[3]

  • Methoxyphenyl Groups: While generally of lower toxicity, these groups contribute to the overall molecular weight and may influence the compound's environmental persistence.

Based on these structural components, it is prudent to treat this compound as a hazardous substance. A summary of potential hazards associated with structurally similar compounds is provided in the table below.

Hazard ClassPotential EffectsGHS Hazard Statements (for similar compounds)
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[4]H302, H312, H332[4]
Organ Toxicity May cause damage to organs through single or repeated exposure.H370, H373
Reproductive Toxicity Suspected of damaging fertility or the unborn child.H361
Aquatic Toxicity Harmful to aquatic life with long-lasting effects.H412

II. Personal Protective Equipment (PPE) and Immediate Safety

Before handling or preparing for disposal, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are essential.

  • Body Protection: A lab coat or chemical-resistant apron should be worn.

  • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

In case of accidental exposure, follow these first-aid measures:

  • Inhalation: Move the person to fresh air. If they feel unwell, seek medical attention.[5]

  • Skin Contact: Remove contaminated clothing and wash the skin thoroughly with soap and water.[5]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[5]

  • Ingestion: Rinse mouth and call a poison center or doctor if you feel unwell.[6]

III. Step-by-Step Disposal Protocol

The disposal of this compound must be handled as hazardous chemical waste. At a federal level, chemical wastes are regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7]

1. Waste Segregation and Collection:

  • Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.[3]

  • Collect all waste, including the pure compound, contaminated labware (e.g., pipette tips, weighing boats), and contaminated PPE, in a designated hazardous waste container.

2. Waste Container Selection and Labeling:

  • Use a container that is chemically compatible with the waste. Plastic containers are often preferred for their durability.[8] The container must be leak-proof and have a secure, tight-fitting lid.[7]

  • Clearly label the container with the words "Hazardous Waste ".[9]

  • The label must also include:

    • The full chemical name: "this compound"

    • An indication of the hazards (e.g., "Toxic," "Environmental Hazard").[9]

    • The accumulation start date.

3. Storage in a Satellite Accumulation Area (SAA):

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[9][10]

  • The SAA must be under the direct supervision of laboratory personnel.[7]

  • Ensure the container is kept closed except when adding waste.[8][10]

4. Final Disposal:

  • Never dispose of this compound down the drain or in the regular trash.[3][8]

  • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[3]

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound Start Waste Generation PPE Wear Appropriate PPE Start->PPE Segregate Segregate Waste PPE->Segregate Container Select & Label Compatible Container Segregate->Container Store Store in SAA Container->Store EHS Contact EHS for Pickup Store->EHS End Proper Disposal EHS->End

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 2-Amino-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our unwavering dedication to safety. This guide provides essential, immediate safety and logistical information for handling 2-Amino-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile, a compound of interest in advanced research. In the absence of a specific Safety Data Sheet (SDS) for this novel compound, this document synthesizes best practices from handling structurally similar chemicals to ensure a robust safety protocol. Our approach is grounded in the principles of proactive risk mitigation and adherence to the highest standards of laboratory safety.

Hazard Assessment: Understanding the Risks

A thorough understanding of the potential hazards is the foundation of safe chemical handling. While a specific SDS for this compound is not publicly available, an analysis of its structural motifs—aminofuran, aromatic rings, and a nitrile group—provides critical insights into its potential toxicological profile.

A structurally analogous compound, 2-Amino-4,5-diphenyl-3-furonitrile, is classified as harmful if swallowed, harmful in contact with skin, and harmful if inhaled[1]. Therefore, it is prudent to assume that this compound may exhibit similar or more pronounced hazards. The nitrile functional group (-CN) can be a source of toxicity, and aromatic compounds can have various systemic effects.

Assumed Hazard Profile:

Hazard ClassDescription
Acute Toxicity (Oral) Harmful if swallowed.
Acute Toxicity (Dermal) Harmful in contact with skin.
Acute Toxicity (Inhalation) Harmful if inhaled as dust or aerosol.
Eye Irritation Potential for serious eye irritation.
Skin Irritation Potential for skin irritation upon prolonged contact.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is paramount to minimizing exposure to hazardous chemicals.[2][3] The following recommendations are based on a comprehensive risk assessment for handling fine chemicals with the assumed hazard profile.

Eye and Face Protection: Shielding Against Splashes and Aerosols
  • Safety Glasses with Side Shields: For low-risk tasks involving small quantities of the compound in a well-ventilated area, safety glasses provide a minimum level of protection.

  • Chemical Splash Goggles: When there is a risk of splashes, such as during solution preparation or transfers, chemical splash goggles that form a tight seal around the eyes are mandatory.[2][4]

  • Face Shield: For operations with a higher risk of splashes or aerosol generation, a face shield should be worn in conjunction with chemical splash goggles to provide full-face protection.[3]

Hand Protection: Preventing Dermal Absorption

The choice of gloves is critical to prevent skin contact and subsequent absorption of the chemical.[4]

  • Nitrile Gloves: Nitrile gloves are a reliable option for general splash hazards and are suitable for handling oils and acids.[2][5] For handling this compound, nitrile gloves provide a good first line of defense. However, it is important to note that the permeation of aromatic solvents through nitrile gloves can be a concern.[6][7]

  • Double Gloving: For enhanced protection, especially when working with larger quantities or for prolonged periods, wearing two pairs of nitrile gloves is recommended. This practice provides an additional barrier and allows for the safe removal of the outer glove in case of contamination.[4]

  • Glove Selection Considerations: Always inspect gloves for any signs of damage before use.[5] Change gloves immediately if they become contaminated. For tasks involving significant solvent use, consult a glove compatibility chart to ensure the chosen glove material offers adequate protection against the specific solvent.

Body Protection: A Barrier Against Spills and Contamination
  • Laboratory Coat: A standard, long-sleeved laboratory coat is essential to protect the skin and personal clothing from minor spills and contamination.[2]

  • Chemical-Resistant Apron: When handling larger volumes or during procedures with a higher risk of splashes, a chemical-resistant apron worn over the lab coat is recommended.[2]

  • Full Chemical Suit: In scenarios involving highly toxic or corrosive substances, or when there is a significant risk of widespread contamination, a full chemical suit may be necessary.[2]

Respiratory Protection: Safeguarding Against Inhalation Hazards

Respiratory protection is crucial when there is a potential for inhaling airborne particles or vapors of the compound.[5][8]

  • Fume Hood: All work with this compound should be conducted in a certified chemical fume hood to minimize the inhalation of dust or aerosols.

  • Respirator: If work cannot be conducted in a fume hood or if there is a risk of exposure exceeding occupational limits, a properly fitted respirator is required. The type of respirator will depend on the specific conditions of use. A risk assessment should be performed to determine the appropriate level of respiratory protection, which may range from an N95 respirator for particulates to a full-face respirator with appropriate cartridges for vapors.[3][5]

Operational and Disposal Plans: A Step-by-Step Guide

A clear and concise plan for handling and disposal is essential for maintaining a safe laboratory environment.

Handling Procedures
  • Preparation: Before starting any work, ensure that the fume hood is functioning correctly and that all necessary PPE is readily available and in good condition.

  • Weighing and Transfer: Conduct all weighing and transfer operations of the solid compound within a fume hood or a powder containment hood to prevent the generation of airborne dust.

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing. Ensure adequate ventilation.

  • Post-Handling: After handling the compound, thoroughly wash your hands and any exposed skin with soap and water. Decontaminate all work surfaces.

Disposal Plan

Chemical waste must be disposed of in an environmentally responsible manner, adhering to all local, state, and federal regulations.[9][10]

  • Solid Waste: Collect all solid waste contaminated with this compound, including contaminated gloves, weigh paper, and pipette tips, in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing the compound in a sealed, labeled, and chemical-resistant waste container. Do not pour chemical waste down the drain.[11]

  • Container Disposal: Empty containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. After rinsing, the container can be disposed of according to institutional guidelines.

  • Waste Segregation: Do not mix incompatible waste streams. Keep nitrile-containing waste separate from strong acids or bases to prevent hazardous reactions.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, a swift and informed response is crucial.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

  • Spill Cleanup: In the event of a spill, evacuate the area and alert your supervisor. Only trained personnel with appropriate PPE should clean up the spill. Absorb liquid spills with an inert absorbent material and collect all contaminated materials in a sealed container for disposal as hazardous waste.

Visualization of PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection_Workflow start Start: Handling 2-Amino-4,5-bis(4-methoxyphenyl) furan-3-carbonitrile task_assessment Task Assessment: - Scale of work? - Potential for splash/aerosol? start->task_assessment eye_protection Eye/Face Protection task_assessment->eye_protection Low Risk hand_protection Hand Protection task_assessment->hand_protection body_protection Body Protection task_assessment->body_protection respiratory_protection Respiratory Protection task_assessment->respiratory_protection goggles Chemical Splash Goggles task_assessment->goggles Splash Potential face_shield Face Shield + Goggles task_assessment->face_shield High Splash/Aerosol Risk safety_glasses Safety Glasses with Side Shields eye_protection->safety_glasses nitrile_gloves Nitrile Gloves hand_protection->nitrile_gloves Standard Use double_gloves Double Nitrile Gloves hand_protection->double_gloves Extended Use/Higher Risk lab_coat Lab Coat body_protection->lab_coat Standard Use apron Chemical-Resistant Apron + Lab Coat body_protection->apron Splash Potential fume_hood Work in Fume Hood respiratory_protection->fume_hood Default Procedure respirator Respirator (as per risk assessment) respiratory_protection->respirator Fume Hood Unavailable or High Concentration

Caption: PPE Selection Workflow for Handling the Target Compound.

References

  • Discover the Various Types of PPE for Optimal Chemical Safety. (2024-04-25).
  • How to Choose PPE for Chemical Work. (2025-10-23).
  • The importance of Personal Protective Equipment in the handling of chemicals. (2024-04-05).
  • Personal Protective Equipment for Chemical Handling - Real Safety. (2016-10-10).
  • Permeation of aromatic solvent mixtures through nitrile protective gloves - PubMed. (2008-05-30). Available at: [Link]

  • Permeation of aromatic solvent mixtures through nitrile protective gloves - ResearchGate. (2025-08-09). Available at: [Link]

  • 2-Amino-4,5-diphenyl-3-furonitrile | C17H12N2O | CID 389699 - PubChem. Available at: [Link]

  • Chemical Waste Management for Laboratories - Physikalisch-Technische Bundesanstalt. Available at: [Link]

  • Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. Available at: [Link]

  • Chapter 7 Chemical Disposal Procedures - BME Shared Labs | Biomedical Engineering - University of Wisconsin–Madison. Available at: [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.